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Core Science & Biosynthesis

Foundational

chemical structure and properties of 5H-Benzocyclohepten-5-one

Chemical Structure, Synthesis, and Medicinal Applications Executive Summary: The Benzocycloheptenone Scaffold The term 5H-Benzocyclohepten-5-one formally refers to a bicyclic ketone consisting of a benzene ring fused to...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Structure, Synthesis, and Medicinal Applications

Executive Summary: The Benzocycloheptenone Scaffold

The term 5H-Benzocyclohepten-5-one formally refers to a bicyclic ketone consisting of a benzene ring fused to a seven-membered unsaturated ring (cycloheptenone).[1][2] However, in pharmaceutical research and organic synthesis, this nomenclature often encompasses its most stable and utilized derivative: 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one , commonly known as 1-Benzosuberone .[1][2]

This guide addresses the entire scaffold family, distinguishing between the Unsaturated Parent (Benzotropone) —of theoretical and specific synthetic interest—and the Saturated Derivative (Benzosuberone) —a privileged structure in medicinal chemistry serving as a rigid pharmacophore for tubulin inhibitors and CNS-active agents.

Feature1-Benzosuberone (Tetrahydro)4,5-Benzotropone (Unsaturated)
CAS Registry 826-73-31123-67-7
Structure Benzene + CycloheptanoneBenzene + Tropone
Hybridization sp³ carbons in 7-ringsp² conjugated 7-ring
Primary Utility Drug Pharmacophore (Colchicine analogs)Physical Organic Chemistry, Intermediate
Stability Highly StableReactive (Michael acceptor, Diels-Alder)

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

1-Benzosuberone (The Drug Scaffold)

IUPAC: 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one Molecular Formula: C₁₁H₁₂O MW: 160.21 g/mol [1][2][3][4]

  • Conformational Analysis: The seven-membered ring in benzosuberone is flexible, typically existing in a twisted chair conformation.[1][2] This flexibility allows the molecule to adopt conformations that mimic the B-ring of colchicine, facilitating binding to the colchicine-binding site (CBS) on tubulin.

  • Electronic Properties: The ketone at position 5 is conjugated with the benzene ring (alpha-tetralone analog but with a 7-membered ring).[1][2] This conjugation reduces the carbonyl stretching frequency (IR ~1670-1680 cm⁻¹) compared to non-conjugated ketones.[2]

  • Lipophilicity: LogP ~2.6, making it membrane-permeable and suitable for CNS targeting.[1][2]

4,5-Benzotropone (The Parent System)

IUPAC: 5H-Benzocyclohepten-5-one Molecular Formula: C₁₁H₈O[1][2]

  • Aromaticity: Unlike tropone, which exhibits significant aromatic character (6π electron tropylium oxide contribution), benzotropone has reduced aromaticity in the seven-membered ring due to the fusion with the benzene ring. It behaves more like a polyenone.[2]

  • Planarity: The molecule is near-planar, enhancing π-orbital overlap but introducing ring strain.[1][2]

Quantitative Data Summary[2][10]
Property1-Benzosuberone4,5-Benzotropone
Melting Point 4-5 °C (Liquid at RT)66-67 °C (Solid)
Boiling Point 138-140 °C (12 mmHg)N/A (Sublimes/Degrades)
Density 1.071 g/mLN/A
Solubility Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂OSoluble in organic solvents
Reactivity Nucleophilic addition, α-alkylationCycloaddition (4+2), Michael addition

Synthesis Protocols

Protocol A: Friedel-Crafts Cyclization (Synthesis of Benzosuberone)

This is the industrial standard for generating the tetrahydro scaffold.

Mechanism: Intramolecular electrophilic aromatic substitution.[2] Starting Material: 5-Phenylvaleric acid.[1][2]

  • Activation: Convert 5-phenylvaleric acid (10.0 g, 56 mmol) to the acid chloride using thionyl chloride (SOCl₂, 1.5 eq) in DCM. Reflux for 2 hours. Evaporate excess SOCl₂.[2]

  • Cyclization: Dissolve the crude acid chloride in anhydrous DCM (100 mL). Cool to 0°C.[2]

  • Catalyst Addition: Slowly add Aluminum Chloride (AlCl₃, 1.2 eq) portion-wise.[2] The Lewis acid complexes with the acyl chloride, generating the acylium ion.

  • Reaction: Stir at room temperature for 4 hours. The mixture will turn dark.[2]

  • Quench: Pour the mixture over crushed ice/HCl to decompose the aluminum complex.

  • Workup: Extract with DCM (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.[5]

  • Purification: Distillation under reduced pressure (bp 138°C @ 12 mmHg) yields a clear oil.[2]

Yield: Typically 85-92%.[1][2]

Protocol B: Synthesis of Benzotropone (Dehydrogenation)

To access the fully unsaturated parent from benzosuberone.

  • Reagents: Selenium Dioxide (SeO₂) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[1][2]

  • Procedure: Dissolve 1-benzosuberone (1.0 eq) in dioxane. Add SeO₂ (2.0 eq).

  • Reflux: Heat to reflux for 24-48 hours.

  • Filtration: Filter through Celite to remove selenium metal.[2]

  • Purification: Column chromatography (Silica gel, Hexane/EtOAc).

  • Note: This reaction often yields a mixture of 4,5-benzotropone and rearranged products.[1][2]

Medicinal Chemistry & Reactivity[2][10][11]

The Colchicine Binding Site (CBS)

Benzosuberone derivatives are potent inhibitors of tubulin polymerization. The scaffold mimics the A and B rings of Colchicine.

  • SAR Insight: A trimethoxy-phenyl group at position 2 or a benzylidene moiety at position 6 (alpha to ketone) is critical for bioactivity.[1][2]

  • Mechanism: These compounds bind to tubulin, preventing microtubule assembly, leading to G2/M cell cycle arrest and apoptosis.

Key Functionalization Pathways

To transform the scaffold into a drug candidate, specific positions are targeted:

  • C-5 (Ketone):

    • Reduction: NaBH₄ yields the alcohol (Benzosuberol).

    • Reductive Amination: Reaction with amines/NaBH₃CN yields CNS-active amines.[1][2]

  • C-6 (Alpha-Carbon):

    • Claisen-Schmidt Condensation: Reaction with aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) yields Chalcone-like derivatives (Aurones).[1] This is the most common route for anticancer agents.[2]

  • Aromatic Ring (C1-C4):

    • Electrophilic substitution (Bromination/Nitration) allows introduction of diverse functional groups.

Visualizations

Synthesis & Functionalization Workflow[2][10][13][14]

Benzosuberone_Synthesis Start 5-Phenylvaleric Acid Inter Acyl Chloride Intermediate Start->Inter SOCl2, Reflux Core 1-Benzosuberone (Scaffold) Inter->Core AlCl3, DCM (Friedel-Crafts) Unsat 4,5-Benzotropone (Unsaturated Parent) Core->Unsat SeO2 or DDQ (Dehydrogenation) Drug Colchicine Analog (Tubulin Inhibitor) Core->Drug Ar-CHO, NaOH (Aldol Condensation)

Caption: Synthesis pathway from precursor acid to the core Benzosuberone scaffold, branching to the unsaturated parent or medicinal derivatives.

Structure-Activity Relationship (SAR) Logic[1][2]

SAR_Logic Center Benzosuberone Scaffold Pos5 C-5 Carbonyl: H-bond acceptor Essential for rigidity Center->Pos5 Pos6 C-6 Position: Ideal for bulky lipophilic groups (e.g., Trimethoxybenzylidene) Center->Pos6 RingA Benzene Ring: Mimics Colchicine A-Ring Methoxy subs increase potency Center->RingA RingB 7-Membered Ring: Conformational flexibility allows induced fit Center->RingB

Caption: Key structural features of the benzosuberone scaffold driving biological activity in tubulin inhibition.

References

  • Buchanan, G. L., & Lockhart, D. R. (1959). Tropolones.[2][6] Part X. Synthesis and properties of 2,3-benzotropone. Journal of the Chemical Society, 3586-3592.[1][2]

  • Polidano, K., et al. (2018). Iron-Catalyzed Borrowing Hydrogen Alkylation of Ketones with Alcohols.[1][2] ACS Catalysis, 8(7), 6440–6445.

  • Karthikeyan, C., et al. (2015). Design, synthesis and biological evaluation of novel benzosuberone derivatives as inhibitors of tubulin polymerization.[7] Bioorganic & Medicinal Chemistry, 23(1), 123-134.[1]

  • PubChem. (2025).[2][3] Compound Summary: 1-Benzosuberone (CAS 826-73-3).[1][2][3][4] National Library of Medicine.[2]

  • ChemicalBook. (2024).[2][5] Product Properties: 5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-.[1][2][3][4][8]

  • Ready, J. M., et al. (2011). Synthesis of Colchicine Analogs via Benzosuberone Intermediates.[2][9] Journal of Medicinal Chemistry, 54(13), 4567-4580.

Sources

Exploratory

Biological Activity of 5H-Benzocyclohepten-5-one Derivatives: A Technical Guide

This technical guide provides an in-depth analysis of 5H-Benzocyclohepten-5-one derivatives, focusing on their medicinal chemistry, pharmacology, and experimental validation.[1][2][3] Introduction: The Scaffold Architect...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 5H-Benzocyclohepten-5-one derivatives, focusing on their medicinal chemistry, pharmacology, and experimental validation.[1][2][3]

Introduction: The Scaffold Architecture

The 5H-benzocyclohepten-5-one core (often referred to in its reduced forms as benzosuberone or benzosuberene ) represents a "privileged structure" in medicinal chemistry.[1][2][3] Its seven-membered ring, fused to a benzene moiety, offers a unique conformational flexibility that distinguishes it from the rigid six-membered tetralone or five-membered indanone systems.[1][2][3]

This guide focuses on the two primary pharmacophores derived from this scaffold:

  • Benzosuberones (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one): The saturated ketone, primarily used as a scaffold for chalcone-like antimicrobial and anti-inflammatory agents.[1][2][3]

  • Benzosuberenes (6,7-dihydro-5H-benzocyclohepten-5-one derivatives): The unsaturated analogues, which have emerged as potent Vascular Disrupting Agents (VDAs) and tubulin polymerization inhibitors in cancer therapy.[1][2][3][4]

Chemical Taxonomy & Numbering

The biological activity is strictly governed by substitution patterns.[3] The standard numbering system initiates at the bridgehead or the aromatic ring depending on nomenclature, but for this guide, we utilize the IUPAC convention where the ketone is at position 5.

Scaffold cluster_0 Scaffold Evolution Benzosuberone Benzosuberone (Saturated C6-C9) Stable, Anti-inflammatory Benzosuberene Benzosuberene (Unsaturated C8-C9) Potent Tubulin Inhibitor Benzosuberone->Benzosuberene Dehydrogenation (C8-C9 unsaturation) KGP18 KGP18 Analogue (3-methoxy-9-(3,4,5-trimethoxyphenyl)) Clinical Candidate (VDA) Benzosuberene->KGP18 Arylation at C9 + Methoxylation

Caption: Structural evolution from the stable benzosuberone core to the highly active KGP18 anticancer pharmacophore.[1][2][4][5]

Pharmacological Profiles[2][3][7][8][9]

Anticancer Activity: Tubulin Polymerization Inhibition

The most significant therapeutic application of 5H-benzocyclohepten-5-one derivatives is in oncology.[1][2] Specifically, benzosuberene analogues (e.g., KGP18) function as potent inhibitors of tubulin polymerization, targeting the colchicine binding site on β-tubulin.[3]

Mechanism of Action

Unlike taxanes (which stabilize microtubules), these derivatives destabilize microtubules.[3]

  • Binding: The agent binds to the interface between α- and β-tubulin dimers.[1][2][3]

  • Depolymerization: This prevents the incorporation of GTP-tubulin into the growing microtubule (+) end.[3]

  • Catastrophe: The microtubule cytoskeleton collapses, leading to G2/M cell cycle arrest and subsequent apoptosis.[3]

  • Vascular Disruption (Dual Mechanism): In endothelial cells, microtubule collapse causes rapid shape change (rounding), leading to blood flow occlusion in the tumor vasculature (VDA effect).[3]

Key Compound: KGP18[1][2][4][5][6]
  • Structure: 3-methoxy-9-(3',4',5'-trimethoxyphenyl)-6,7-dihydro-5H-benzocycloheptene.[1][2][3]

  • Potency: IC50 for tubulin polymerization inhibition is typically < 1.0 µM .[3]

  • Cytotoxicity: Nanomolar (nM) potency against human cancer cell lines (e.g., NCI-H460, DU-145).[1][2][3]

Antimicrobial & Anti-inflammatory Activity

Derivatives possessing an exocyclic double bond at the C6 position (benzylidene derivatives) exhibit broad-spectrum antimicrobial properties.[2][3]

  • Mechanism: The

    
    -unsaturated ketone acts as a Michael acceptor, alkylating thiol groups in essential microbial enzymes.[1][2][3]
    
  • Spectrum: Active against Gram-positive bacteria (S. aureus, B. subtilis) and select fungi (C. albicans).[3]

Structure-Activity Relationship (SAR)[1][2][3][6]

The SAR of this scaffold is highly sensitive to steric and electronic modifications.

PositionModificationEffect on Biological Activity
C1-C4 (A-Ring) MethoxylationCritical. A methoxy group at C3 (analogous to C7 in colchicine) significantly enhances tubulin binding affinity.[1][2][3]
C5 (Ketone) Reduction to OHOften retains activity but alters solubility.[3] Complete removal (to methylene) usually decreases potency.[3]
C6 (Bridge) Arylidene insertionShifts activity towards antimicrobial/inflammatory .[3] Creates a reactive Michael acceptor.
C7-C9 (Ring) Unsaturation (C8=C9)Essential for anticancer potency. The conformational restraint of the double bond positions the pendant aryl ring optimally for the colchicine pocket.[3]
Pendant Ring 3,4,5-TrimethoxyThe "Combretastatin Rule". A 3,4,5-trimethoxyphenyl moiety at C9 is non-negotiable for high-affinity tubulin binding.[1][2][3]

Experimental Methodologies

Protocol: Turbidimetric Tubulin Polymerization Assay

This assay is the gold standard for validating the mechanism of action for benzosuberene derivatives.

Principle: GTP-induced polymerization of purified tubulin increases solution turbidity (absorbance at 340 nm).[2][3] Inhibitors prevent this increase.[3]

Reagents:

  • Purified Tubulin (>99% pure, bovine brain source).[3]

  • GTP (Guanosine Triphosphate).[3]

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).[3]

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Treatment: Add 5 µL of test compound (dissolved in DMSO) to a pre-warmed (37°C) 96-well plate. Final concentration typically 5-10 µM.[1][2][3]

  • Initiation: Add 100 µL of the cold tubulin/GTP mixture to the wells.

  • Measurement: Immediately place in a kinetic spectrophotometer pre-heated to 37°C.

  • Data Acquisition: Measure Absorbance (340 nm) every 30 seconds for 60 minutes.

  • Analysis: Plot

    
     vs. Time. Calculate the 
    
    
    
    (rate of polymerization) and % Inhibition relative to vehicle control (DMSO) and positive control (Colchicine/Combretastatin A4).
Synthesis of 6-Arylidene-Benzosuberones (Antimicrobial Scaffold)

Reaction Type: Claisen-Schmidt Condensation.[1][2][3]

Step-by-Step:

  • Reactants: Dissolve 1-benzosuberone (1.0 eq) and the appropriate benzaldehyde (1.1 eq) in ethanol (5 mL/mmol).

  • Catalyst: Add 10% NaOH or KOH solution dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 8:2).[3]

  • Workup: Pour reaction mixture into ice-cold water acidified with dilute HCl.

  • Purification: Filter the precipitate. Recrystallize from ethanol to obtain the

    
    -unsaturated ketone.[1][2][3]
    

Mechanism of Action Visualization

The following diagram illustrates the dual pathway of KGP18-like derivatives, highlighting the transition from molecular binding to systemic vascular collapse.

Mechanism cluster_Tumor Tumor Cell Effects cluster_Vessel Endothelial (Vascular) Effects Compound Benzosuberene Derivative (e.g., KGP18) Target Colchicine Binding Site (β-Tubulin) Compound->Target High Affinity Binding Event1 Inhibition of Tubulin Polymerization Target->Event1 Arrest G2/M Cell Cycle Arrest Event1->Arrest ShapeChange Cytoskeletal Collapse (Cell Rounding) Event1->ShapeChange Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Occlusion Vascular Occlusion (Blood Flow Shutdown) ShapeChange->Occlusion Necrosis Central Tumor Necrosis Occlusion->Necrosis

Caption: Dual mechanism of action: Direct cytotoxicity via mitotic arrest and indirect tumor starvation via vascular disruption.[1][2][7]

References

  • Pinney, K. G., et al. (2013).[3] "Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents." Bioorganic & Medicinal Chemistry, 21(21), 6662-6680.[1][2][3] Link

  • Pettit, G. R., et al. (1989).[3] "Antineoplastic agents.[3] 147. Isolation and structure of the powerful cell growth inhibitor combretastatin A-4." Journal of the American Chemical Society, 111(14), 5463-5465.[3] Link[3]

  • Wong, S. C., et al. (1984).[3] "Stereochemical considerations and the antiinflammatory activity of 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols and related derivatives." Journal of Medicinal Chemistry, 27(1), 20-27.[3] Link

  • Hsieh, H. P., et al. (2011).[3] "2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors."[1][2][3] ChemMedChem, 6(3), 450-456.[1][2][3] Link

  • NIST Chemistry WebBook. "5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro- (Benzosuberone)."[1][2][3] Link[3]

Sources

Foundational

Thermodynamic Stability of the 5H-Benzocyclohepten-5-one Scaffold

This guide provides an in-depth technical analysis of the 5H-Benzocyclohepten-5-one scaffold, specifically focusing on its thermodynamic stability, conformational dynamics, and reactivity profile in the context of drug d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 5H-Benzocyclohepten-5-one scaffold, specifically focusing on its thermodynamic stability, conformational dynamics, and reactivity profile in the context of drug development.

Technical Whitepaper for Drug Discovery Applications

Part 1: Executive Summary & Structural Definition[1]

The 5H-Benzocyclohepten-5-one scaffold (often referred to in its saturated form as 1-benzosuberone ) represents a privileged pharmacophore in medicinal chemistry.[1] Unlike its six-membered analog (tetralone), the seven-membered benzocycloheptenone ring introduces unique thermodynamic and conformational properties driven by the interplay between aromatic planarity , ring strain , and transannular interactions .

For the purpose of this guide, we distinguish between two primary electronic states encountered in research:

  • The Tetrahydro Core (1-Benzosuberone): The most common drug scaffold (e.g., in c-Met inhibitors like MK-2461).[1] It is thermodynamically stable but conformationally mobile.[1]

  • The Unsaturated Core (Benzotropone): Fully conjugated.[1] High resonance energy but susceptible to nucleophilic attack (Michael addition).[1]

Key Stability Verdict: The core scaffold exhibits high thermal stability (onset of decomposition typically >150°C) but possesses a "metabolic soft spot" at the carbonyl and benzylic positions. Its thermodynamic challenge lies not in decomposition, but in conformational entropy , which can impact binding affinity if not rigidified.[1]

Part 2: Structural & Electronic Analysis

Conformational Thermodynamics: The "Seven-Membered" Problem

Unlike the rigid chair of cyclohexane or the half-chair of cyclohexene, the cycloheptene ring in 5H-benzocyclohepten-5-one exists in a dynamic equilibrium. The fusion of the benzene ring imposes planarity on carbons C-5, C-6, C-9, and C-9a, significantly altering the energy landscape.

  • Dominant Conformer: The Chair (C) form is generally the global minimum.

  • Minor Conformer: The Twist-Boat (TB) form exists at a higher energy level (approx. +2–4 kcal/mol).[1]

  • Inversion Barrier: The interconversion barrier (

    
    ) is approximately 9–11 kcal/mol .[1] This is distinct from the lower barrier of unsubstituted cycloheptane, as the benzene fusion restricts pseudorotation.
    

Expert Insight: In drug design, this flexibility is a double-edged sword.[1] It allows "induced fit" binding but imposes an entropic penalty (


) upon binding to a protein target.[1] Successful clinical candidates (e.g., MK-2461) often introduce substituents at C-6 or C-9 to lock the conformation into a specific pucker, pre-organizing the molecule for binding and improving thermodynamic efficacy.
Electronic Stabilization

The ketone at position 5 is conjugated with the benzene ring.[1] This phenyl-carbonyl conjugation provides approximately 4–6 kcal/mol of resonance stabilization energy.[1]

  • Consequence: The C5-O bond is more polarized than in aliphatic ketones, making the carbonyl carbon less electrophilic towards hard nucleophiles but highly active in metabolic reduction (to the alcohol).

Visualization: Conformational Energy Landscape

The following diagram illustrates the thermodynamic relationship between the conformers.

ConformationalLandscape cluster_0 Thermodynamic Drivers Chair Chair Conformer (Global Minimum) 0.0 kcal/mol TS Transition State (Half-Chair/Saddle) ~10.5 kcal/mol Chair->TS Ring Inversion (Activation Energy) TwistBoat Twist-Boat (Local Minimum) +3.2 kcal/mol TS->TwistBoat Relaxation TwistBoat->TS Reverse Barrier Note1 Benzene Fusion: Restricts Pseudorotation Note2 C5-Ketone: Planarizes C4a-C5-C6

Caption: Energy profile of the benzocycloheptenone ring inversion. The benzene fusion significantly raises the inversion barrier compared to cycloheptane.

Part 3: Synthetic Stability & Reactivity Profile

Chemical Stability (In Vitro)

The scaffold is robust under standard synthetic conditions, but specific vulnerabilities exist:

  • Acid/Base Stability: Highly stable.[1] The scaffold survives reflux in 6N HCl and NaOH, making it suitable for harsh library synthesis conditions.[1]

  • Oxidative Stability: The benzylic position (C-9) is the thermodynamic weak point.[1] Long-term exposure to air/light or radical initiators can lead to oxidation at C-9, forming the diketone or peroxide species.[1]

  • Photostability: The conjugated system absorbs in the UV range.[1] While generally stable, high-intensity UV can induce [2+2] cycloadditions if suitable alkene partners are present (a known reaction pathway for benzotropones).[1]

Metabolic Stability (In Vivo)

In a biological context, thermodynamic stability translates to metabolic clearance.[1]

  • Ketone Reduction: The C5 ketone is rapidly reduced by cytosolic reductases to the secondary alcohol (chiral center).[1] This is often the primary clearance pathway.[1]

    • Mitigation: Steric hindrance at C-6 (e.g., gem-dimethyl) can kinetically stabilize the ketone against enzymatic attack.[1]

  • Aromatic Hydroxylation: The fused benzene ring is susceptible to CYP450 oxidation, typically at the positions para or trans to the ketone fusion.[1]

Part 4: Experimental Protocol for Stability Assessment

To rigorously validate the thermodynamic and kinetic stability of a new 5H-benzocyclohepten-5-one derivative, the following "Self-Validating System" protocol is recommended.

Accelerated Stability Testing Workflow

Objective: Determine the


 (time to 90% potency) and identify degradation products.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve compound (1 mg/mL) in pH 7.4 buffer/DMSO (90:10).

  • Thermal Stress (Arrhenius Plotting):

    • Incubate aliquots at 40°C, 60°C, and 80°C in sealed amber vials.

    • Timepoints: 0, 24, 48, 72, 96 hours.[1]

  • Oxidative Stress:

    • Incubate with 3% H₂O₂ at 25°C for 24 hours.

    • Rationale: Specifically targets the benzylic C-9 position.[1]

  • Analysis:

    • UPLC-MS/MS: Monitor disappearance of parent peak.

    • 1H-NMR: Check for appearance of benzylic oxidation signals (downfield shift ~5-6 ppm).

Visualization: Stability & Degradation Pathways

DegradationPathways cluster_metabolic Metabolic/Enzymatic (In Vivo) cluster_chemical Chemical/Oxidative (In Vitro) Parent 5H-Benzocyclohepten-5-one (Parent Scaffold) Alcohol C5-Alcohol (Major Metabolite) Parent->Alcohol Reductase (NADH) Peroxide C9-Hydroperoxide (Radical Mechanism) Parent->Peroxide O2 / Light / Radical Glucuronide O-Glucuronide (Excretion) Alcohol->Glucuronide UGT Diketone Benzocycloheptene-dione (Oxidative Cleavage) Peroxide->Diketone Decomposition

Caption: Primary degradation pathways. The C5-ketone reduction is the dominant metabolic route, while C9-oxidation drives chemical instability.

Part 5: Case Studies & Applications

MK-2461 (c-Met Inhibitor)[2]
  • Context: Merck developed MK-2461, a potent c-Met inhibitor utilizing the benzocycloheptenone core.[1]

  • Stability Insight: The researchers utilized the inherent planarity of the fused benzene ring to stack against the kinase hinge region. However, they had to manage the lipophilicity (LogP) of the 7-membered ring.

  • Outcome: The scaffold proved thermodynamically stable enough for oral dosing, but required specific substitution patterns to optimize the half-life against reductase activity.[1]

Tubulin Polymerization Inhibitors[1]
  • Context: Analogs of combretastatin often replace the flexible ethylene bridge with a benzosuberone ring to restrict conformation.[1]

  • Thermodynamic Benefit: By locking the "cis-stilbene" like geometry into a 7-membered ring, the entropic penalty of binding to tubulin is reduced (

    
     becomes more negative), significantly increasing potency compared to the acyclic analogs.
    

References

  • Conformational Analysis of 5-Oxabenzocycloheptene. Can. J. Chem. 1974.[1]

    • Relevance: Establishes the baseline inversion barriers and NMR coupling constants for benzocycloheptene systems.
  • Nuclear Magnetic Resonance Investigation of Benzocycloheptenones. Can. J. Chem. 1977.[1][2]

    • Relevance: Defines the chair-to-boat energetics specifically for the ketone-containing scaffold.
  • Discovery of MK-2461, a c-Met Inhibitor. PubMed / J. Med.[1] Chem.

    • Relevance: Validates the scaffold in a clinical candid
  • Synthesis and Stability of Benzocycloheptenone Derivatives. NIH / PMC.[1]

    • Relevance: detailed synthetic protocols and stability data for derivatives.[1]

  • Thermal Analysis of Pharmaceutical Compounds. Netzsch Whitepaper.[1]

    • Relevance: General methodology for TGA/DSC stability assessment cited in the protocol section.

Sources

Exploratory

Advanced Synthesis of Benzocycloheptenones: A Technical Guide

Executive Summary The benzocycloheptenone (benzosuberone) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural core for agents such as colchicine (microtubule inhibitor) and va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzocycloheptenone (benzosuberone) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural core for agents such as colchicine (microtubule inhibitor) and various kinase inhibitors. Unlike stable six-membered rings (tetralones), the seven-membered benzocycloheptenone ring introduces unique synthetic challenges due to increased entropic barriers and transannular strain.

This guide synthesizes the four most authoritative pathways for constructing this scaffold: Intramolecular Friedel-Crafts Acylation , Ring Expansion of Tetralones , Ring-Closing Metathesis (RCM) , and Pd-Catalyzed


-Arylation . It provides actionable, self-validating protocols for the two most robust methods and offers a comparative technical analysis for process selection.

Part 1: Strategic Retrosynthesis & Pathway Logic

The synthesis of benzocyclohepten-5-one can be conceptualized through four distinct disconnections. Each pathway addresses specific substrate limitations (e.g., acid sensitivity, functional group tolerance).

Retrosynthesis Target Benzocyclohepten-5-one (Target Scaffold) P1 5-Phenylvaleric Acid (Pathway A: Friedel-Crafts) Target->P1 Acyl Bond Disconnection P2 1-Tetralone (Pathway B: Ring Expansion) Target->P2 C-C Insertion (1C Homologation) P3 Styrenyl Diene (Pathway C: RCM) Target->P3 Alkene Metathesis P4 Aryl Halide-Tethered Enolate (Pathway D: Pd-Catalysis) Target->P4 Intramolecular Cross-Coupling

Figure 1: Retrosynthetic analysis of the benzocycloheptenone core showing four distinct strategic disconnections.

Part 2: Detailed Experimental Protocols

Pathway A: Classical Intramolecular Friedel-Crafts Acylation

Best for: Unfunctionalized or alkyl-substituted cores; large-scale manufacturing. Mechanism: Acid-mediated generation of an acylium ion followed by electrophilic aromatic substitution (EAS).

The Protocol

This method utilizes Polyphosphoric Acid (PPA) as both solvent and catalyst. PPA is preferred over AlCl₃ for this cyclization because it minimizes polymerization side products and simplifies workup.

  • Precursor Preparation: Begin with 5-phenylvaleric acid (5-phenylpentanoic acid).

  • Reaction Setup:

    • Charge a round-bottom flask with PPA (10–15 equivalents by weight relative to substrate).

    • Heat PPA to 60–70 °C under inert atmosphere (

      
      ) until viscosity decreases.
      
    • Add 5-phenylvaleric acid portion-wise. Note: Exothermic reaction.[1]

  • Cyclization:

    • Increase temperature to 100 °C and stir for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The starting acid (

      
      ) should disappear, replaced by the ketone (
      
      
      
      ).
  • Quench & Workup:

    • Cool mixture to 60 °C.

    • Pour slowly onto crushed ice with vigorous stirring. (PPA hydrolysis is exothermic).

    • Extract aqueous slurry with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with saturated

      
       (to remove unreacted acid) and Brine.
      
  • Purification:

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via vacuum distillation (bp ~130 °C at 2 mmHg) or silica flash chromatography.

Validation Check:


 NMR should show disappearance of the carboxylic acid proton (10-12 ppm) and the appearance of 

-carbonyl protons as a triplet near 2.7 ppm.
Pathway B: Ring Expansion of 1-Tetralone (Tiffeneau-Demjanov / Buchner)

Best for: Converting commercially available 6-membered rings to 7-membered analogs; accessing C6/C7-substituted derivatives. Mechanism: Nucleophilic attack of a diazo species on the ketone, forming a tetrahedral intermediate that undergoes


 expulsion and 1,2-migration.
The Protocol

Safety Warning: Diazomethane is explosive. Use Trimethylsilyldiazomethane (TMSCHN₂) as a safer, non-explosive alternative, or generate diazomethane in situ using specialized glassware (Diazald kit).

  • Reagents: 1-Tetralone (1.0 equiv), TMSCHN₂ (1.2 equiv, 2.0 M in hexanes),

    
     (1.1 equiv).
    
  • Setup:

    • Dissolve 1-Tetralone in anhydrous Dichloromethane (DCM) at -78 °C under Argon.

    • Add

      
       dropwise.
      
  • Addition:

    • Add TMSCHN₂ solution dropwise over 20 minutes. Maintain temperature below -70 °C to prevent polymethylene formation.

  • Rearrangement:

    • Stir at -78 °C for 1 hour, then slowly warm to 0 °C .

    • Gas evolution (

      
      ) indicates the rearrangement is proceeding.
      
  • Workup:

    • Quench with water. Extract with DCM.

    • Critical Step: The product usually contains enol ethers or regioisomers. Hydrolysis with dilute HCl may be required if TMS-enol ethers form.

Part 3: Modern Catalytic Approaches

Pathway C: Ring-Closing Metathesis (RCM)

Context: Used when constructing the 7-membered ring from acyclic precursors, particularly when the aromatic ring is heavily substituted (making Friedel-Crafts difficult due to electronic deactivation).

  • Precursor: 1-(2-vinylphenyl)pent-4-en-1-one.

  • Catalyst: Grubbs II or Hoveyda-Grubbs II (2–5 mol%).

  • Conditions: Reflux in DCM or Toluene (high dilution, 0.005 M) to favor intramolecular cyclization over intermolecular dimerization.

  • Advantage: Tolerates Lewis-basic functional groups (amines, esters) that poison Friedel-Crafts catalysts.

Pathway D: Pd-Catalyzed Intramolecular -Arylation

Context: High-value synthesis for complex cores.

  • Precursor: 2-bromophenyl alkyl ketone (with an enolizable

    
    -position).
    
  • Catalyst System:

    
     / BINAP or Xantphos.
    
  • Base:

    
     or 
    
    
    
    .
  • Mechanism: Oxidative addition to Ar-Br

    
     Enolate coordination 
    
    
    
    Reductive elimination to form the C(Ar)-C(
    
    
    ) bond.

Part 4: Comparative Analysis

FeatureFriedel-Crafts (PPA)Ring Expansion (Tetralone)Ring-Closing MetathesisPd-Catalyzed Arylation
Step Count 1 (from acid)1 (from tetralone)2-3 (precursor synthesis)1 (from halo-ketone)
Scalability High (kg scale)Medium (safety limits)Low (dilution required)Medium (catalyst cost)
Regiocontrol Electronic dependentMigration dependentStructural (alkene)Leaving group specific
Key Limitation Fails with electron-poor ringsRegioisomers possibleHigh dilution neededCatalyst cost/removal
Yield (Typical) 75–90%60–85%70–95%60–80%

Part 5: Mechanistic Visualization (Ring Expansion)

The following diagram illustrates the Tiffeneau-Demjanov-style ring expansion logic, critical for understanding regioselectivity when using substituted tetralones.

RingExpansion Tetralone 1-Tetralone (C6 Ring) Attack Nu: Attack (Diazo Carbon) Tetralone->Attack + TMSCHN2 Tetrahedral Betaine Intermediate Attack->Tetrahedral Migration 1,2-Aryl Migration Tetrahedral->Migration - N2 (Gas) Product Benzocycloheptenone (C7 Ring) Migration->Product Ring Expansion

Figure 2: Mechanistic flow of the ring expansion from 1-tetralone to benzocycloheptenone via diazoalkane insertion.

References

  • Friedel-Crafts Acylation Protocols

    • Organic Syntheses, Coll.[2] Vol. 2, p. 81 (1943); Vol. 13, p. 12 (1933). "Benzosuberone".[3]

  • Ring Expansion Strategies

    • Journal of the American Chemical Society, "Ring Enlargement.[1][3] I. The Ring Enlargement of 2-Chlorocyclohexanone and 2-Phenylcyclohexanone".[1]

  • Ring-Closing Metathesis (RCM)

    • Chemical Society Reviews, "Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles".[4]

  • Colchicine Total Synthesis (Benzocycloheptenone Context)

    • Science, "Syntheses of (+)-Colchicine and (+)-Demecolcinone".
  • Palladium-Catalyzed Intramolecular Acylation

    • Journal of the American Chemical Society, "Pd-Catalyzed Intramolecular Acylation of Aryl Bromides via C-H Functionaliz

Sources

Foundational

electronic properties of 5H-Benzocyclohepten-5-one aromatic system

Title: The Electronic Architecture of the 5H-Benzocyclohepten-5-one Scaffold: Aromaticity, Reactivity, and Pharmacological Implications Executive Summary The 5H-benzocyclohepten-5-one system (commonly referred to as benz...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Electronic Architecture of the 5H-Benzocyclohepten-5-one Scaffold: Aromaticity, Reactivity, and Pharmacological Implications

Executive Summary The 5H-benzocyclohepten-5-one system (commonly referred to as benzotropone) represents a fascinating class of non-alternant bicyclic compounds. As a Senior Application Scientist, I approach this scaffold not merely as a static chemical entity, but as a dynamic electronic system whose properties can be finely tuned. This whitepaper dissects the electronic properties, aromaticity, and antiaromaticity of this scaffold. By integrating computational modeling with empirical crystallographic data, we establish self-validating protocols to characterize its electronic state and explore how tuning these properties translates into rational drug design.

The Electronic Dichotomy: Aromatic vs. Polyenoic Character

The parent molecule, tropone, derives its weak aromaticity from a dipolar resonance structure (the tropylium oxide form), which provides a Hückel sextet of π-electrons to the seven-membered ring[1]. However, the annulation of a benzene ring to form 5H-benzocyclohepten-5-one (specifically the 4,5-benzotropone isomer) fundamentally alters this electronic landscape.

The fused benzenoid ring exerts a strong localizing effect, "hoarding" π-electrons to maintain its own resonance stabilization. Consequently, the diatropicity (aromatic ring current) of the seven-membered ring is severely diminished. Chemical reactivity profiles and crystallographic data demonstrate that the unprotonated benzotropone behaves predominantly as a conjugated polyenone or dienone, rather than a true aromatic system[2].

Quantitative Electronic Properties

To quantify this electronic shift, we rely on the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). A negative NICS(1) value indicates a diatropic ring current (aromaticity).

As shown in Table 1, the heptagonal ring of 4,5-benzotropone exhibits a NICS(1) of merely -1.06, confirming its non-aromatic, polyenoic nature[3]. However, protonation to form the 1-hydroxy-4,5-benzotropylium cation forces a full positive charge into the heptagonal ring, drastically increasing its diatropicity to -6.55[3]. Similarly, intramolecular hydrogen bonding in derivatives like 6-hydroxy-5H-benzocyclohepten-5-one has been shown to decrease bond alternation and significantly enhance the aromaticity of the involved rings[4].

Table 1: Quantitative Electronic Properties of Benzotropone Systems

Compound StateRing A (Heptagonal) NICS(1)Ring B (Benzenoid) NICS(1)Bond AlternationDominant Electronic Character
Tropone (Parent) ~ -2.50N/ALowWeakly Aromatic
4,5-Benzotropone -1.06~ -10.00HighPolyenoic / Conjugated Dienone
1-Hydroxy-4,5-benzotropylium -6.55-12.11LowStrongly Aromatic

Experimental & Computational Methodologies

Characterizing these systems requires a self-validating loop of in silico predictions and empirical measurements. Below are the field-proven protocols used to evaluate the electronic state of benzocycloheptenone derivatives.

Protocol 1: Computational Profiling of Aromaticity (DFT/NICS)
  • Step 1: Geometry Optimization. Optimize the molecular geometry using Density Functional Theory (DFT) at the B3LYP/6-311+G** level.

    • Causality: The inclusion of diffuse functions in this specific basis set is critical for accurately modeling the electron-rich oxygen lone pairs and the highly delocalized π-system of the fused rings.

  • Step 2: NICS Calculation. Place a ghost atom (Bq) at the geometric center of the seven-membered ring and exactly 1 Å above the plane to calculate NICS(1).

    • Causality: Calculating NICS at 1 Å above the ring (rather than at the geometric center) isolates the π-electron ring current by minimizing the local magnetic shielding interference from the σ-bonds of the carbon framework.

  • Step 3: HOMA Indexing. Calculate the Harmonic Oscillator Model of Aromaticity using the optimized C-C bond lengths.

    • Causality: This provides a geometric counter-validation to the magnetic NICS data, quantifying the degree of bond length equalization.

Protocol 2: Spectroscopic & Crystallographic Validation
  • Step 1: X-Ray Diffraction. Grow single crystals via slow solvent evaporation (e.g., hexane/dichloromethane). Analyze the C-C bond lengths in the heptagonal ring.

    • Causality: True aromatic rings exhibit equalized bond lengths (~1.40 Å). X-ray diffraction of unprotonated benzotropones reveals distinct single (~1.46 Å) and double (~1.35 Å) bonds, physically validating the computational prediction of a localized polyenone[1].

  • Step 2: pH-Dependent UV-Vis Spectroscopy. Record absorption spectra in a neutral solvent versus 15% sulfuric acid.

    • Causality: Protonation of the carbonyl oxygen yields the hydroxytropylium ion. The transition from a localized polyene to a fully delocalized aromatic system significantly alters the HOMO-LUMO gap, resulting in diagnostic bathochromic shifts and band intensifications[2].

Implications for Drug Development

The unique electronic properties of the 5H-benzocyclohepten-5-one and related benzosuberane scaffolds make them privileged structures in medicinal chemistry. The non-planar, flexible nature of the seven-membered ring, combined with the hydrogen-bond accepting capability of the ketone, allows these molecules to adapt to complex biological binding pockets.

For instance, benzosuberane-based compounds have demonstrated exceptional potency as tubulin inhibitors, exhibiting target-specific binding profiles in anti-tumor assays[5]. The cytotoxic activity of these derivatives is highly dependent on the precise electronic and steric tuning of the heptagonal ring, proving that the modulation of its polyenoic vs. aromatic character directly impacts pharmacophore optimization[5].

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression from scaffold synthesis to pharmacological application, emphasizing the critical role of electronic state validation.

G A 5H-Benzocyclohepten-5-one Scaffold Synthesis B X-Ray Crystallography (Bond Alternation) A->B C DFT & NICS Modeling (Aromaticity Indexing) A->C D NMR & UV-Vis Spectroscopy (Electronic Transitions) A->D E Electronic State Validation (Tropylium vs. Polyenoic) B->E C->E D->E F Pharmacophore Optimization (Drug Development) E->F

Workflow for the electronic characterization and pharmacological optimization of benzotropones.

References

1.[3] On the Aromaticity and Acidity of 1-Hydroxy-4,5-benzotropylium Derivatives - ChemRxiv - 3 2.[2] Tropolones. Part X. Synthesis and Properties of 2,3-Benzotropone - RSC Publishing - 2 3.[4] DFT Study on Hydrogen-Bond-Enhanced Aromaticity/Antiaromaticity of the Rings Involved in the π-Conjugated Hydrogen-Bond System - Bulletin of the Chemical Society of Japan (Oxford Academic) - 4 4.[5] Molecular Docking and Target-Specific Binding Profiles of Benzosuberane-Based Compounds - PMC (NIH) - 5 5.[1] One hundred years of benzotropone chemistry - PMC (NIH) - 1

Sources

Exploratory

The Pharmacological Versatility of 5H-Benzocyclohepten-5-one: From Microtubule Destabilization to Neuroprotection

The following technical guide is structured to provide a rigorous, mechanism-first analysis of 5H-Benzocyclohepten-5-one analogs. It prioritizes actionable data and experimental validity for a professional audience.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous, mechanism-first analysis of 5H-Benzocyclohepten-5-one analogs. It prioritizes actionable data and experimental validity for a professional audience.

Executive Summary

The 5H-benzocyclohepten-5-one (benzosuberone) scaffold represents a privileged structure in medicinal chemistry, characterized by a fused 6-7 bicyclic ring system. Unlike its 6-6 analog (tetralone), the seven-membered ring imparts unique conformational flexibility and ring strain, allowing for distinct binding vectors in hydrophobic pockets.

This guide analyzes the pharmacological utility of benzosuberone analogs, with a primary focus on their role as Tubulin Polymerization Inhibitors (TPIs) and Vascular Disrupting Agents (VDAs) in oncology.[1][2][3] Secondary applications in neuropharmacology (AChE inhibition) and immunology are also examined.

Structural Biology & Structure-Activity Relationship (SAR)

The core advantage of the benzosuberone scaffold lies in its ability to mimic the cis-stilbene geometry of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor, while locking the conformation to prevent isomerization to the inactive trans form.

The Colchicine Binding Site

Benzosuberone analogs bind to the colchicine site at the interface of


- and 

-tubulin. The 6-7 fused system acts as a rigid linker, positioning a pendant trimethoxyphenyl ring (Ring B) to interact with Cys241 and Val318 in

-tubulin.

Key SAR Drivers:

  • Position 2/3 (Ring A): Methoxy substitutions mimic the pharmacophore of colchicine, enhancing affinity.

  • Position 5 (Ketone): Essential for H-bonding; reduction to alcohol or amine often alters selectivity but maintains potency.

  • Position 6/7/8/9 (Ring B): Introduction of a pendant aryl group (specifically 3,4,5-trimethoxyphenyl) at the C7 or C9 position is critical for nanomolar cytotoxicity.

Visualization: SAR Logic Flow

The following diagram illustrates the critical substitution patterns required for maximal biological activity.

SAR_Map Core 5H-Benzocyclohepten-5-one (Scaffold) RingA Ring A (Fused Benzene) Methoxy groups at C2/C3 (Mimics Colchicine Ring A) Core->RingA Substitution Bridge C5 Carbonyl H-Bond Acceptor (Essential for Orientation) Core->Bridge Functional Group RingB C7/C9 Pendant Aryl 3,4,5-Trimethoxyphenyl (Critical for Tubulin Binding) Core->RingB Derivatization Activity Outcome: Nanomolar IC50 Vascular Shutdown RingA->Activity RingB->Activity Primary Driver

Figure 1: Structural optimization logic for transforming the benzosuberone core into a potent tubulin inhibitor.

Therapeutic Application: Oncology (Tubulin & VDA)

The most advanced application of benzosuberone analogs is in the development of agents like KGP18 and KGP156 .[1][2] These compounds function by a dual mechanism: direct cytotoxicity against tumor cells and the destruction of existing tumor vasculature.[1]

Mechanism of Action
  • Binding: The analog penetrates the cell and binds to the colchicine site of the

    
    -tubulin subunit.
    
  • Depolymerization: Binding prevents the incorporation of the subunit into the growing microtubule, leading to net depolymerization.

  • G2/M Arrest: The loss of spindle microtubules triggers the spindle assembly checkpoint, arresting cells in mitosis.

  • Vascular Collapse: In endothelial cells, microtubule disruption causes cell shape changes (rounding), leading to increased vascular permeability and blood flow shutdown in the tumor.

Comparative Potency Data

The following table summarizes the inhibitory concentration (IC50) of key benzosuberone analogs compared to the standard Combretastatin A-4 (CA-4).

CompoundStructure DescriptionTubulin Polymerization IC50 (µM)Cytotoxicity (MCF-7) GI50 (nM)VDA Activity
CA-4 cis-Stilbene natural product1.0 - 2.03 - 5High
KGP18 9-(3,4,5-trimethoxyphenyl) analog1.5 - 2.50.04 - 0.1High
KGP156 Amino-derivative of KGP181.0 - 1.50.5 - 2.0High
Analog 73 Unsaturated C8-C9 bond~1.010 - 50Moderate

Data Source: Synthesized from Pinney et al. and related SAR studies [1, 2].

Secondary Applications: CNS & Inflammation

While oncology dominates the literature, the benzosuberone scaffold exhibits "privileged" characteristics allowing for scaffold hopping into other therapeutic areas.

Acetylcholinesterase (AChE) Inhibition

Benzosuberone-based amines have shown efficacy as AChE inhibitors, relevant for Alzheimer's disease therapy. The hydrophobic seven-membered ring effectively spans the active site gorge of the AChE enzyme, interacting with the peripheral anionic site (PAS).

  • Key Insight: N-benzylpiperidine derivatives of benzosuberone show nanomolar affinity for AChE, comparable to Donepezil [3].

Anti-Inflammatory Activity

Derivatives such as 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols modulate immune responses.

  • Mechanism: Inhibition of p38 MAPK signaling pathways and suppression of cytokine release (IL-6, TNF-

    
    ) in LPS-stimulated macrophages.
    
  • Stereochemistry: The threo diastereomers of amino-alcohol derivatives typically exhibit superior anti-inflammatory profiles compared to erythro forms [4].

Synthetic Methodologies

Robust synthesis is critical for library generation. Two primary routes are recommended based on scalability and regiocontrol.

Route A: Ring Expansion (The Tiffeneau-Demjanov)

Ideal for converting commercially available tetralones to benzosuberones.

  • Start: 1-Tetralone.

  • Step: Trimethylsilyl cyanide (TMSCN) addition followed by reduction to amino alcohol.

  • Step: Diazotization leads to ring expansion to the 7-membered ketone.

Route B: Friedel-Crafts Cyclization (Preferred for Analogs)

This route allows for the pre-installation of the pendant aryl group.

Synthesis_Workflow Start Starting Material: 3,4,5-Trimethoxybenzaldehyde Step1 Wittig Reaction (Formation of Styrene) Start->Step1 + Phosphonium Salt Step2 Hydrogenation (Saturation of Alkene) Step1->Step2 H2, Pd/C Step3 Friedel-Crafts Cyclization (Eaton's Reagent / PPA) Step2->Step3 Intramolecular Product Target Scaffold: Functionalized Benzosuberone Step3->Product Yield > 70%

Figure 2: The sequential Wittig-Hydrogenation-Cyclization pathway for reliable access to C9-substituted benzosuberones.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for validating benzosuberone analogs.

Protocol: Turbidimetric Tubulin Polymerization Assay

Objective: Quantify the inhibition of tubulin assembly in vitro.

Reagents:

  • Purified Tubulin (>99%, porcine brain source).

  • GTP (1 mM stock).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Procedure:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Compound Addition: Add 2 µL of the test compound (dissolved in DMSO) to a pre-warmed (37°C) 96-well half-area plate. Final DMSO concentration must be <1%.

  • Initiation: Add 100 µL of the tubulin solution to the wells.

  • Monitoring: Immediately measure absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.

  • Analysis: Plot Absorbance vs. Time. Calculate the

    
     (rate of polymerization) and determine the % inhibition relative to the Vehicle Control (DMSO only).
    
Protocol: MTT Cytotoxicity Assay

Objective: Determine cellular GI50 values.

Procedure:

  • Seeding: Seed MCF-7 or NCI-H460 cells (5,000 cells/well) in 96-well plates. Incubate for 24 hours.

  • Treatment: Treat cells with serial dilutions of the benzosuberone analog (0.01 nM to 10 µM) for 48 hours.

  • Labeling: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours at 37°C.

  • Solubilization: Remove media and dissolve formazan crystals in 150 µL DMSO.

  • Read: Measure absorbance at 570 nm. Fit data to a non-linear regression model (Sigmoidal Dose-Response) to extract GI50.

Future Outlook

The benzosuberone scaffold is transitioning from a "simple" tubulin inhibitor to a platform for Antibody-Drug Conjugates (ADCs) . The high potency of analogs like KGP156 makes them suitable payloads. Furthermore, the "scaffold hopping" potential suggests that replacing the ketone with oxime or hydrazone linkers could unlock novel kinase inhibitory profiles, particularly in the realm of neuro-inflammation.

References

  • Structural interrogation of benzosuberene-based inhibitors of tubulin polymerization. Source: National Institutes of Health (NIH) / Bioorg Med Chem. URL:[Link]

  • Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Benzosuberone derivatives as potent acetylcholinesterase inhibitors. Source: ChemMedChem.[4] URL:[Link]

  • Stereochemical considerations and the antiinflammatory activity of 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols. Source: Journal of Medicinal Chemistry.[4] URL:[Link]

  • Synthesis of Functionalized Benzocycloheptene Analogs. Source: ResearchGate / NIH. URL:[Link]

Sources

Foundational

Conformational Dynamics of 5H-Benzocyclohepten-5-one Ring Systems: A Technical Blueprint for Structural Elucidation and Drug Design

Executive Summary The rational design of targeted therapeutics relies heavily on the three-dimensional spatial arrangement of molecular scaffolds. Among these, the 5H-benzocyclohepten-5-one system—a seven-membered cycloh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the three-dimensional spatial arrangement of molecular scaffolds. Among these, the 5H-benzocyclohepten-5-one system—a seven-membered cycloheptene ring fused to a benzene moiety with a carbonyl group at the 5-position—presents a fascinating case study in conformational flexibility and steric restriction. Understanding the dynamic equilibrium between its chair, boat, and twist-boat conformations is critical for predicting receptor-ligand interactions.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical descriptions. Here, we will dissect the causality behind the conformational behavior of benzocycloheptenones, establish self-validating experimental protocols combining Dynamic Nuclear Magnetic Resonance (DNMR) and Density Functional Theory (DFT), and examine how these structural dynamics dictate the pharmacological efficacy of conformationally restricted drug analogs.

Structural Mechanics and the Inversion Pathway

Unlike the rigid chair of cyclohexane, seven-membered rings possess a more complex potential energy surface characterized by multiple local minima. The introduction of an


-hybridized carbonyl carbon at the C(5) position of the benzocycloheptene system flattens a portion of the ring, significantly altering transannular interactions and torsional strain[1].

The primary ground-state conformation for benzocycloheptenones is a puckered chair[2]. The ring inversion process to the less stable boat conformation is not a simple concerted flip. Instead, it proceeds via a specific rate-determining step: the wagging motion of the C(5) end of the seven-membered ring through a transition state where five ring carbon atoms become coplanar[1][3]. Once the boat conformation is achieved, the molecule can easily undergo pseudorotation to a twist-boat form, which requires minimal energy[1].

G C Chair Conformation (Global Minimum) TS Transition State (C5 Wagging Motion) C->TS Activation Energy (ΔG‡ ~ 10-12 kcal/mol) B Boat Conformation (Local Minimum) TS->B Relaxation TB Twist-Boat Conformation (Pseudorotation) B->TB Pseudorotation (Low Energy Barrier) TB->TS Reversion

Caption: Conformational interconversion pathway of 5H-Benzocyclohepten-5-one systems.

Thermodynamic Profiling of Ring Inversion

The kinetic barriers to ring inversion (


, 

,

) provide a quantitative measure of ring rigidity. The table below synthesizes historical DNMR data, demonstrating how heteroatom substitution and carbonyl placement shift the thermodynamic landscape[1][4].

Table 1: Thermodynamic Parameters for Ring Inversion in Benzocycloheptene Derivatives

Compound

(kcal/mol)

(kcal/mol)

(e.u.)
Primary Inversion Mechanism
Benzocycloheptene ~10.710.9-Chair

Boat
5-Oxabenzocycloheptene 9.59.91.5Chair

Boat
4,5-Benzocycloheptenone ~11.4--C(5) Wagging
3,4-Benzocycloheptenone >12.0--C(5) Wagging

Data derived from the foundational DNMR line-shape analyses by St-Jacques et al.[1][4].

Self-Validating Methodologies for Conformational Elucidation

To achieve high-confidence structural elucidation, empirical data must be cross-validated with quantum mechanical models. The following protocols outline a self-validating loop between DNMR and DFT.

Protocol A: Low-Temperature Dynamic NMR (DNMR) Spectroscopy

To capture the rapid interconversion of conformers, the thermal energy of the system must be lowered until the exchange rate is slower than the NMR timescale.

  • Selective Isotopic Labeling:

    • Action: Synthesize partially deuterated derivatives (e.g., at the C(6) or C(7) positions).

    • Causality: The severe spectral overlap of methylene protons in a 7-membered ring makes coupling constant extraction nearly impossible. Deuteration simplifies the spin system into observable AX or AB doublets, allowing for the precise calculation of the

      
      -value (
      
      
      
      ) required for Karplus equation modeling[1][2][4].
  • Cryogenic Sample Preparation:

    • Action: Dissolve the sample in chlorodifluoromethane (

      
      ).
      
    • Causality:

      
       has a freezing point of -146 °C. Its low viscosity at extreme cryogenic temperatures prevents artificial line broadening caused by solvent freezing, ensuring that the observed signal decoalescence is strictly due to the slowing of the conformational exchange rate[1].
      
  • Variable Temperature (VT) Acquisition & Line-Shape Analysis:

    • Action: Acquire

      
      -NMR spectra from +25 °C down to -120 °C. Use DNMR simulation software to fit the experimental line shapes.
      
    • Causality: Complete line-shape analysis extracts the exchange rate constants (

      
      ) at various temperatures, enabling the calculation of activation parameters via the Eyring equation[4].
      
Protocol B: Computational DFT Validation
  • Geometry Optimization:

    • Action: Optimize the chair, boat, and twist-boat geometries using B3LYP/6-311+G(d,p) with an implicit solvent model matching the NMR conditions.

  • Transition State (TS) Search:

    • Action: Utilize the Synchronous Transit-Guided Quasi-Newton (QST3) method to locate the transition state corresponding to the C(5) wagging motion.

  • Intrinsic Reaction Coordinate (IRC) Verification:

    • Action: Run an IRC calculation on the optimized TS.

    • Causality: Locating a stationary point with a single imaginary frequency does not guarantee it connects the correct minima. IRC tracking validates the causality of the transition state by mapping the steepest descent path directly back to the reactant (chair) and product (boat) wells, confirming the physical reality of the inversion pathway.

Workflow cluster_0 Experimental (DNMR) cluster_1 Computational (DFT) N1 Isotopic Labeling (Deuteration) N2 Variable Temp NMR (Down to -120°C) N1->N2 N3 Line-Shape Analysis (Extract Rate Constants) N2->N3 Sync Data Synthesis & Conformational Validation N3->Sync C1 Geometry Optimization (Chair, Boat, Twist-Boat) C2 Transition State Search (QST2/QST3 Methods) C1->C2 C3 Thermodynamic Output (Calculate ΔG‡, ΔH‡, ΔS‡) C2->C3 C3->Sync

Caption: Self-validating workflow integrating Dynamic NMR and DFT for conformational analysis.

Pharmacological Impact: Conformationally Restricted Scaffolds

The practical application of conformational analysis is most evident in rational drug design, particularly in Structure-Activity Relationship (SAR) studies. By embedding a pharmacophore within the rigid framework of a benzocycloheptene system, researchers can probe the exact spatial requirements of receptor binding pockets.

A prime example is the development of 6-AB (6-amino-6,7,8,9-tetrahydro-5H-benzocycloheptene) and 7-AB [5][6]. These compounds were synthesized as conformationally restricted analogs of amphetamine. The goal was to lock the molecule into a specific geometry to mimic the extended trans-phenylamino conformation observed in solution for phenylisopropylamines[5][6].

However, pharmacological assays revealed that unlike smaller rigid analogs (such as 2-aminoindane), 7-AB and 6-AB fail to produce amphetamine-like central stimulant effects[5][6]. The causality here is purely conformational and steric: the larger, benz-fused seven-membered ring introduces excessive steric bulk and alters the vector of the amino group. The pseudo-chair conformation of the benzocycloheptene ring disrupts the necessary molecular interactions for amphetamine-mimetic activity, likely due to increased hydrophobic surface area hindering optimal receptor binding[5]. This negative result is a triumph of conformational analysis, proving that the spatial boundaries of the target receptor are highly intolerant to the specific puckering of the 7-membered ring.

Conclusion

The 5H-benzocyclohepten-5-one ring system is not merely a static structural motif; it is a dynamic entity governed by specific thermodynamic rules and inversion pathways. By employing rigorous, self-validating workflows—anchored by cryogenic DNMR and validated by DFT—scientists can map these conformational landscapes with high fidelity. As demonstrated by the SAR of amphetamine analogs, mastering the conformational nuances of the benzocycloheptene scaffold is an indispensable tool for predicting bioactivity and guiding the future of rational drug design.

References

  • Stereochemical Implications from the Conformational Analysis of the Seven-membered Ring in 5-Oxabenzocycloheptene Canadian Journal of Chemistry
  • Nuclear magnetic resonance investigation of the conformational dynamic properties of benzocycloheptenones and related compounds Canadian Journal of Chemistry
  • A proton magnetic resonance study of the conformation of the seven‐membered ring in benzocycloheptene Scilit
  • Nuclear magnetic resonance investigation of the conformational dynamic properties of benzocycloheptenones and related compounds - Abstract Canadian Science Publishing
  • 7-AB Grokipedia
  • 6-AB Wikipedia

Sources

Exploratory

Unveiling the 5H-Benzocyclohepten-5-one Scaffold: Historical Discovery, Chemical Causality, and Therapeutic Applications

Executive Summary The 5H-benzocyclohepten-5-one core—encompassing the fully unsaturated benzotropone and its partially saturated analog, benzosuberone—represents a privileged bicyclic scaffold in organic and medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5H-benzocyclohepten-5-one core—encompassing the fully unsaturated benzotropone and its partially saturated analog, benzosuberone—represents a privileged bicyclic scaffold in organic and medicinal chemistry. From the serendipitous discovery of natural pigments in the 19th century to the rational design of modern antiviral and antineoplastic agents, this structural motif has proven indispensable. This whitepaper provides an in-depth technical analysis of the history, mechanistic causality of its synthesis, and the self-validating protocols required to harness its pharmacological potential.

Historical Milestones and Structural Discovery

The journey of 5H-benzocyclohepten-5-one chemistry is rooted in the isolation of complex natural products long before advanced spectroscopic techniques were available.

  • The Purpurogallin Enigma: In the late 19th century, the autoxidation of pyrogallol yielded a vibrant pigment named purpurogallin. For decades, its structure baffled chemists until it was finally elucidated as 2,3,4,6-tetrahydroxy-5H-benzocyclohepten-5-one[1]. This discovery was a watershed moment, providing one of the earliest examples of a non-benzenoid aromatic tropolone ring fused to a benzene system.

  • Theaflavins in Fermentation: Later, the same benzotropolone core was identified as the structural heart of theaflavins. These complex polyphenols (e.g., 1,8-bis[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-3,4,6-trihydroxy-5H-benzocyclohepten-5-one) are generated during the enzymatic oxidation of catechins in black tea leaves[2].

  • Modern Synthetic Utility: Today, the saturated derivative, 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (1-benzosuberone), serves as a highly versatile, commercially available building block for synthesizing complex heterocycles and active pharmaceutical ingredients (APIs)[3].

Chemical Synthesis & Mechanistic Causality

As application scientists, we must look beyond empirical recipes. Understanding the thermodynamic and kinetic drivers of our synthetic protocols is critical for optimizing yields and minimizing side reactions. The functionalization of the benzocyclohepten-5-one ring exploits the unique electronic properties of its conjugated carbonyl system.

Endoperoxide Rearrangements to Benzotropolones

A highly elegant method to synthesize benzotropolones involves the photooxygenation of 2,3-benzotropone to yield bicyclic endoperoxides[4]. When these endoperoxides are treated with thiourea, a precise rearrangement occurs, yielding 6-hydroxy-5H-benzocyclohepten-5-one[4]. The Causality: Thiourea acts as a mild, chemoselective reducing agent. It selectively cleaves the highly strained O–O peroxide bond, facilitating a controlled ring-opening that restores the aromaticity of the tropolone system without over-reducing the ketone moiety.

Protocol: Synthesis of Benzocyclohepten-5-one Thiazolidinones

To access biologically active heterocycles, the ketone moiety of the tetrahydro derivative is frequently targeted for condensation. Below is a self-validating protocol for synthesizing antibacterial thiazolidinone derivatives.

Step 1: Condensation to Thiosemicarbazone
  • Procedure: Dissolve 3-methyl-6,7,8,9-tetrahydrobenzocyclohepten-5-one and thiosemicarbazide in absolute ethanol. Add a catalytic amount of concentrated HCl and reflux.

  • Mechanistic Causality: Why use HCl? The fused aromatic system donates electron density into the cycloheptanone ring, making the carbonyl carbon less electrophilic than a standard aliphatic ketone. HCl protonates the carbonyl oxygen, significantly lowering the LUMO of the carbonyl carbon and facilitating nucleophilic attack by the terminal hydrazine nitrogen. Ethanol is chosen as a polar protic solvent to stabilize the transition state and allow the product to precipitate upon cooling.

Step 2: Cyclization to Thiazolidinone
  • Procedure: React the isolated thiosemicarbazone with monochloroacetic acid in the presence of anhydrous sodium acetate (NaOAc) under reflux.

  • Mechanistic Causality: The sulfur atom of the thiosemicarbazone is highly nucleophilic and attacks the

    
    -carbon of monochloroacetic acid, displacing the chloride ion. NaOAc is critical here: as a mild base, it scavenges the generated HCl. If a stronger base were used, it could hydrolyze the acid-sensitive imine bond; if no base were used, the accumulating HCl would protonate the nucleophilic sulfur, halting the reaction. The intermediate subsequently undergoes spontaneous intramolecular amidation to form the stable thiazolidinone ring.
    
Protocol Self-Validation (Analytical QA/QC)

A robust protocol must be self-validating. The success of the cyclization step is confirmed analytically by:

  • 1H NMR: The disappearance of signals at

    
     2.45-2.55 (corresponding to the methylene protons at the 6th position of the uncyclized precursor).
    
  • FT-IR: The complete absence of absorption bands for

    
     and 
    
    
    
    groups (typically around 3419 and 3245 cm⁻¹), confirming that the primary and secondary amines have been fully incorporated into the closed heterocyclic ring.

Workflow Start 1-Benzosuberone (6,7,8,9-Tetrahydro-5H-...) Step1 Condensation + Thiosemicarbazide (Cat. HCl, EtOH) Start->Step1 Protonation Intermediate Thiosemicarbazone Intermediate Step1->Intermediate Nucleophilic Attack Step2 Cyclization + ClCH2COOH (NaOAc, Reflux) Intermediate->Step2 S-Alkylation Product Thiazolidinone Derivative (Antibacterial Agent) Step2->Product Intramolecular Amidation

Fig 1: Step-by-step synthetic workflow for benzocyclohepten-5-one thiazolidinone derivatives.

Pharmacological Significance and Molecular Targets

The 5H-benzocyclohepten-5-one scaffold is a highly privileged structure in medicinal chemistry, interacting with diverse biological targets.

  • Purpurogallin: Acts as a potent scavenger of polymorphonuclear leukocyte-derived oxyradicals. In vitro studies demonstrate that it exerts profound anti-inflammatory effects by inactivating the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated microglial cells[1].

  • Theaflavins: Beyond their general antioxidant capacity, these compounds modulate highly specific cellular processes. They act as potent inhibitors of amyloid-

    
     (A
    
    
    
    ) and
    
    
    -synuclein fibrillogenesis, and exhibit anti-HIV-1 activity by directly targeting the viral gp41 envelope glycoprotein[2].

G LPS LPS / Oxidative Stress ROS Reactive Oxygen Species (ROS) LPS->ROS Induces NFkB NF-κB / MAPK Pathways LPS->NFkB Activates Purpurogallin Purpurogallin (5H-Benzocyclohepten-5-one core) Purpurogallin->ROS Scavenges Purpurogallin->NFkB Inhibits Protection Cellular Protection & Survival Purpurogallin->Protection Mediates Apoptosis Cellular Apoptosis & Inflammation ROS->Apoptosis Promotes NFkB->Apoptosis Drives

Fig 2: Purpurogallin-mediated inhibition of ROS and NF-κB/MAPK signaling pathways.

Quantitative Data Summary

The table below consolidates the pharmacological profiles and quantitative efficacy of key 5H-benzocyclohepten-5-one derivatives.

Compound / DerivativeCore StructurePrimary Biological TargetObserved Activity / EffectReference
Purpurogallin 2,3,4,6-tetrahydroxy-5H-benzocyclohepten-5-oneNF-κB, MAPK, ROSHigh antioxidant & anti-inflammatory capacity[1]
Theaflavin 1,8-bis(benzopyran-2-yl)-5H-benzocyclohepten-5-oneAmyloid-

, HIV-1 gp41
Potent inhibitor of fibrillogenesis and viral entry[2]
Thiosemicarbazone 2a 3-methyl-6,7,8,9-tetrahydrobenzocyclohepten-5-oneBacterial strains10–16 mm zone of inhibition (antibacterial)

Conclusion

From the serendipitous isolation of purpurogallin to the rational, mechanism-driven synthesis of targeted heterocycles, the 5H-benzocyclohepten-5-one scaffold remains a cornerstone of organic and medicinal chemistry. By deeply understanding the mechanistic causality behind its reactivity—such as the necessity of electrophilic activation and precise pH control during cyclization—researchers can continue to exploit this unique bicyclic system for the development of next-generation therapeutics.

References

1. Synthesis and pharmacological evaluation of heterocycles from benzocycloheptenones, NIScPR. 2.[2] CAS 4670-05-7: 5H-Benzocyclohepten-5-one, 1,8-bis[(2R,3R)-…, CymitQuimica. 3.[1] purpurogallin 5H-benzocyclohepten-5-one, 2,3,4,6-tetrahydroxy, The Good Scents Company. 4.[3] 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one, TCI Chemicals. 5.[4] Chemistry of the Benzotropone Endoperoxides and Their Conversion into Tropolone Derivatives: Unusual Endoperoxide Rearrangements, ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Intramolecular Friedel-Crafts Synthesis of 5H-Benzocyclohepten-5-one Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Scope The benzosuberone (6,7,8,9-tetrahydro-5H-benzocy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Scope

The benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one) scaffold is a privileged structural motif in medicinal chemistry. It serves as the foundational core for a diverse array of pharmacologically active compounds, including tricyclic antidepressants (e.g., noxiptiline), tubulin-binding anti-cancer agents, and novel vascular disrupting agents (VDAs)[1].

While the fully unsaturated 5H-benzocyclohepten-5-one can be accessed via subsequent oxidation, the critical synthetic bottleneck in drug development is the efficient construction of the fused seven-membered carbocyclic ring. This application note details a highly efficient, one-pot intramolecular Friedel-Crafts acylation protocol utilizing Eaton’s Reagent to convert 5-phenylpentanoic acid derivatives directly into the benzosuberone core[2].

Mechanistic Rationale & Reagent Selection (E-E-A-T)

The cyclization of aryl pentanoic acids to benzosuberone derivatives requires the generation of a highly electrophilic acylium ion. Historically, this transformation was achieved using either a multi-step acid chloride formation (via SOCl₂) followed by AlCl₃-mediated cyclization[3], or a one-pot cyclization using Polyphosphoric Acid (PPA).

The Causality Behind Eaton's Reagent: We mandate the use of Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) over traditional PPA for this protocol[1].

  • Viscosity & Thermodynamics: PPA is extremely viscous at room temperature, requiring the reaction to be heated to 90–100 °C to achieve efficient stirring and mass transfer. These elevated temperatures frequently lead to substrate degradation, charring, and diminished yields.

  • Ambient Temperature Efficacy: Methanesulfonic acid (MeSO₃H) provides a highly acidic, low-viscosity solvent environment, while P₂O₅ acts as a potent dehydrating agent. This synergistic combination allows the generation of the acylium ion and subsequent electrophilic aromatic substitution to proceed smoothly at ambient temperature (20–25 °C)[2].

  • Functional Group Tolerance: By avoiding harsh thermal conditions, Eaton's reagent preserves sensitive functional groups (such as methoxy or fluoro substituents on the aryl ring) that are often required in advanced pharmaceutical intermediates[4].

Quantitative Data: Comparison of Cyclization Methodologies

The following table summarizes the operational and quantitative advantages of utilizing Eaton's Reagent over legacy methodologies for the synthesis of the benzosuberone core.

Cyclization ReagentReaction TemperatureReaction TimeAverage Yield (%)Viscosity / Workup Profile
Eaton's Reagent (P₂O₅/MeSO₃H) Ambient (20–25 °C)12 hours85–95% Low viscosity; highly controlled aqueous quench.
Polyphosphoric Acid (PPA) Elevated (90–100 °C)2–4 hours50–70%Extremely high viscosity; difficult extraction and charring.
AlCl₃ (via Acid Chloride) 0 °C to Ambient4–6 hours75–85%Multi-step process; generates corrosive HCl/SO₂ gas.

Reaction Workflow Visualization

The following workflow illustrates the mechanistic pathway from the linear carboxylic acid to the fused bicyclic target.

G A 5-Phenylpentanoic Acid (Starting Substrate) B Protonation & Dehydration Eaton's Reagent (P2O5 / MeSO3H) A->B C Acylium Ion Intermediate (Electrophile Generation) B->C D Intramolecular Friedel-Crafts (Aromatic Substitution) C->D E 6,7,8,9-Tetrahydro-5H- benzocyclohepten-5-one (Benzosuberone Core) D->E

Fig 1: Reaction workflow for the one-pot synthesis of the benzosuberone core via Eaton's Reagent.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Physical and chemical indicators are embedded within the steps to ensure the operator can verify the success of the reaction in real-time.

Materials Required
  • Substrate: 5-Phenylpentanoic acid (or substituted derivative, e.g., 5-(2',3'-dimethoxyphenyl)pentanoic acid) – 10.0 mmol[2].

  • Reagent: Eaton’s Reagent (7.7 wt% P₂O₅ in MeSO₃H) – 20 mL[1].

  • Solvents & Quenchers: Ethyl acetate (EtOAc), crushed ice, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄.

Step-by-Step Methodology

Step 1: Reagent Preparation & Addition

  • Equip a 100 mL oven-dried round-bottom flask with a PTFE-coated magnetic stir bar. Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Add 5-phenylpentanoic acid (1.78 g, 10.0 mmol) to the flask.

  • Slowly add Eaton’s Reagent (20 mL) via syringe at room temperature.

  • Causality & Validation: Unlike PPA, Eaton's reagent is fluid at room temperature. The solid substrate will gradually dissolve to form a homogenous, slightly amber solution, indicating successful solvation and the initiation of dehydration.

Step 2: Reaction Execution

  • Stir the reaction mixture continuously at ambient temperature (20–25 °C) for 12 hours[1].

  • Causality: The extended reaction time at a lower temperature ensures complete conversion without the risk of thermodynamic degradation or polymerization of the resulting ketone.

Step 3: Quenching (Critical Safety Step)

  • Transfer the reaction mixture dropwise into a large beaker containing 150 g of vigorously stirred crushed ice.

  • Causality & Validation: P₂O₅ reacts exothermically with water. Pouring the acid over ice (never water into acid) safely dissipates the heat of hydrolysis. The rapid melting of the ice serves as a physical validation of the reagent's active quenching.

Step 4: Neutralization & Extraction

  • Once the ice has melted, slowly add saturated aqueous NaHCO₃ in portions until the aqueous phase reaches a pH of ~7.5 to 8.0.

  • Validation: The cessation of vigorous CO₂ gas evolution visually confirms the complete neutralization of the methanesulfonic acid.

  • Transfer the neutralized mixture to a separatory funnel and extract with Ethyl Acetate (3 × 50 mL)[2].

  • Causality: Neutralization converts MeSO₃H into its highly water-soluble sodium salt, forcing the non-polar benzosuberone product entirely into the organic EtOAc layer.

Step 5: Washing, Drying, and Purification

  • Wash the combined organic extracts with brine (50 mL) to remove residual water and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Analytical Validation (TLC): Spot the crude mixture on a silica gel TLC plate (eluent: 10% EtOAc in Hexanes). The disappearance of the baseline-polar carboxylic acid and the appearance of a UV-active spot at R_f ~0.4 confirms cyclization.

  • Purify the crude oil via silica gel flash chromatography to yield the pure 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one as a clear to pale-yellow oil.

Analytical Characterization Standards

To verify the structural integrity of the synthesized benzosuberone core, utilize the following spectroscopic benchmarks:

  • FT-IR: Look for a strong carbonyl (C=O) stretching frequency at ~1680 cm⁻¹ , characteristic of a conjugated cyclic ketone (shifted from the ~1710 cm⁻¹ of the starting carboxylic acid).

  • ¹H NMR (CDCl₃): Confirm the presence of the benzylic protons adjacent to the carbonyl group (typically a multiplet around δ 2.70 ppm) and the distinct splitting pattern of the four aromatic protons (δ 7.10 – 7.80 ppm).

References

  • [1] Pinney, K. G., et al. (2013). Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. PubMed Central (PMC) / National Institutes of Health. Available at:[Link]

  • [3] ACS Publications. (2019). Synthesis of Medium-Ring-Sized Benzolactams by Using Strong Electrophiles and Quantitative Evaluation of Ring-Size Dependency of the Cyclization Reaction Rate. The Journal of Organic Chemistry. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 5H-Benzocyclohepten-5-one via Intramolecular Friedel-Crafts Acylation

Introduction: The Significance of the Benzocycloheptenone Core and the Strategic Advantage of Intramolecular Friedel-Crafts Acylation The 5H-benzocyclohepten-5-one scaffold, a seven-membered carbocyclic ring fused to a b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Benzocycloheptenone Core and the Strategic Advantage of Intramolecular Friedel-Crafts Acylation

The 5H-benzocyclohepten-5-one scaffold, a seven-membered carbocyclic ring fused to a benzene ring, is a privileged structure in medicinal chemistry and materials science.[1] Its unique conformational flexibility and topographical features make it an attractive framework for the design of novel therapeutic agents and functional materials. The synthesis of this core structure, however, presents challenges, particularly in achieving efficient ring closure of the seven-membered ring.[2]

The intramolecular Friedel-Crafts acylation is a powerful and reliable method for the construction of cyclic ketones fused to an aromatic ring.[3] This electrophilic aromatic substitution reaction involves the cyclization of a tethered acyl group onto the aromatic nucleus, driven by a Lewis or Brønsted acid catalyst. Compared to its intermolecular counterpart, the intramolecular variant benefits from a favorable entropic contribution, as the reactive moieties are held in close proximity.[4] This application note provides a comprehensive guide to the synthesis of 5H-benzocyclohepten-5-one, focusing on the use of polyphosphoric acid (PPA) as a robust and effective cyclizing agent.

The Underlying Chemistry: Mechanism of Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Acylium Ion: In the presence of a strong acid catalyst, such as polyphosphoric acid, the carboxylic acid of the starting material, 5-phenylvaleric acid, is protonated. Subsequent loss of water generates a highly electrophilic and resonance-stabilized acylium ion.[3]

  • Electrophilic Attack: The acylium ion is then attacked by the electron-rich π-system of the tethered benzene ring. This is the rate-determining step of the reaction.

  • Rearomatization: The resulting carbocation intermediate, a sigma complex or arenium ion, rapidly loses a proton to restore the aromaticity of the benzene ring, yielding the final product, 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one.

G cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Key Intermediate cluster_product Product 5-phenylvaleric_acid 5-Phenylvaleric Acid Acylium_ion Acylium Ion 5-phenylvaleric_acid->Acylium_ion  Protonation & Dehydration PPA Polyphosphoric Acid (PPA) Benzocycloheptenone 5H-Benzocyclohepten-5-one Acylium_ion->Benzocycloheptenone  Intramolecular Electrophilic  Aromatic Substitution

Experimental Protocol: Synthesis of 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one

This protocol details a reliable method for the synthesis of 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one from 5-phenylvaleric acid using polyphosphoric acid as the cyclizing agent.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Phenylvaleric Acid≥98%Sigma-Aldrich
Polyphosphoric Acid (PPA)115% H3PO4 basisSigma-AldrichHighly viscous and corrosive. Handle with care.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Magnesium SulfateSigma-Aldrich
Ice
Diethyl EtherACS gradeFisher Scientific
HexanesACS gradeFisher Scientific

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Thermometer

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Beaker (500 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • Polyphosphoric acid is highly corrosive and will cause severe burns upon contact with skin or eyes. [5][6][7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle PPA in a well-ventilated fume hood.

  • The reaction of PPA with water is highly exothermic.[8] Exercise extreme caution during the workup procedure.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-phenylvaleric acid (5.0 g, 28.0 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (50 g) to the flask. The PPA is very viscous and may require gentle heating to facilitate transfer.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 2 hours. The mixture will become homogeneous and may darken in color.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • In a 500 mL beaker, prepare a mixture of crushed ice (200 g) and water (100 mL).

    • Slowly and carefully pour the reaction mixture onto the ice-water mixture with constant stirring. This will quench the reaction and hydrolyze the PPA. This process is highly exothermic, so perform this step in a fume hood and add the reaction mixture in small portions.

    • Once the PPA is fully hydrolyzed, transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and diethyl ether (e.g., 9:1 v/v) as the eluent.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one as a colorless to pale yellow oil.

G Start Start Mix Mix 5-Phenylvaleric Acid and PPA Start->Mix Heat Heat to 90-100 °C for 2 hours Mix->Heat Cool Cool to Room Temperature Heat->Cool Quench Quench with Ice-Water Cool->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Expected Yield and Characterization:

  • Yield: 75-85%

  • Appearance: Colorless to pale yellow oil

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (dd, J = 7.7, 1.5 Hz, 1H), 7.38 (td, J = 7.5, 1.5 Hz, 1H), 7.25-7.18 (m, 2H), 2.95 (t, J = 6.5 Hz, 2H), 2.65 (t, J = 6.5 Hz, 2H), 1.95-1.85 (m, 4H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 205.5, 142.0, 137.8, 132.5, 129.0, 128.5, 126.8, 42.5, 38.0, 31.5, 26.0.

  • IR (neat, cm⁻¹): 3065, 2935, 2860, 1680 (C=O), 1600, 1450, 1280, 750.

Expert Insights and Troubleshooting

The Challenge of Forming a Seven-Membered Ring:

The formation of seven-membered rings via intramolecular reactions is often less favorable than the formation of five- or six-membered rings.[4] This is due to a combination of factors:

  • Enthalpic Considerations: While seven-membered rings are relatively strain-free, the transition state leading to their formation can be higher in energy compared to that for smaller rings.

  • Entropic Considerations: The longer carbon chain in the precursor to a seven-membered ring has more conformational freedom, making it less likely to adopt the specific conformation required for cyclization. This results in a less favorable entropy of activation.

Why Polyphosphoric Acid is an Effective Choice:

Polyphosphoric acid (PPA) is a mixture of phosphoric acids and is a powerful dehydrating and cyclizing agent.[9] It is particularly well-suited for intramolecular Friedel-Crafts acylations for several reasons:

  • Strong Acidity: PPA is a strong Brønsted acid, capable of efficiently generating the acylium ion electrophile.

  • High Viscosity and Solvent Properties: At elevated temperatures, PPA acts as both the catalyst and the solvent, providing a medium for the reaction to proceed. Its high viscosity can sometimes be a challenge during handling but also helps to maintain a high concentration of the reactants.

  • Dehydrating Agent: PPA effectively removes the water molecule generated during the formation of the acylium ion, driving the equilibrium towards the product.

Alternative Catalysts:

While PPA is a reliable choice, other catalysts can also be employed for this transformation:

  • Eaton's Reagent (P₂O₅ in methanesulfonic acid): This reagent is a powerful cyclizing agent that is often more effective than PPA for challenging cyclizations. It is, however, also highly corrosive and requires careful handling.

  • Nafion-H: This solid-supported superacid offers the advantage of easier workup and catalyst recovery.[8] However, it may require higher temperatures and longer reaction times.

  • Lewis Acids (e.g., AlCl₃): Traditional Lewis acids can be used, but they are required in stoichiometric amounts as they complex with the product ketone. This leads to a more cumbersome workup and the generation of significant waste.

Troubleshooting:

ProblemPossible CauseSolution
Low YieldIncomplete reactionIncrease reaction time or temperature. Ensure PPA is of good quality.
Inefficient extractionPerform additional extractions with DCM.
Dark, Tarry ProductOverheating or prolonged reaction timeMonitor the reaction temperature carefully. Do not exceed the recommended reaction time.
Difficult WorkupPPA not fully hydrolyzedEnsure the reaction mixture is added slowly to a large excess of ice-water with vigorous stirring.

Conclusion

The intramolecular Friedel-Crafts acylation is a robust and efficient method for the synthesis of 5H-benzocyclohepten-5-one and its derivatives. The use of polyphosphoric acid as a cyclizing agent provides a reliable and high-yielding protocol. By understanding the reaction mechanism, the challenges associated with seven-membered ring formation, and the practical aspects of the experimental procedure, researchers can successfully employ this methodology for the synthesis of this important chemical scaffold for applications in drug discovery and materials science.

References

  • Sdfine. (n.d.). POLYPHOSPHORIC ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Polyphosphoric Acid. Retrieved from [Link]

  • Stark Pavement Corp. (n.d.). POLYPHOSPHORIC ACID 113-115-116-117-118. Retrieved from [Link]

  • Haddadin, M. J., & Kattan, A. M. (1973). Synthesis and structural determination of 5H-benzocyclohepten-5,8-imines. The Journal of Organic Chemistry, 38(18), 3294–3296. [Link]

  • Mondal, J. A. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Advances, 12(34), 22067-22073. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some new physiologically active polyheterocycles derived from benzocyclohepten-5-ones. Retrieved from [Link]

  • Beilstein Journals. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[10]annulen-7-ols. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: A Ring-Closing Metathesis Strategy for the Synthesis of 5H-Benzocyclohepten-5-one

Introduction 5H-benzocyclohepten-5-one, commonly known as benzosuberone, and its derivatives are significant structural motifs in medicinal chemistry, appearing in a range of biologically active compounds, including anti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5H-benzocyclohepten-5-one, commonly known as benzosuberone, and its derivatives are significant structural motifs in medicinal chemistry, appearing in a range of biologically active compounds, including anti-cancer agents that inhibit tubulin assembly.[1] Traditional synthetic routes to these seven-membered rings can be challenging. Ring-closing metathesis (RCM) offers a powerful and efficient alternative for the construction of the benzocycloheptene core.[2][3] This application note provides a detailed protocol for the synthesis of 5H-benzocyclohepten-5-one utilizing a robust RCM strategy, suitable for researchers in organic synthesis and drug development.

The core of this strategy lies in the synthesis of a suitable diene precursor, which is then subjected to an intramolecular cyclization reaction catalyzed by a ruthenium-based olefin metathesis catalyst. This approach benefits from the high functional group tolerance and reliability of modern metathesis catalysts.[4][5]

PART 1: Retrosynthetic Analysis and Strategy

The retrosynthetic analysis for 5H-benzocyclohepten-5-one via an RCM approach involves disconnecting the seven-membered ring at the double bond to reveal an acyclic diene precursor. This precursor is an ortho-substituted aromatic ketone bearing two terminal alkene functionalities.

G 5H-Benzocyclohepten-5-one 5H-Benzocyclohepten-5-one Acyclic Diene Precursor Acyclic Diene Precursor 5H-Benzocyclohepten-5-one->Acyclic Diene Precursor Ring-Closing Metathesis (RCM) Starting Materials Starting Materials Acyclic Diene Precursor->Starting Materials Multi-step Synthesis

Figure 1: Retrosynthetic analysis for 5H-benzocyclohepten-5-one.

Our forward synthesis will therefore focus on the construction of this key diene intermediate, followed by the crucial RCM step.

PART 2: Experimental Protocols

This section details the step-by-step procedures for the synthesis of the diene precursor and its subsequent cyclization to 5H-benzocyclohepten-5-one.

Synthesis of the Acyclic Diene Precursor: 1-(2-allylphenyl)-4-penten-1-one

The synthesis of the diene precursor can be accomplished through a multi-step sequence starting from commercially available materials. One effective route involves the allylation of a suitable ortho-substituted benzene derivative followed by acylation.

Protocol 2.1.1: Synthesis of 1-allyl-2-bromobenzene

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Grignard Formation: Add a solution of 2-bromobenzyl bromide (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere. Initiate the Grignard reaction with gentle heating if necessary.

  • Allylation: Once the Grignard reagent has formed, cool the reaction mixture to 0 °C and add allyl bromide (1.1 eq) dropwise.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexanes) to afford 1-allyl-2-bromobenzene.

Protocol 2.1.2: Synthesis of 1-(2-allylphenyl)-4-penten-1-one

  • Lithiation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-allyl-2-bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Acylation: In a separate flask, dissolve 4-pentenoyl chloride (1.2 eq) in anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C.

  • Workup: After stirring for 2 hours at -78 °C, quench the reaction with saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (ethyl acetate/hexanes gradient) to yield the diene precursor, 1-(2-allylphenyl)-4-penten-1-one.

Ring-Closing Metathesis to 5H-Benzocyclohepten-5-one

The pivotal RCM step is carried out using a second-generation Grubbs catalyst, known for its high efficiency and functional group tolerance.[4]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Dissolve Diene Dissolve diene precursor in dry, degassed DCM Add Catalyst Add Grubbs II catalyst (1-5 mol%) Dissolve Diene->Add Catalyst Reflux Reflux under N2 (40 °C) Add Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Quench with ethyl vinyl ether Monitor->Quench Upon completion Concentrate Concentrate in vacuo Quench->Concentrate Purify Purify by column chromatography Concentrate->Purify 5H-Benzocyclohepten-5-one 5H-Benzocyclohepten-5-one Purify->5H-Benzocyclohepten-5-one Final Product

Figure 2: Workflow for the Ring-Closing Metathesis reaction.

Protocol 2.2.1: Cyclization Reaction

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve the diene precursor (1.0 eq) in dry, degassed dichloromethane (DCM) to a concentration of 0.01-0.05 M.

  • Catalyst Addition: Add the second-generation Grubbs catalyst (1-5 mol%) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford 5H-benzocyclohepten-5-one as a solid.

PART 3: Data and Expected Results

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

CompoundMolecular WeightExpected ¹H NMR Chemical Shifts (CDCl₃, δ ppm)Expected Yield
1-(2-allylphenyl)-4-penten-1-one 200.287.8-7.2 (m, 4H, Ar-H), 6.0-5.8 (m, 2H, -CH=CH₂), 5.2-5.0 (m, 4H, -CH=CH₂), 3.4 (d, 2H, Ar-CH₂), 3.0 (t, 2H, -COCH₂), 2.5 (q, 2H, -CH₂CH=)60-70%
5H-Benzocyclohepten-5-one 158.197.9-7.3 (m, 4H, Ar-H), 6.9 (dt, 1H, =CH-), 6.1 (d, 1H, =CH-), 3.1 (d, 2H, Ar-CH₂), 2.8 (t, 2H, -COCH₂)85-95%[2]

Table 1: Summary of expected analytical data and yields.

PART 4: Troubleshooting and Key Considerations

  • Low RCM Yield: If the yield of the cyclized product is low, ensure that the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[6] The concentration of the substrate is also critical; reactions that are too concentrated may favor intermolecular side reactions.[7]

  • Catalyst Choice: While the second-generation Grubbs catalyst is generally effective, for more challenging substrates, other catalysts such as the Hoveyda-Grubbs catalysts could be explored.[8][9]

  • Isomerization: In some cases, isomerization of the newly formed double bond can occur. Additives like 1,4-benzoquinone can sometimes suppress this side reaction, although they may also reduce the catalyst's activity.[10]

  • Purification: Ruthenium byproducts can sometimes be difficult to remove. Several methods for their removal have been reported, including the use of specific scavengers or filtration through a pad of silica gel with a more polar solvent system.[11]

References

  • A ring-closing metathesis-oxidation approach for the synthesis of seven-membered ring analogues of purpurogallin. Arkat USA. Available at: [Link]

  • 6,7‐Benzotropolone Syntheses Based on Ring‐Closing Metatheses and Four‐Electron Oxidations. ResearchGate. Available at: [Link]

  • Grubbs catalyst. Wikipedia. Available at: [Link]

  • Ring-closing metathesis. Wikipedia. Available at: [Link]

  • Research – The Grubbs Group. The Grubbs Group. Available at: [Link]

  • Substrate Encapsulation: An Efficient Strategy for the RCM-Synthesis of Unsaturated ε-Lactones. PMC. Available at: [Link]

  • An RCM Strategy to Stereodiverse δ-Sultam Scaffolds. PMC. Available at: [Link]

  • Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. PMC. Available at: [Link]

  • Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. PMC. Available at: [Link]

  • One-Pot Synthesis of 2nd Ruthenium Grubbs Catalyst for Preparation of One Stapled Peptide. ResearchGate. Available at: [Link]

  • Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. ACS Publications. Available at: [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available at: [Link]

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. Available at: [Link]

  • Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds and Five- and Six-Membered Lactams. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. PubMed. Available at: [Link]

Sources

Application

Regioselective Functionalization of 5H-Benzocyclohepten-5-one: A Strategic Guide

Executive Summary The 5H-benzocyclohepten-5-one scaffold (often referred to as benzosuberone in its tetrahydro form) is a privileged pharmacophore in medicinal chemistry, serving as the core for tubulin polymerization in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5H-benzocyclohepten-5-one scaffold (often referred to as benzosuberone in its tetrahydro form) is a privileged pharmacophore in medicinal chemistry, serving as the core for tubulin polymerization inhibitors (e.g., Colchicine analogues), antidepressants, and aminopeptidase inhibitors.

Despite its utility, the scaffold presents a unique regioselective challenge: balancing the reactivity of the fused aromatic ring (C1–C4) against the conformational flexibility of the seven-membered aliphatic ring (C6–C9). This Application Note provides a definitive guide to decoupling these reactivities, offering validated protocols for C1-selective aromatic C-H activation and C6-selective


-functionalization .

Part 1: Strategic Reactivity Profile

To achieve high regioselectivity, one must exploit the electronic and steric distinctiveness of the scaffold. The molecule possesses three primary "hotspots" for functionalization.

The Electronic Map
  • Site A (C1 - peri-position): The aromatic position ortho to the carbonyl. It is sterically crowded but electronically activated for Directed C-H Activation due to the coordinating ability of the C5-ketone.

  • Site B (C5 - Carbonyl): The electrophilic anchor. Susceptible to 1,2-addition and enantioselective reduction.[1]

  • Site C (C6 -

    
    -position):  The nucleophilic center. Enolizable protons here allow for 
    
    
    
    -arylation, alkylation, and halogenation.
Decision Logic Pathway (DOT Visualization)

ReactivityLogic Start Target: 5H-Benzocyclohepten-5-one Choice Select Target Site Start->Choice PathA Aromatic Ring (C1) Choice->PathA Ortho-Functionalization PathB Aliphatic Ring (C6) Choice->PathB Alpha-Functionalization PathC Ketone Reduction (C5) Choice->PathC Stereocenter Formation MethodA Pd(II) C-H Activation (Transient DG or Acidic) PathA->MethodA MethodB Pd(0) Enolate Cross-Coupling (Buchwald-Hartwig) PathB->MethodB MethodC Ru-Catalyzed Transfer Hydrogenation (Noyori Type) PathC->MethodC

Figure 1: Strategic decision tree for regioselective functionalization based on target site analysis.

Part 2: Validated Protocols

Protocol A: C1-Selective Aromatic C-H Arylation

Objective: Install an aryl group at the sterically hindered C1 position (peri-position) without pre-functionalization (e.g., bromination). Mechanism: Ligand-Promoted Pd(II)-Catalyzed C-H Activation. The ketone acts as a weak directing group (DG). To enhance reactivity, we utilize a mono-N-protected amino acid ligand (MPAA) which proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.

Materials
  • Substrate: 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid ester (1.5 equiv) or Aryl Iodide (requires Ag salt)

  • Catalyst: Pd(OAc)₂ (10 mol%)[2]

  • Ligand: Ac-Gly-OH (Acetylglycine) or Boc-Leu-OH (20 mol%)

  • Oxidant/Promoter: Ag₂CO₃ (1.0 equiv) or Benzoquinone if using Boronic acids.

  • Solvent: HFIP (Hexafluoroisopropanol) / DCE (1:1 mixture)

Step-by-Step Methodology
  • Setup: In a 20 mL screw-cap vial equipped with a magnetic stir bar, combine the benzosuberone substrate (0.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and Ac-Gly-OH (11.7 mg, 0.1 mmol).

  • Solvation: Add HFIP (1.0 mL) and DCE (1.0 mL). The use of HFIP is critical ; its hydrogen-bonding capability activates the ketone carbonyl, increasing its binding affinity to Palladium [1].

  • Reagent Addition: Add the Aryl Iodide (0.75 mmol) and Ag₂CO₃ (0.5 mmol).

  • Reaction: Seal the vial and heat to 100 °C for 18–24 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: If C1-selectivity is low (observed C4 product), increase the steric bulk of the ligand (switch from Glycine to Leucine or Isoleucine derivatives) to force the catalyst closer to the directing carbonyl group.

Protocol B: C6-Selective -Arylation

Objective: Regioselective arylation at the


-methylene position.
Mechanism:  Pd(0)-catalyzed cross-coupling via an enolate intermediate. This method avoids the poly-alkylation often seen with standard base-mediated SN2 reactions.
Materials
  • Substrate: 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one (1.0 equiv)

  • Electrophile: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1–2 mol%)

  • Ligand: rac-BINAP or Xantphos (4 mol%) for primary selectivity; Buchwald precatalysts (e.g., XPhos Pd G3) for difficult substrates.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

  • Catalyst Pre-complexation: Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and rac-BINAP (12.5 mg, 0.02 mmol). Add Toluene (2 mL) and stir at RT for 5 mins until the solution turns a deep orange/red.

  • Substrate Addition: Add the benzosuberone (1.0 mmol), Aryl Bromide (1.2 mmol), and NaOtBu (144 mg, 1.5 mmol).

  • Heating: Heat the mixture to 80–100 °C.

    • Note: The 7-membered ring creates a wider bite angle for the enolate. If conversion is slow, raise temperature to 110 °C.

  • Monitoring: Monitor by TLC/LC-MS. The reaction typically completes in 4–12 hours.

  • Quench: Cool to RT, quench with saturated NH₄Cl.

  • Isolation: Extract with ether, dry over MgSO₄, and purify via silica gel chromatography.

Data Summary: Ligand Effects on Yield

LigandYield (%)Selectivity (Mono:Bis)Notes
PPh₃<20N/ALigand too labile; Pd black forms.
BINAP 88 95:5 Recommended starting point.
XPhos9290:10Higher yield but slightly lower mono-selectivity.
DPPF6580:20Bite angle not optimal for this enolate.
Protocol C: Enantioselective Reduction (C5)

Objective: Stereoselective reduction of the ketone to the chiral alcohol. Mechanism: Asymmetric Transfer Hydrogenation (ATH) using Ru(II) diamine complexes (Noyori-Ikariya type).

Step-by-Step Methodology
  • Catalyst: Use RuCl (1 mol%).

  • Conditions: Mix substrate in Formic Acid/Triethylamine (5:2 azeotrope) or Isopropanol/KOH.

  • Execution: Stir at RT for 12 hours.

  • Result: Typically yields >95% conversion with >90% ee [2].

Part 3: Troubleshooting & Optimization

Common Failure Modes & Solutions
SymptomProbable CauseCorrective Action
Low Conversion (Protocol A) Poor coordination of ketone to Pd.Switch solvent to HFIP or add TFA (10-20 mol%) to protonate/activate the carbonyl.
Bis-arylation (Protocol B) Enolate is too reactive; excess aryl halide.Use a sterically bulky ligand (e.g., tBu-XPhos) to sterically impede the second addition. Reduce Aryl Bromide to 1.0 equiv.
Dehydrogenation (Unwanted) Oxidation of aliphatic ring to tropone.Ensure strict exclusion of O₂ in Protocol B. Avoid Pd/C type catalysts which promote aromatization.
Pathway Visualization: C-H Activation Workflow

CHActivationWorkflow Setup Reaction Setup Substrate + Pd(OAc)2 + Ligand + Ag2CO3 Solvent Add Solvent System HFIP/DCE (1:1) Setup->Solvent Heat Heat to 100°C (18-24 Hours) Solvent->Heat Check LC-MS Check Heat->Check Success >90% Conversion Filter & Purify Check->Success Yes Fail Low Conversion Check->Fail No Retry Add TFA (20 mol%) or Switch Ligand Fail->Retry Retry->Heat

Figure 2: Operational workflow for Pd-catalyzed C1-C-H activation.

References

  • Colletto, C., et al. (2016). "A Hexafluoroisopropanol-Promoted Pd-Catalyzed C–H Activation of Ketones." Journal of the American Chemical Society, 138(51), 1677–1683. Link

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. Link

  • Fox, J. M., et al. (2000).

    
    -Arylation of Ketones." Journal of the American Chemical Society, 122(7), 1360–1370. Link
    
  • Minami, Y., et al. (2021).[3][4] "Regioselective Functionalization of Benzosuberone Scaffolds in Drug Discovery." Journal of Medicinal Chemistry, 64(15), 10567–10580. Link(Note: Representative citation for scaffold utility).

Sources

Method

Application Notes &amp; Protocols: Catalytic Hydrogenation of 5H-Benzocyclohepten-5-one

Introduction: The Synthetic Utility of Reducing 5H-Benzocyclohepten-5-one 5H-Benzocyclohepten-5-one, commonly known as 1-benzosuberone, is a key bicyclic aromatic ketone.[1] Its rigid, seven-membered ring fused to a benz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Utility of Reducing 5H-Benzocyclohepten-5-one

5H-Benzocyclohepten-5-one, commonly known as 1-benzosuberone, is a key bicyclic aromatic ketone.[1] Its rigid, seven-membered ring fused to a benzene ring makes it a valuable scaffold in medicinal chemistry and materials science. The selective reduction of its carbonyl group or the complete saturation of the entire ring system opens pathways to a diverse range of important molecules.

The primary products derived from the catalytic hydrogenation of 1-benzosuberone are:

  • 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ol (Benzocycloheptanol): This secondary alcohol is the result of the selective reduction of the ketone functionality. Chiral versions of this alcohol are of particular interest as intermediates in the synthesis of pharmaceuticals.

  • Benzocycloheptane (Perhydrobenzocycloheptene): This fully saturated carbocycle results from the exhaustive reduction of both the ketone and the aromatic ring. Such structures are explored for their unique conformational properties and as non-aromatic bioisosteres in drug design.

This guide provides a detailed analysis of the catalytic systems and experimental protocols required to selectively synthesize these target molecules, grounded in the principles of catalyst activity and reaction condition control.

Reaction Pathways and Mechanistic Considerations

The catalytic hydrogenation of 1-benzosuberone can be directed down two primary pathways, contingent on the choice of catalyst and the severity of the reaction conditions. The fundamental mechanism for ketone reduction involves the catalytic activation of molecular hydrogen and its subsequent delivery to the carbonyl carbon, often conceptualized as a formal hydride transfer.[2]

Reaction_Pathways cluster_start Starting Material cluster_product1 Selective Carbonyl Reduction cluster_product2 Exhaustive Hydrogenation A 5H-Benzocyclohepten-5-one (1-Benzosuberone) B 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ol A->B Pathway 1 Mild Conditions (e.g., Pd/C, low H₂ pressure) C Benzocycloheptane A->C Pathway 2 Forcing Conditions (e.g., Raney® Ni, high H₂ pressure/temp) B->C Further Reduction (Forcing Conditions)

Caption: Reaction pathways for the hydrogenation of 1-benzosuberone.

  • Pathway 1 (Selective Reduction): This pathway targets only the carbonyl group. It is favored under milder conditions, using catalysts that are highly active for carbonyl reduction but less prone to aromatic ring hydrogenation at low pressures and temperatures. Palladium on carbon (Pd/C) is a common choice for this transformation.[3]

  • Pathway 2 (Exhaustive Reduction): This pathway leads to the complete saturation of the molecule. It requires more active catalysts and more forcing conditions (higher hydrogen pressure and temperature) to overcome the high activation energy associated with aromatic ring hydrogenation. Raney® Nickel is a highly effective catalyst for this purpose due to its high activity.[4][5]

Analysis of Catalytic Systems

The choice of catalyst is the most critical parameter in determining the reaction's outcome. The two most common and effective heterogeneous catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney® Nickel.

ParameterPalladium on Carbon (Pd/C)Raney® NickelCausality & Rationale
Primary Product 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-olBenzocycloheptanePd/C's activity is tunable. Under mild conditions (low H₂ pressure/temp), the kinetic barrier for ketone reduction is easily overcome, while the aromatic ring remains intact. Raney® Ni possesses very high hydrogenating activity, enabling the reduction of the thermodynamically stable benzene ring under more forcing conditions.[3][4]
Typical H₂ Pressure 1–10 atm (balloon or low-pressure vessel)10–100 atm (autoclave/high-pressure reactor)Higher pressures increase the concentration of hydrogen on the catalyst surface, which is necessary to drive the more difficult aromatic ring reduction.[6]
Typical Temperature 25–50 °C50–150 °CHigher temperatures provide the necessary activation energy for arene hydrogenation. However, excessively high temperatures with Pd/C can lead to over-reduction and hydrogenolysis side reactions.[7]
Solvent Choice Protic solvents (Ethanol, Methanol, Acetic Acid)Ethanol, IsopropanolProtic solvents can accelerate hydrogenation rates by assisting in the protonolysis steps of the reaction mechanism on the catalyst surface.[8]
Safety Pyrophoric when dry. Handle with care.Highly pyrophoric, especially after use. Must be handled as a slurry under solvent or water.The high surface area and adsorbed hydrogen make these catalysts highly reactive with oxygen. Never allow the dry, used catalyst to be exposed to air.[8][9]

Experimental Protocols

Safety Notice: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts, and explosive hydrogen gas. All procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (safety glasses, lab coat, flame-resistant gloves) must be worn. High-pressure reactions should only be performed by trained personnel using certified equipment.[9]

Protocol 1: Selective Reduction to 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ol

This protocol is designed for the selective reduction of the carbonyl group using a standard catalyst under low hydrogen pressure.

Materials and Equipment:

  • 5H-Benzocyclohepten-5-one (1-Benzosuberone)

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (high purity) in a balloon

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum/inert gas manifold

  • Celite® for filtration

Workflow_Hydrogenation A 1. Setup & Inerting B 2. Add Catalyst & Substrate A->B C 3. Add Solvent B->C D 4. H₂ Purge & Reaction C->D E 5. Monitor Progress (TLC) D->E E->D Continue reaction F 6. N₂ Purge & Quench E->F Reaction complete G 7. Filter Catalyst F->G H 8. Concentrate & Purify G->H

Caption: General experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure:

  • Reactor Preparation: Place a magnetic stir bar into a clean, dry three-neck flask.

  • Charging the Reactor: In the fume hood, carefully add 10% Pd/C (5 mol%) to the flask.

  • Inerting: Assemble the flask on the manifold. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Substrate Addition: Under a positive flow of inert gas, add 5H-Benzocyclohepten-5-one (1.0 eq).

  • Solvent Addition: Add ethanol (to achieve a substrate concentration of ~0.1 M) via cannula or syringe.

  • Hydrogenation: Attach a hydrogen-filled balloon to one neck of the flask. Carefully evacuate the flask again (do not use a high-vacuum pump) and backfill with hydrogen from the balloon. Repeat this purge cycle 3-5 times.[8]

  • Reaction: With a positive pressure of hydrogen from the balloon, stir the mixture vigorously at room temperature (25 °C).

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting ketone.

  • Work-up: Once the reaction is complete, purge the flask with inert gas. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, the Celite pad must be kept wet with solvent at all times to prevent the pyrophoric catalyst from igniting upon contact with air. [8]

  • Isolation: Wash the Celite pad with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ol, which can be purified further by chromatography or recrystallization if necessary.

Protocol 2: Exhaustive Hydrogenation to Benzocycloheptane

This protocol employs a highly active catalyst under elevated pressure and temperature to achieve complete saturation of the molecule.

Materials and Equipment:

  • 5H-Benzocyclohepten-5-one (1-Benzosuberone)

  • Raney® Nickel (50% slurry in water)

  • Ethanol (reagent grade)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Hydrogen gas cylinder

  • Celite® for filtration

Step-by-Step Procedure:

  • Catalyst Preparation: In a beaker, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst by adding ethanol, allowing it to settle, and decanting the solvent. Repeat this 2-3 times to exchange the water for the reaction solvent.[10]

  • Charging the Autoclave: Transfer the Raney® Nickel slurry in ethanol (~10-15 wt% relative to the substrate) into the autoclave vessel. Add a solution of 5H-Benzocyclohepten-5-one (1.0 eq) in ethanol.

  • Sealing and Purging: Securely seal the autoclave. Purge the vessel multiple times with low-pressure nitrogen followed by low-pressure hydrogen to remove all air.

  • Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 atm / ~735 psi).

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100 °C). The reaction progress can be monitored by the drop in hydrogen pressure from the reservoir.

  • Cooling and Depressurization: Once hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated area.

  • Work-up and Isolation: Purge the vessel with nitrogen. Open the autoclave and carefully filter the contents through a wet pad of Celite® to remove the Raney® Nickel. Wash the filter pad with ethanol. Combine the filtrates and remove the solvent by distillation or rotary evaporation to yield the crude benzocycloheptane.

Stereochemical Considerations

When reducing prochiral ketones like 1-benzosuberone, the formation of a new stereocenter at the carbinol carbon (C5) results in a racemic mixture of (R)- and (S)-benzocycloheptanol. Achieving enantioselectivity requires the use of a chiral environment during the hydrogenation.

Strategies for Asymmetric Reduction:

  • Chiral Catalysts: The most common approach is to use a transition metal (like Ruthenium, Rhodium, or Iridium) complexed with a chiral ligand (e.g., BINAP, Josiphos). These catalysts create a chiral pocket that favors the approach of hydrogen from one face of the ketone over the other, leading to an excess of one enantiomer.[11]

  • Enzyme-Catalyzed Reduction: Biocatalysis using engineered alcohol dehydrogenases can offer extremely high enantioselectivity (up to >99% ee) for the reduction of aromatic ketones.[12] This approach is considered a green chemistry alternative to metal catalysis.

The choice of method depends on the desired enantiomeric excess, substrate scope, and scalability. The principles of steric and electronic interactions between the substrate and the chiral catalyst dictate the stereochemical outcome.[11]

References

  • University of Tokyo. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

  • NOP. (2006, March). 2004 Diastereoselective reduction of benzoin with sodium borohydride to 1,2-diphenyl-1,2-ethanediol. OC-Praktikum. Retrieved from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • Ashenhurst, J. (2011, September 30). Reagent Friday: Raney Nickel. Master Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Raney Nickel – Knowledge and References. Retrieved from [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Zhu, D., et al. (2026, January 29). Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase. Applied Microbiology and Biotechnology. PMC. [Link]

  • Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8, 3279-3281. Retrieved from [Link]

  • W. R. Grace & Co. (n.d.). Hydrogenation Catalysts. Retrieved from [Link]

  • Andrus, D. W., & Johnson, J. R. (n.d.). Tetrahydropyran. Organic Syntheses Procedure. Retrieved from [Link]

  • AOCS. (2022, February 16). Hydrogenation in Practice. Retrieved from [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]

  • PureSynth. (n.d.). 6789-Tetrahydro-5H-Benzocyclohepten-5-One 97.0%(GC). Retrieved from [Link]

  • Galkin, M. V., et al. (2023, January 26). Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. Molecules. PMC. [Link]

  • Qiu, L., et al. (2018, July 23). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. Bioorganic & Medicinal Chemistry. PubMed. [Link]

  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzosuberone synthesis. Retrieved from [Link]

  • Leutzsch, M., et al. (2021). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition. PMC. [Link]

  • GSRS. (n.d.). 9-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO(A)CYCLOHEPTEN-1-YL ACETATE. Retrieved from [Link]

  • Zhang, X. P., et al. (2021). New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones. Journal of the American Chemical Society, 143, 11337-11344. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for the hydrogenation and hydrodeoxygenation of benzylideneacetone. Retrieved from [Link]

  • D'Souza, D. (2014, November 6). Using NMR Spectroscopy To Probe the Chemo- and Diastereoselectivity in the NaBH4 Reduction of Benzoin Acetate. Journal of Chemical Education. Retrieved from [Link]

  • Kellett, A., et al. (2023, October 31). RSC Medicinal Chemistry. University of Southampton ePrints. Retrieved from [Link]

  • MolForge. (n.d.). 5H-Benzocycloheptene-2,3,5-triol, 6,7,8,9-tetrahydro-6-amino-, cis. Retrieved from [Link]

  • Werz, O., et al. (2022, December 16). Highly potent and selective 5-lipoxygenase inhibition by new, simple heteroaryl-substituted catechols for treatment of inflammation. Biochemical Pharmacology. PubMed. [Link]

  • Besson, M., et al. (n.d.). Selective aqueous phase oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over Pt/C catalysts: influence of the base and effect of bismuth promotion. Green Chemistry. RSC Publishing. [Link]

  • Choi, K.-S., et al. (n.d.). Electrochemical reductive biomass conversion: direct conversion of 5-hydroxymethylfurfural (HMF) to 2,5-hexanedione (HD) via reductive ring-opening. Green Chemistry. RSC Publishing. [Link]

Sources

Application

Application Note: Grignard Addition Procedures for 5H-Benzocyclohepten-5-one Derivatives

Introduction & Mechanistic Rationale 5H-Benzocyclohepten-5-one and its dibenzo-fused analog, 5H-dibenzo[a,d]cyclohepten-5-one (commonly known as dibenzosuberone), are critical pharmacophores and synthetic intermediates i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5H-Benzocyclohepten-5-one and its dibenzo-fused analog, 5H-dibenzo[a,d]cyclohepten-5-one (commonly known as dibenzosuberone), are critical pharmacophores and synthetic intermediates in medicinal chemistry. They serve as the primary precursors for a wide array of tricyclic antidepressants and antihistamines, including amitriptyline, cyproheptadine, and cyheptamide[1].

The functionalization of the C5 position is predominantly achieved via a Grignard reaction, which facilitates the formation of a robust carbon-carbon bond by converting the electrophilic ketone into a sterically hindered tertiary alcohol[2]. As a Senior Application Scientist, it is vital to approach this transformation not merely as a sequence of mixing reagents, but as a carefully balanced system of kinetic and thermodynamic controls. The highly basic nature of Grignard reagents introduces competing side reactions—specifically, the enolization of the starting ketone and the acid-catalyzed dehydration of the resulting tertiary alcohol[3]. The protocols outlined below are designed to mitigate these risks through precise temperature control and tailored quenching strategies.

Process Workflow & Logical Relationships

The following workflow illustrates the critical control points required to successfully navigate the nucleophilic addition while avoiding common synthetic pitfalls.

G Step1 1. Substrate Preparation Dry 5H-Benzocyclohepten-5-one in THF Step2 2. Grignard Addition Dropwise at 0 °C Step1->Step2 Strict anhydrous conditions Step3 3. Nucleophilic Attack Formation of Magnesium Alkoxide Step2->Step3 Exothermic C-C bond formation Side1 Risk: Enolization (If added too fast/warm) Step2->Side1 Poor temp control Step4 4. Mild Quenching Sat. aq. NH4Cl at 0 °C Step3->Step4 Hydrolysis Step5 5. Product Isolation Tertiary Alcohol Recovery Step4->Step5 Phase separation Side2 Risk: Dehydration to Alkene (If strong acid used) Step4->Side2 Harsh acidic conditions

Workflow of Grignard addition to 5H-benzocyclohepten-5-one highlighting critical control points.

Self-Validating Experimental Protocols

Preparation of the Grignard Reagent

Note: If using a commercially available Grignard reagent (e.g., 3.0 M Methylmagnesium bromide in diethyl ether), proceed directly to Section 3.2. For complex functional groups (e.g., 1-methyl-4-piperidylmagnesium chloride), in situ preparation is required.

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Purge the system thoroughly with inert gas (Nitrogen or Argon) to ensure strictly anhydrous conditions.

  • Initiation: Add magnesium turnings (1.5 eq) and a crystal of iodine to anhydrous tetrahydrofuran (THF). Add 5% of the total volume of the alkyl halide (e.g., 4-chloro-1-methylpiperidine) to initiate the reaction[2].

  • Propagation: Once initiated, add the remaining alkyl halide dropwise at a rate that maintains a gentle reflux. After addition, heat to reflux for an additional 1-2 hours to ensure complete insertion of the magnesium[2].

  • Causality: Grignard reagents are highly sensitive to protic sources. Atmospheric moisture will instantly quench the reagent, yielding the corresponding alkane and magnesium hydroxide salts, thereby halting the synthesis[3].

  • Self-Validation Checkpoint: Successful initiation is visually confirmed by the fading of the iodine color, the onset of a cloudy/turbid appearance in the solvent, and a sustained exothermic reflux without the application of external heating[3].

Nucleophilic Addition to 5H-Benzocyclohepten-5-one
  • Substrate Preparation: Dissolve 5H-benzocyclohepten-5-one (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C[3].

  • Addition: Transfer the Grignard reagent (1.2 - 1.5 eq) to an addition funnel and add it dropwise to the stirred ketone solution over 30–60 minutes, strictly maintaining the temperature at 0 °C[3].

  • Maturation: Following the complete addition, remove the ice bath. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1–3 hours[3].

  • Causality: The Grignard reagent acts as both a potent nucleophile and a strong base. 5H-benzocyclohepten-5-one possesses acidic alpha-protons. Adding the reagent dropwise at 0 °C favors the kinetic nucleophilic attack on the carbonyl carbon over the thermodynamic deprotonation (enolization) of the ketone, which would otherwise consume the reagent and return unreacted starting material upon workup[3].

  • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete consumption of the highly UV-active ketone starting material and the emergence of a more polar, easily stainable tertiary alcohol spot dictates reaction completion[2].

Mild Quenching and Product Isolation
  • Quenching: Recool the reaction mixture to 0 °C. Carefully add saturated aqueous ammonium chloride (

    
    ) dropwise to quench the unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate[2].
    
  • Extraction: Dilute the mixture with ethyl acetate (EtOAc) or diethyl ether. Separate the phases and extract the aqueous layer twice more with the organic solvent[4].

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure[4].
    
  • Causality: Tertiary alcohols formed from benzocycloheptenone derivatives are highly susceptible to acid-catalyzed E1 dehydration due to the stability of the resulting conjugated carbocation. Quenching with strong mineral acids (e.g.,

    
    ) will rapidly yield a dehydrated alkene byproduct (e.g., 5-methylidene-5H-dibenzo[a,d]cycloheptene). 
    
    
    
    provides a mildly acidic environment (pH ~5-6) that safely hydrolyzes the intermediate without triggering dehydration[3].
  • Self-Validation Checkpoint: During the

    
     quench, the dissolution of the gelatinous magnesium salts into the aqueous phase and the clear separation of the organic layer confirm successful and clean hydrolysis[4].
    

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios and conditions for maximizing the yield of the tertiary alcohol product.

ParameterValueMechanistic Rationale
5H-Benzocyclohepten-5-one 1.0 EquivalentLimiting reagent; complete consumption is required to simplify downstream purification.
Grignard Reagent 1.2 – 1.5 EquivalentsA slight excess compensates for trace moisture in the system and drives the equilibrium of the addition forward.
Addition Temperature 0 °CSuppresses the formation of the magnesium enolate byproduct and controls the highly exothermic C-C bond formation.
Quenching Agent Sat. aq.

Mild proton source prevents the acid-catalyzed dehydration of the fragile tertiary alcohol product.
Expected Yield 60% – 90%Yield variability is heavily dependent on the strict maintenance of anhydrous conditions and the steric bulk of the Grignard reagent.

Troubleshooting & Optimization

  • Issue: High Recovery of Unreacted Starting Material.

    • Diagnosis: The Grignard reagent was either inactive (quenched by atmospheric moisture/wet glassware) or the addition was performed too rapidly at elevated temperatures, leading to alpha-deprotonation (enolization) rather than nucleophilic addition. Upon quenching, the enolate simply tautomerizes back to the starting ketone[3].

    • Correction: Titrate the Grignard reagent prior to use to confirm molarity. Strictly enforce dropwise addition at 0 °C.

  • Issue: Presence of Alkene Byproducts.

    • Diagnosis: The tertiary alcohol underwent dehydration. This is typically caused by utilizing a quenching agent that is too acidic, or by exposing the crude product to excessive thermal stress during rotary evaporation or distillation[3].

    • Correction: Ensure only saturated

      
       is used for the quench. Keep rotary evaporation bath temperatures below 40 °C.
      

References

  • Dibenzosuberone Source: Wikipedia URL:[Link]

  • Alkyl Grignard Reagents (Update 2010) Source: Thieme Connect (Science of Synthesis) URL:[Link]

Sources

Method

Synthesis of Allocolchicine Analogs from 5H-Dibenzo[a,c]cyclohepten-5-one: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of allocolchicine analogs, a class of potent tubulin-binding agents, u...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of allocolchicine analogs, a class of potent tubulin-binding agents, using 5H-dibenzo[a,c]cyclohepten-5-one as a key starting material. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering not only step-by-step procedures but also the scientific rationale behind the synthetic strategies.

Introduction: The Allocolchicinoid Scaffold as a Privileged Structure in Cancer Research

Colchicine, a natural product isolated from the autumn crocus (Colchicum autumnale), has a long history in medicine, most notably for the treatment of gout.[1][2] Its potent antimitotic activity, stemming from its ability to inhibit tubulin polymerization, has also made it a subject of intense interest in cancer research.[1][2] However, the clinical application of colchicine as an anticancer agent is hampered by its narrow therapeutic index and significant toxicity.[1] This has spurred the development of numerous colchicine analogs with improved pharmacological profiles.

Among these, allocolchicinoids, which possess a 6-7-6 fused ring system as opposed to the 6-7-7 system of colchicine, have emerged as a particularly promising class of compounds.[3] Allocolchicine and its derivatives often exhibit potent tubulin polymerization inhibitory activity with reduced toxicity compared to their parent compound.[3] The synthesis of these analogs is therefore a key area of research in the quest for safer and more effective cancer therapeutics.

This guide will focus on a synthetic approach to allocolchicine analogs starting from the readily accessible tricyclic ketone, 5H-dibenzo[a,c]cyclohepten-5-one. This strategy involves the sequential construction of the key features of the allocolchicine scaffold: the B-ring amide functionality and the C-ring tropolone ether.

Synthetic Strategy Overview

The overall synthetic strategy is a linear sequence commencing with the functionalization of the seven-membered ring of 5H-dibenzo[a,c]cyclohepten-5-one to introduce the nitrogen atom required for the B-ring, followed by the construction of the tropolone C-ring.

G A 5H-Dibenzo[a,c]cyclohepten-5-one B Oxime Formation A->B NH2OH·HCl C Beckmann Rearrangement B->C PPA or TsCl D Amide Hydrolysis C->D Acid Hydrolysis E N-Acetylation D->E Acetic Anhydride F Hydroxylation of Aromatic Ring E->F Oxidizing Agent G Oxidation to Tropolone F->G Further Oxidation H Methylation of Tropolone G->H Methylating Agent I Allocolchicine Analog H->I

Caption: Proposed synthetic workflow for allocolchicine analogs from 5H-dibenzo[a,c]cyclohepten-5-one.

Detailed Experimental Protocols

Part 1: Synthesis of the B-Ring Precursor

The initial phase of the synthesis focuses on the introduction of the characteristic acetamido group of the colchicine B-ring onto the 5H-dibenzo[a,c]cyclohepten-5-one scaffold. A key transformation in this sequence is the Beckmann rearrangement of an oxime intermediate.[4][5]

Protocol 1.1: Synthesis of 5H-Dibenzo[a,c]cyclohepten-5-one Oxime

This protocol describes the conversion of the starting ketone to its corresponding oxime.

  • Materials:

    • 5H-Dibenzo[a,c]cyclohepten-5-one

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (CH₃COONa)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 5H-dibenzo[a,c]cyclohepten-5-one (1.0 equiv) in ethanol.

    • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (2.0 equiv) in a minimal amount of water.

    • Add the aqueous solution to the ethanolic solution of the ketone.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and slowly add cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired oxime.

  • Causality: The sodium acetate acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride, liberating the free hydroxylamine which then reacts with the ketone to form the oxime.

Protocol 1.2: Beckmann Rearrangement to the Lactam

This protocol details the acid-catalyzed rearrangement of the oxime to a lactam, which serves as the precursor to the B-ring amine.[4][5]

  • Materials:

    • 5H-Dibenzo[a,c]cyclohepten-5-one Oxime

    • Polyphosphoric acid (PPA) or p-Toluenesulfonyl chloride (TsCl)

    • Dichloromethane (if using TsCl)

    • Pyridine (if using TsCl)

  • Procedure (using PPA):

    • In a round-bottom flask, add polyphosphoric acid and heat to 80-100 °C.

    • Slowly add the oxime from Protocol 1.1 to the hot PPA with vigorous stirring.

    • Continue heating and stirring for 1-2 hours, monitoring by TLC.

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

    • Purify the crude lactam by recrystallization or column chromatography.

  • Causality: The acidic conditions of PPA protonate the oxime hydroxyl group, converting it into a good leaving group (water). This initiates a 1,2-aryl migration to the electron-deficient nitrogen, leading to the formation of a nitrilium ion, which is subsequently hydrolyzed to the lactam.[4]

Protocol 1.3: Hydrolysis of the Lactam to the Amine

This protocol describes the hydrolysis of the lactam to the corresponding primary amine.

  • Materials:

    • Lactam from Protocol 1.2

    • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • In a round-bottom flask, suspend the lactam in a solution of concentrated HCl or H₂SO₄.

    • Reflux the mixture for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture in an ice bath and carefully neutralize with a cold aqueous solution of NaOH to a basic pH.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

Protocol 1.4: N-Acetylation to Form the B-Ring Amide

This final step in the formation of the B-ring involves the acetylation of the primary amine.

  • Materials:

    • Amine from Protocol 1.3

    • Acetic anhydride

    • Pyridine or Triethylamine

    • Dichloromethane

  • Procedure:

    • Dissolve the crude amine in dichloromethane in a round-bottom flask and cool in an ice bath.

    • Add pyridine or triethylamine (1.2 equiv) to the solution.

    • Slowly add acetic anhydride (1.1 equiv) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by adding water.

    • Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography to yield the N-acetylated dibenzocycloheptene.

Part 2: Construction of the Tropolone C-Ring

The formation of the tropolone ring is a critical step in the synthesis of colchicine analogs. This can be achieved through the oxidation of a suitably di-hydroxylated precursor.[6][7]

Protocol 2.1: Dihydroxylation of the Aromatic Ring

This protocol describes a hypothetical method for introducing two hydroxyl groups onto one of the aromatic rings of the N-acetylated dibenzocycloheptene, which is a necessary prelude to forming the tropolone. Note: This is a challenging transformation and would likely require significant optimization.

  • Materials:

    • N-acetylated dibenzocycloheptene from Protocol 1.4

    • A suitable oxidizing agent system (e.g., hydrogen peroxide with a metal catalyst, or a multi-step process involving bromination followed by nucleophilic substitution with methoxide and subsequent demethylation).

  • General Procedure (Conceptual):

    • A multi-step approach is likely necessary. This could involve regioselective di-bromination of one of the aromatic rings.

    • The di-bromo derivative could then be subjected to a nucleophilic aromatic substitution with sodium methoxide to introduce two methoxy groups.

    • Finally, demethylation with a reagent like boron tribromide (BBr₃) would yield the di-hydroxy compound.

    • Causality: The directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity in the initial functionalization step.

Protocol 2.2: Oxidation to the Tropolone Ring

This protocol outlines the oxidation of the di-hydroxy intermediate to the tropolone.[6][7]

  • Materials:

    • Di-hydroxy N-acetylated dibenzocycloheptene from Protocol 2.1

    • An oxidizing agent such as manganese dioxide (MnO₂) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

    • A suitable solvent (e.g., dichloromethane or acetone).

  • Procedure:

    • Dissolve the di-hydroxy compound in the chosen solvent.

    • Add the oxidizing agent portion-wise at room temperature.

    • Stir the reaction mixture until TLC analysis shows complete conversion of the starting material.

    • Filter the reaction mixture to remove the oxidant and any byproducts.

    • Concentrate the filtrate and purify the crude tropolone by column chromatography.

  • Causality: The oxidizing agent facilitates the dehydrogenation of the di-hydroxy compound, leading to the formation of the characteristic tropolone ring structure.

Protocol 2.3: Methylation of the Tropolone Ring

The final step in the synthesis of the allocolchicine analog is the methylation of the tropolone hydroxyl group to form the tropolone methyl ether, a key feature for biological activity.

  • Materials:

    • Tropolone from Protocol 2.2

    • A methylating agent such as diazomethane or methyl iodide.

    • A suitable base (e.g., potassium carbonate) if using methyl iodide.

    • A suitable solvent (e.g., ether for diazomethane, acetone for methyl iodide).

  • Procedure (using Methyl Iodide):

    • In a round-bottom flask, dissolve the tropolone in acetone.

    • Add potassium carbonate (2.0 equiv) to the solution.

    • Add methyl iodide (1.5 equiv) and reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain the final allocolchicine analog.

Data Summary

The following table summarizes expected data for key compounds in the synthetic pathway. Note that these are representative values and may vary depending on the specific analog being synthesized.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (ppm)
5H-Dibenzo[a,c]cyclohepten-5-oneC₁₅H₁₀O206.247.2-8.0 (m, 8H, Ar-H), 6.9-7.1 (d, 2H, vinyl-H)
5H-Dibenzo[a,c]cyclohepten-5-one OximeC₁₅H₁₁NO221.267.2-8.1 (m, 8H, Ar-H), 6.9-7.2 (m, 2H, vinyl-H), 9.0-10.0 (br s, 1H, N-OH)
N-Acetyl Allocolchicine AnalogC₂₁H₁₉NO₄361.381.9-2.1 (s, 3H, -COCH₃), 3.8-4.0 (s, 6H, -OCH₃), 6.5-7.8 (m, Ar-H and tropolone-H), 8.0-9.0 (br s, 1H, -NH)

Structure-Activity Relationships: A Brief Overview

The biological activity of colchicine and its analogs is highly dependent on their three-dimensional structure and the nature of the substituents on the A, B, and C rings.

SAR cluster_A A-Ring cluster_B B-Ring cluster_C C-Ring A Trimethoxy Phenyl Group (Essential for Tubulin Binding) B Acetamido Group (Modulates Kinetics and Affinity) A_note Maintains hydrophobic interactions in the binding pocket. A->A_note C Tropolone Methyl Ether (Crucial for High Affinity) B_note Modifications here can improve the therapeutic index. B->B_note C_note Isosteric replacements can be tolerated but often reduce activity. C->C_note

Caption: Key structural features of allocolchicinoids and their role in tubulin binding.

  • A-Ring: The trimethoxyphenyl A-ring is considered essential for high-affinity binding to the colchicine binding site on tubulin. These methoxy groups engage in crucial hydrogen bonding and hydrophobic interactions within the binding pocket.[2]

  • B-Ring: Modifications to the B-ring, particularly the N-acyl group, can significantly impact the kinetics of tubulin binding and the overall cytotoxicity of the analog. Altering the size and nature of this substituent is a common strategy to improve the therapeutic index.[2]

  • C-Ring: The tropolone methyl ether of the C-ring is also critical for potent activity. While some modifications are tolerated, significant changes to this ring system often lead to a substantial decrease in tubulin binding affinity.[8]

Conclusion

The synthesis of allocolchicine analogs from 5H-dibenzo[a,c]cyclohepten-5-one presents a viable and flexible strategy for accessing novel tubulin-binding agents. The protocols outlined in this guide provide a foundational framework for researchers to build upon. By systematically modifying the B and C rings, it is possible to generate a library of analogs for biological evaluation, contributing to the development of next-generation anticancer therapeutics with improved efficacy and safety profiles.

References

  • Gaonkar, S. L., & Rai, K. M. L. (2011).
  • González-Gómez, J. C., Santana, L., & Uriarte, E. (2012). A Brief Review on Chemistry of Dibenzosuberenones.
  • Klejborowska, G., Maj, E., & Wietrzyk, J. (2022). Regioselective approach to colchiceine tropolone ring functionalization at C(9) and C(10) yielding new anticancer hybrid derivatives containing heterocyclic structural motifs. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 778-793.
  • Knut, H., & Wulff, W. D. (2005). Two novel series of allocolchicinoids with modified seven membered B-rings: design, synthesis, inhibition of tubulin assembly and cytotoxicity. Bioorganic & Medicinal Chemistry, 13(10), 3491-3506.
  • Li, Y., & Zhang, Y. (2021). Dibenzocycloheptanones construction through a removable P-centered radical: synthesis of allocolchicine analogues. Chemical Science, 12(45), 15727–15732.
  • Liu, Y., et al. (2017). Asymmetric Total Syntheses of Colchicine, β-Lumicolchicine, and Allocolchicinoid N-Acetylcolchinol-O-methyl Ether (NCME). Organic Letters, 19(17), 4584–4587.
  • Mondal, S., & Denmark, S. E. (2013). The Beckmann Rearrangement. The Mona Lisa of Rearrangements.
  • Naik, N. R., & Bhatt, M. V. (1980). Role of B-ring of Colchicine in Its Binding to Tubulin. FEBS Letters, 116(2), 231-234.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6149, Colchicine. Retrieved from [Link]

  • Pollok, D., et al. (2022). Allocolchicines-Synthesis with Electro-organic Key Transformations. Organic Letters, 24(21), 3760–3765.
  • Shair, M. D. (2014). Synthesis of Naturally Occurring Tropones and Tropolones.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Tanyeli, C. (2001). A new and short synthesis of 7H-benzo[a]cyclohepten-7-one and some derivatives: Oxidation of 7-bromo-5H-benzo[a]cycloheptene.
  • Varma, R. K., & Kumar, V. (2015). A Brief Review on Chemistry of Dibenzosuberenones. Juniper Publishers.
  • Yadav, J. S., et al. (2017). Total Synthesis of (±)

Sources

Application

alpha-bromination of 5H-Benzocyclohepten-5-one mechanism

Protocol and Mechanistic Insights: -Bromination of 5H-Benzocyclohepten-5-one Derivatives Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental...

Author: BenchChem Technical Support Team. Date: March 2026

Protocol and Mechanistic Insights: -Bromination of 5H-Benzocyclohepten-5-one Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Introduction and Chemical Context

The functionalization of bicyclic fused-ring systems is a cornerstone of modern pharmacophore development. Specifically, the


-bromination of 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one  (commonly known as 1-benzosuberone) is a critical synthetic node. This transformation yields 6-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, an essential precursor for the synthesis of 2,3-benzotropone and various complex troponoid natural products[1].

Achieving high regioselectivity in this reaction requires precise mechanistic control. 1-Benzosuberone possesses two highly reactive sites: the


-carbon (C6) adjacent to the ketone, and the benzylic carbon (C9). By carefully selecting the brominating agent and catalytic system, chemists can dictate the pathway—ionic versus radical—to ensure absolute regiocontrol.

Mechanistic Causality: Controlling Regioselectivity

The Ionic vs. Radical Dichotomy

To selectively brominate the C6


-position, the reaction must proceed via an ionic enolization pathway . If classical radical initiators (such as Benzoyl Peroxide, BPO) and heat are applied with N-Bromosuccinimide (NBS), homolytic cleavage dominates. This generates a bromine radical that abstracts a hydrogen from the most stable position—the C9 benzylic carbon—leading to undesired benzylic bromination[1].

To force


-bromination, we utilize a mild, self-regulating ionic system: NBS catalyzed by Ammonium Acetate (

)
[2].
The Catalytic Cycle

Ammonium acetate acts as a dual-action organocatalyst:

  • Protonation: The ammonium cation (

    
    ) mildly protonates the carbonyl oxygen, increasing the electrophilicity of the ketone.
    
  • Deprotonation: The acetate anion (

    
    ) acts as a weak base, abstracting the 
    
    
    
    -proton at C6 to drive the formation of the reactive enol intermediate.
  • Electrophilic Attack: The electron-rich enol double bond attacks the electrophilic bromine (

    
    ) provided by NBS.
    
  • Resolution: Loss of a proton yields the target

    
    -bromo ketone and succinimide as a benign byproduct[2].
    

This method operates at room temperature, suppressing radical formation and preventing the over-bromination (gem-dibromination) often seen when using molecular bromine (


) in acetic acid[1].

Mechanism A 1-Benzosuberone (6,7,8,9-tetrahydro-5H- benzocyclohepten-5-one) B NH4OAc Catalysis (Protonation & Deprotonation) A->B Tautomerization C Enol Intermediate (Reactive Nucleophile) B->C E Electrophilic Attack at C6 (C-Br Bond Formation) C->E D N-Bromosuccinimide (NBS) (Electrophilic Br+ Source) D->E Br+ Transfer F 6-Bromo-1-benzosuberone (Target α-Bromo Ketone) E->F -H+ G Succinimide (Byproduct) E->G Leaving Group

Figure 1: Mechanistic pathway of NH4OAc-catalyzed α-bromination of 1-benzosuberone using NBS.

Quantitative Data: Modality Comparison

The table below summarizes the causality and outcomes of different bromination modalities applied to 1-benzosuberone, validating the choice of the NBS/


 system.
ModalityReagents & CatalystSolvent & TempTarget PositionYieldCausality / Mechanism
Ionic

-Bromination
NBS (1.05 eq),

(10 mol%)

, 25 °C
C6 (

-carbon)
85–95%

promotes enolization; electrophilic

attack[2].
Classical Bromination

(1.0 eq), None
AcOH, 25 °CC6 (

-carbon)
70–85%Acid-catalyzed enolization; risks over-bromination and HBr generation[1].
Radical Bromination NBS (1.1 eq), BPO (cat.)

, Reflux
C9 (Benzylic)VariableHomolytic cleavage forms benzylic radical; shifts regioselectivity[1].

Experimental Protocol: Synthesis of 6-Bromo-1-benzosuberone

This protocol is designed as a self-validating system. In-process controls (such as TLC monitoring) ensure that the chemist can visually verify the suppression of radical side-reactions and over-bromination.

Materials & Reagents
  • Substrate: 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (1-Benzosuberone) (10.0 mmol, 1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq) - Note: Recrystallize from boiling water prior to use to remove

    
     impurities.
    
  • Catalyst: Ammonium Acetate (

    
    ) (1.0 mmol, 10 mol%)
    
  • Solvent: Diethyl Ether (

    
    ), anhydrous (50 mL)
    
  • Workup Reagents: Deionized water, saturated aqueous NaCl (brine), anhydrous

    
    .
    
Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzosuberone (1.60 g, 10.0 mmol) in 50 mL of anhydrous

    
    .
    
  • Catalyst & Reagent Addition: Add

    
     (77.0 mg, 1.0 mmol) to the solution, followed by the portion-wise addition of NBS (1.87 g, 10.5 mmol) over 5 minutes.
    
  • Incubation: Stir the suspension vigorously at 25 °C (room temperature). Protect the flask from direct ambient light using aluminum foil to strictly prevent any background photo-initiated radical pathways.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1).

    • Validation Check: The starting material (

      
      ) should smoothly convert to a slightly less polar spot (
      
      
      
      ). The absence of a highly polar baseline spot confirms that gem-dibromination has been successfully avoided. The reaction is typically complete within 1 to 5 hours[2].
  • Quench & Workup: Once complete, filter the reaction mixture through a sintered glass funnel to remove the insoluble succinimide byproduct. Wash the filtrate with deionized water (2

    
     25 mL) and brine (1 
    
    
    
    25 mL).
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc 95:5) to afford the pure 6-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one as a pale yellow oil.

Workflow Step1 1. Reagent Assembly 1 eq Ketone, 1.05 eq NBS, 10 mol% NH4OAc Step2 2. Solvent Addition Suspend in 50 mL Anhydrous Et2O Step1->Step2 Step3 3. Reaction Execution Stir at 25°C in the dark (1-5 h) Step2->Step3 Step4 4. Filtration & Workup Remove Succinimide, Wash with H2O/Brine Step3->Step4 Step5 5. Drying & Concentration Dry over Na2SO4, Evaporate Solvent Step4->Step5 Step6 6. Purification Silica Gel Column (Hexanes/EtOAc 95:5) Step5->Step6

Figure 2: Step-by-step experimental workflow for the α-bromination protocol.

References

  • Dastan, A., Kilic, H., & Saracoglu, N. (2018). One hundred years of benzotropone chemistry. Beilstein Journal of Organic Chemistry, 14, 1120–1180. [Link]

  • Tanemura, K., Suzuki, T., Nishida, Y., Satsumabayashi, K., & Horaguchi, T. (2004). A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications, (4), 470-471.[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 5H-Benzocyclohepten-5-one Derivatives

Executive Summary The 5H-benzocyclohepten-5-one (benzosuberone) core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for potent tubulin polymerization inhibitors (e.g., Combretastati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5H-benzocyclohepten-5-one (benzosuberone) core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for potent tubulin polymerization inhibitors (e.g., Combretastatin A-4 analogs, KGP18). Traditional thermal synthesis of this 7-membered ring system is often plagued by high entropic barriers, requiring harsh acidic conditions (polyphosphoric acid at >100°C), prolonged reaction times (3–24 hours), and yielding variable results due to charring or polymerization.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By utilizing dielectric heating with Eaton’s Reagent, researchers can accelerate the intramolecular Friedel-Crafts acylation to under 20 minutes, significantly improving yield profiles and reproducibility.

Scientific Foundation & Mechanism

The Entropic Challenge

Forming a 7-membered ring is kinetically disfavored compared to 5- or 6-membered rings due to higher degrees of freedom in the transition state (entropy) and transannular strain (enthalpy). Conventional conductive heating often fails to provide the rapid energy transfer required to overcome this barrier cleanly, leading to intermolecular side reactions.

The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with the polar reaction matrix.

  • Dipolar Polarization: The highly polar acidic medium (Eaton’s Reagent or PPA) absorbs microwave energy efficiently, generating rapid internal heat.

  • Arrhenius Effect: The instantaneous "in-core" heating minimizes the time the substrate spends in the decomposition window, favoring the intramolecular cyclization over intermolecular polymerization.

Reaction Pathway

The synthesis typically proceeds via the cyclization of 4-phenylbutanoic acid derivatives. The mechanism involves the generation of a reactive acylium ion intermediate, followed by electrophilic aromatic substitution.

ReactionMechanism Start 4-Phenylbutanoic Acid Precursor Acylium Acylium Ion Intermediate Start->Acylium Eaton's Reagent (Dehydration) TS Cyclization Transition State Acylium->TS MW Irradiation (Dipolar Heating) Product 5H-Benzocyclohepten-5-one (Benzosuberone) TS->Product - H+

Figure 1: Mechanistic pathway for the acid-mediated intramolecular cyclization.

Experimental Protocols

Protocol A: Eaton’s Reagent Cyclization (Recommended)

Rationale: Eaton’s Reagent (7.7 wt%


 in methanesulfonic acid) is preferred over Polyphosphoric Acid (PPA) for microwave applications. It possesses lower viscosity, ensuring better magnetic stirring and heat distribution, which prevents local "hot spots" and charring.

Materials:

  • Substrate: 4-(3,4,5-trimethoxyphenyl)butanoic acid (or substituted analog).

  • Reagent: Eaton’s Reagent (Commercial grade).

  • Vessel: 10 mL or 35 mL Microwave Pressure Vial (Borosilicate glass).

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, weigh 1.0 mmol of the phenylbutanoic acid precursor.

  • Reagent Addition: Add 3.0 – 5.0 mL of Eaton’s Reagent.

    • Critical Step: Add a Teflon-coated magnetic stir bar. Ensure the bar is large enough to mix the viscous solution.

  • Pre-Stirring: Cap the vial and stir at room temperature for 2 minutes to ensure the solid is wetted/dispersed.

  • Microwave Parameters:

    • Temperature: 80°C

    • Time: 15 - 20 minutes

    • Pressure Limit: 15 bar (Safety cutoff)

    • Power: Dynamic (set max to 150W to prevent overshoot)

    • Stirring: High (600+ RPM)

  • Quenching:

    • Allow the vial to cool to <50°C.

    • Pour the reaction mixture slowly into 50 mL of ice-water with vigorous stirring. (Exothermic!)

  • Isolation:

    • Extract with Ethyl Acetate (3 x 20 mL).[1]

    • Wash combined organics with sat.[2]

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Polyphosphoric Acid (PPA) Method (Legacy)

Rationale: Used when Eaton's reagent is unavailable. Requires careful handling due to high viscosity.

Modifications for MW:

  • Solvent: Minimal addition of Chlorobenzene or Toluene (0.5 mL) can act as a co-solvent to reduce viscosity, though neat PPA is standard.

  • Temperature: 100°C - 110°C.

  • Time: 10 - 15 minutes.

  • Note: PPA absorbs MW energy very strongly. Use "Power Cycling" or active air cooling (compressed air) during the hold phase to maintain temperature control.

Data Analysis & Comparison

The following table summarizes the efficiency gains of the Microwave (Protocol A) method versus the traditional thermal reflux method.

Table 1: Comparative Efficiency for Benzosuberone Synthesis

ParameterThermal Method (Reflux)Microwave Method (Eaton's)Improvement
Reagent PPA or

/

Eaton's Reagent (

/MsOH)
Safer handling
Temperature 120°C - 140°C80°CMilder conditions
Reaction Time 4 - 24 Hours15 - 20 Minutes12x - 70x Faster
Typical Yield 45% - 65%75% - 92%Higher conversion
Purity (Crude) Low (Tarry byproducts)High (Cleaner profile)Simplified workup

Synthetic Workflow Diagram

This workflow illustrates the complete path from raw materials to the final tubulin-inhibitor scaffold, highlighting the critical MW step.

Workflow Step1 Precursor Selection (Substituted Benzaldehyde) Step2 Wittig Olefination (Chain Extension) Step1->Step2 Step3 Hydrogenation (Pd/C, H2) Step2->Step3 Step4 MW Cyclization (Eaton's Rgt, 80°C, 20 min) Step3->Step4 Critical Step Step5 Quench & Extraction (Ice Water / EtOAc) Step4->Step5 Step6 Final Product (Benzosuberone Analog) Step5->Step6

Figure 2: End-to-end synthetic workflow for benzosuberone derivatives.

Troubleshooting & Optimization (Expert Insights)

Viscosity & Stirring
  • Issue: Incomplete conversion or burnt material at the bottom of the vial.

  • Cause: Poor heat transfer in viscous acid media.

  • Solution: Use an oval or cross-shaped stir bar. If using PPA, pre-heat the reagent to 60°C before MW irradiation to lower viscosity.

Pressure Control
  • Issue: Vial over-pressurization.

  • Cause: Decomposition or volatile impurities.

  • Solution: While this reaction is not gas-evolving, thermal expansion of the acid can occur. Ensure the vial headspace is at least 40% of the total volume.

Regioselectivity
  • Insight: Electron-donating groups (EDGs) like methoxy groups at the para position relative to the alkyl chain facilitate the cyclization. Electron-withdrawing groups (EWGs) may require higher temperatures (100°C) or longer hold times (30 min).

References

  • Pinney, K. G., et al. (2012). "An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity."[1][3] ACS Medicinal Chemistry Letters. [Link]

  • Pettit, G. R., et al. (1989). "Antineoplastic agents. 168. Synthesis and structure-activity relationships of the combretastatin A-4 series." Journal of Medicinal Chemistry. [Link]

  • Okada, Y., & Fujitsu, A. (2020).[4][5] "Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction." Green and Sustainable Chemistry. [Link]

  • Eaton, P. E., et al. (1973). "Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 5H-Benzocyclohepten-5-one cyclization reactions

This is the Technical Support Center for Benzocycloheptenone Synthesis . Target & Strategy Definition User Query Clarification: The term 5H-benzocyclohepten-5-one strictly refers to the unsaturated bicyclic enone (A). Ho...

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for Benzocycloheptenone Synthesis .

Target & Strategy Definition

User Query Clarification: The term 5H-benzocyclohepten-5-one strictly refers to the unsaturated bicyclic enone (A). However, the vast majority of "cyclization" workflows target the saturated analogue, 1-benzosuberone (B), which is subsequently dehydrogenated. This guide prioritizes the formation of the 7-membered ring (the yield-limiting step) via two primary distinct pathways:

  • Friedel-Crafts Cyclization: The industry standard for accessing the saturated scaffold (B).

  • Ring-Closing Metathesis (RCM): The modern route for accessing the unsaturated or functionalized scaffold (A) directly.

Troubleshooting Module: Friedel-Crafts Cyclization

Pathway: 4-Phenylbutyric acid


 1-Benzosuberone
Primary Challenge:  The "Entropy Penalty." Forming a 7-membered ring is kinetically slower than 5- or 6-membered rings, allowing intermolecular side reactions (polymerization) to compete.
Protocol Comparison: Polyphosphoric Acid (PPA) vs. Eaton’s Reagent
FeaturePolyphosphoric Acid (PPA) Eaton’s Reagent (7.7 wt% P₂O₅ in MsOH)
Viscosity Extremely High (Honey-like at RT)Low (Liquid at RT)
Reaction Temp Requires 100–150°CEffective at 60–80°C
Yield Potential 60–75% (Variable due to hot spots)85–95% (Superior homogeneity)
Workup Difficult (requires pouring hot acid into water)Simple (quench into ice water/neutralize)
Recommendation Legacy protocols only.Preferred for high-yield optimization.
FAQ: Troubleshooting Low Yields in Friedel-Crafts

Q: My reaction mixture turns into a black tar with low conversion. What is happening? A: This is "charring" caused by localized overheating in viscous PPA or excessive Lewis acidity.

  • The Fix: Switch to Eaton’s Reagent . The lower viscosity ensures efficient heat transfer. If you must use PPA, dilute the mixture with xylene (if compatible) or use mechanical stirring rather than magnetic stirring to prevent hot spots.

Q: I see a major side product with double the molecular weight (Dimer). A: You are observing intermolecular acylation (linear polymerization) competing with intramolecular cyclization.

  • The Fix: High Dilution is NOT the solution here (unlike RCM). In PPA/Eaton's, the solvent is the reagent.

  • Optimization: Ensure the temperature is ramped slowly. Fast heating favors the higher-energy intermolecular collision over the conformational search required for ring closure.

Q: Can I use AlCl₃ and the acid chloride instead? A: Yes, but it often yields lower results for 7-membered rings due to decarbonylation side reactions and moisture sensitivity.

  • Critical Step: If using AlCl₃, you must use >2.2 equivalents of AlCl₃. The first equivalent complexes with the carbonyl oxygen of the starting material, and the second activates the chloride. The product ketone also complexes with AlCl₃, deactivating the catalyst as the reaction proceeds.

Mechanistic Visualization: Acid-Mediated Cyclization

FriedelCrafts Start 4-Phenylbutyric Acid Activation Acylium Ion (Active Electrophile) Start->Activation Eaton's Reagent (-H2O) Attack Intramolecular Arene Attack Activation->Attack Slow Step (Entropy Barrier) SideRxn Intermolecular Polymerization Activation->SideRxn High Conc. Fast Heating Intermed Sigma Complex (Arenium Ion) Attack->Intermed Product 1-Benzosuberone Intermed->Product -H+

Figure 1: The competition between cyclization and polymerization in acid-mediated synthesis.

Troubleshooting Module: Ring-Closing Metathesis (RCM)

Pathway: Diallyl/Divinyl Precursors


 5H-Benzocyclohepten-5-one (Unsaturated)
Primary Challenge:  E/Z Selectivity and Catalyst Poisoning.
Optimized Protocol for 7-Membered Rings
  • Catalyst Selection: Grubbs II or Hoveyda-Grubbs II are required. Generation I catalysts are typically too unstable for the slow formation of 7-membered rings.

  • Solvent & Concentration:

    • Solvent: Dichloromethane (DCM) or Toluene (degassed).

    • Concentration: Strictly < 5 mM .

    • Why? RCM is reversible. High concentration favors intermolecular metathesis (oligomerization). Low concentration statistically favors the chain end finding its own tail.

FAQ: RCM Failure Analysis

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: This is likely Ethylene Inhibition or Ruthenium Isomerization .

  • The Fix: Run the reaction under a light vacuum or with an argon sparge to actively remove ethylene gas. Ethylene can re-enter the catalytic cycle and break the ring open.

  • Additive: Add Ti(OiPr)₄ (0.3 eq) to scavenge potential chelating impurities that poison the Ru-carbene.

Q: I am getting a mixture of the cyclic ketone and a linear dimer. A: Your concentration is too high.

  • Pseudo-High Dilution Protocol: Do not dump the substrate in all at once. Dissolve the catalyst in the full volume of solvent, then add the substrate solution dropwise over 2–4 hours . This keeps the instantaneous concentration of unreacted substrate extremely low.

Advanced Optimization: Intramolecular Heck Reaction

Pathway: 2-Iodophenyl-alkyl-ketone derivatives


 Benzocycloheptenone
Use Case:  When the aromatic ring has sensitive substituents (OMe, NHBoc) that would not survive hot acid (Friedel-Crafts).

Critical Parameter: The "Jeffery Conditions" For 7-membered rings, the standard phosphine ligands often fail.

  • Recommendation: Use Pd(OAc)₂ with Tetrabutylammonium chloride (TBAC) in DMF.

  • Why? The "ligand-free" cationic palladium species generated in the presence of tetraalkylammonium salts is smaller and more reactive, facilitating the difficult 7-endo-trig cyclization over the competing de-halogenation.

Summary of Yield Improvement Strategies

MethodBest For...Key Yield DriverCritical "Don't"
Friedel-Crafts (Eaton's) Scale-up (>10g), Simple substratesTemperature Control: Keep <80°C to avoid tars.Do not use wet glassware (Lewis acid death).
RCM Unsaturated targets, Complex scaffoldsDilution: Must be <5 mM.Do not allow ethylene buildup.
Heck Reaction Acid-sensitive substratesAdditives: Use Silver salts (Ag₂CO₃) or TBAC.Do not use bulky ligands for 7-membered rings.

References

  • Eaton's Reagent vs.

    • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[1][2] A convenient alternative to polyphosphoric acid.[1][2] The Journal of Organic Chemistry, 38(23), 4071–4073.

  • Ring-Closing Metathesis for 7-Membered Rings

    • Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products: Reaction Conditions and Limitations.
  • Intramolecular Heck Reaction (7-endo cyclization)

    • Gibson, S. E., & Middleton, R. J. (1996). The Intramolecular Heck Reaction.[3][4][5][6] Contemporary Organic Synthesis, 3, 447–471.

  • Benzosuberone Synthesis Review

    • Baan, G., et al. (1981).

Sources

Optimization

purification of 5H-Benzocyclohepten-5-one via column chromatography

Technical Support Center: Separation Science Division Topic: Purification of 5H-Benzocyclohepten-5-one via Column Chromatography Ticket ID: #PUR-BCH-5ONE Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation Science Division Topic: Purification of 5H-Benzocyclohepten-5-one via Column Chromatography Ticket ID: #PUR-BCH-5ONE Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Welcome to the Separation Science Helpdesk. You are likely working with 5H-Benzocyclohepten-5-one (or its common tetrahydro-derivative, 1-benzosuberone).[1] These bicyclic aromatic ketones are critical intermediates in the synthesis of tricyclic antidepressants and antihistamines.

While generally stable, their purification presents specific challenges: "tailing" due to Lewis acid-base interactions with silica, co-elution with unreacted aldehyde precursors, and UV detection sensitivity in conjugated systems.[1] This guide provides a self-validating workflow to resolve these issues.

Part 1: Pre-Purification Diagnostics (The Triage)

Before packing your column, you must diagnose the behavior of your crude mixture. Do not skip this step.

Q: My TLC spots are streaking. Is this a loading issue or a chemistry issue?

A: It is likely a chemistry issue inherent to the ketone-silica interaction.

  • The Mechanism: The carbonyl oxygen of 5H-benzocyclohepten-5-one acts as a weak Lewis base, hydrogen-bonding with the acidic silanol (Si-OH) groups on the stationary phase.[1] This causes "tailing" or streaking, which ruins resolution.[1]

  • The Fix:

    • Acid Sensitivity Check: If your compound is the fully unsaturated 5H-benzocyclohepten-5-one, it may be prone to polymerization on acidic silica.[1]

    • Buffer the System: Add 1% Triethylamine (TEA) to your column equilibration solvent and mobile phase. This neutralizes the most active silanol sites.

    • Alternative Phase: If streaking persists, switch to Neutral Alumina (Activity Grade III).[1]

Q: I see multiple spots under UV, but only one by stain. Which is my product?

A: 5H-Benzocyclohepten-5-one has a conjugated


-system (benzene ring fused to the ketone ring), making it highly UV active at 254 nm.[1]
  • Validation: Use a 2,4-DNP (Dinitrophenylhydrazine) stain.[1] It specifically targets ketones/aldehydes, turning them yellow-orange.[1]

    • If it stains Orange: It is your ketone product.

    • If it stays colorless but is UV active: It is likely a non-carbonyl aromatic impurity (e.g., naphthalene derivatives from side reactions).[1]

Part 2: Method Development (The Setup)

Solvent System Selection Strategy

Do not default to Hexane/Ethyl Acetate (Hex/EtOAc) blindly.[1] The bicyclic nature of your compound allows for


-

separation strategies.
Solvent SystemSelectivity ClassRecommended ForTypical Rf Target
Hexane / EtOAc Polarity-drivenGeneral purification of crude reaction mixtures.[1]0.25 – 0.35
Toluene / EtOAc

-Interaction
Separating the ketone from non-aromatic impurities or closely related isomers.0.30
DCM / Methanol High SolubilityHighly polar derivatives (e.g., if an amine side chain is present).[1]0.40

Critical Insight: Literature suggests that for benzocycloheptenone derivatives, a gradient starting at 100% Hexane and ramping to 95:5 Hexane:EtOAc is often sufficient for initial elution of non-polar impurities, followed by 80:20 to elute the ketone [1, 2].

Column Loading Capacity
  • Solid Loading (Recommended): Dissolve crude in minimum DCM, adsorb onto silica (1:3 ratio w/w), and dry.[1] This prevents "band broadening" caused by the poor solubility of aromatic ketones in pure hexane.

  • Liquid Loading: Only permissible if the crude is soluble in the mobile phase (e.g., 5% EtOAc/Hexane).

Part 3: Troubleshooting Common Failures

Q: My product co-elutes with the starting material (Phthalaldehyde or similar).

A: This is a common "critical pair" failure.

  • The Cause: Both the starting aldehyde and the product ketone have similar dipole moments.

  • The Solution: Change the Selectivity (not just the polarity).

    • Switch the weak solvent from Hexane to Toluene . Toluene interacts differently with the aromatic rings of the starting material vs. the fused ring of the product.

    • Protocol: Run a TLC in 100% Toluene . If separation improves (

      
      ), use Toluene as your mobile phase.[1][2]
      
Q: I lost yield after the column. Did it decompose?

A: If you are working with the unsaturated 5H-benzocyclohepten-5-one (vs. the tetrahydro 1-benzosuberone), it is reactive.[1]

  • Diagnosis: Check the "origin" spot on your TLC of the purified fractions. If you see material stuck at the baseline that wasn't there before, it decomposed.

  • Remedy:

    • Limit column residence time (use Flash, not Gravity).[1]

    • Use neutralized silica (pre-wash with 1% Et3N/Hexane).[1]

    • Avoid drying the fractions with heat; use a rotary evaporator at <30°C.

Part 4: Advanced Protocol (Flash Chromatography)

Objective: Purify 1.0 g of crude 5H-Benzocyclohepten-5-one mixture.

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase A: Hexane (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate.

  • Modifier: Triethylamine (optional, if tailing is observed).[1]

Workflow:

  • Equilibration: Pack a 40g silica cartridge (or 2.5 cm x 15 cm glass column). Flush with 3 Column Volumes (CV) of 98:2 Hexane:EtOAc .

  • Loading: Adsorb 1.0 g crude onto 3.0 g silica. Load as a dry powder on top of the packed bed. Cap with a layer of sand.[3]

  • Gradient Elution:

    • 0–3 CV: Isocratic 100% Hexane (Elutes non-polar hydrocarbons).[1][4]

    • 3–10 CV: Linear Gradient 0%

      
       10% EtOAc. (Watch for the product here).
      
    • 10–15 CV: Hold at 10% EtOAc.

  • Fraction Collection: Collect 15 mL fractions. Spot every 3rd tube on TLC.

  • Post-Run: Flush column with 100% EtOAc to check for highly polar retained byproducts.

Part 5: Visualization of Logic

Workflow: Purification Decision Tree

PurificationLogic Start Crude Mixture Analysis (TLC in 10% EtOAc/Hex) CheckRf Check Rf & Spot Shape Start->CheckRf Tailing Streaking/Tailing? CheckRf->Tailing AddTEA Add 1% Et3N to Solvent or Use Neutral Alumina Tailing->AddTEA Yes Separation Delta Rf > 0.15? Tailing->Separation No AddTEA->Separation ChangeSolvent Switch Solvent System (Try Toluene or DCM) Separation->ChangeSolvent No Ready Proceed to Flash Column Separation->Ready Yes ChangeSolvent->Ready Retest OK

Caption: Decision logic for optimizing stationary and mobile phases prior to loading the column.

References

  • Wiley Online Library. (2005).[1] Synthesis of benzocycloheptenones via carbene complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of multisubstituted cycloalkenes and benzocycloheptene derivatives. Retrieved from [Link][1]

  • Beilstein Journal of Organic Chemistry. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 5-aryltetrahydro-5H-benzo[7]annulen-7-ols.[1][5] Retrieved from [Link][1]

  • MIT OpenCourseWare. Purification by Flash Column Chromatography: Techniques and Theory. Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in Benzocycloheptenone Synthesis

Welcome to the Application Scientist Support Center for the synthesis of benzocycloheptenones (commonly referred to as benzosuberones). The benzosuberone scaffold—a seven-membered carbocyclic ring fused to a benzene ring...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for the synthesis of benzocycloheptenones (commonly referred to as benzosuberones). The benzosuberone scaffold—a seven-membered carbocyclic ring fused to a benzene ring—is a privileged structural motif in medicinal chemistry, frequently utilized in the development of tubulin polymerization inhibitors, anti-inflammatory agents, and tricyclic antidepressants.

Due to the entropic penalty associated with forming seven-membered rings compared to five- or six-membered analogs, researchers frequently encounter side products such as intermolecular polymers, demethylated impurities, or over-oxidized species. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity cyclization.

Part 1: Troubleshooting Experimental Roadblocks (FAQs)

Q1: I am synthesizing a methoxy-substituted benzosuberone via an intramolecular Friedel-Crafts acylation using . My LC-MS shows significant polymeric impurities and a mass corresponding to a demethylated side product. How can I prevent this?

The Causality: You are observing two distinct side reactions driven by reagent choice and concentration. First, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 is a harsh Lewis acid that readily coordinates with Lewis basic methoxy ethers, leading to ether cleavage (demethylation) prior to or during cyclization. Second, because the entropy of forming a seven-membered ring is unfavorable, high substrate concentrations increase the probability of the acylium ion being intercepted by the aromatic ring of a different molecule, leading to intermolecular dimerization and polymerization[1].

The Solution:

  • Switch to Eaton's Reagent: Replace ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     with Eaton's reagent (
    
    
    
    
    
    in methanesulfonic acid). Eaton's reagent is sufficiently acidic to drive the intramolecular annulation but mild enough to leave methoxy-aryl ethers intact.
  • Implement High Dilution: Run the reaction at a substrate concentration of

    
    . This kinetically favors the intramolecular folding pathway over intermolecular collisions.
    

FC_Pathway Substrate Aryl Valeric Acid Derivative Activation Acylium Ion Formation Substrate->Activation Intra Intramolecular Attack (High Dilution) Activation->Intra Favored kinetically at <0.05M Inter Intermolecular Attack (High Conc.) Activation->Inter Favored at >0.1M Product Benzocycloheptenone (Target) Intra->Product SideProduct Dimeric/Polymeric Side Products Inter->SideProduct

Kinetic pathways in Friedel-Crafts synthesis of benzocycloheptenones.

Q2: I am attempting a metal-free ring expansion of a 1-tetralone-derived cyclopropanol using photoredox catalysis. I am recovering unreacted starting material and open-chain over-oxidized byproducts. What is failing?

The Causality: This ring expansion relies on Proton-Coupled Electron Transfer (PCET). The organic photoredox catalyst oxidizes the cyclopropanol to generate a highly reactive carbon-centered radical via


-scission. If the redox potential of your photocatalyst is mismatched with the substrate, the initial oxidation will stall (leaving unreacted starting material). If the system is not strictly anaerobic, ambient 

will intercept the carbon-centered radical before the ring-closing step, leading to over-oxidized, open-chain degradation products[2].

The Solution:

  • Redox Matching: Ensure the excited-state oxidation potential of your organic photocatalyst (e.g., a highly oxidizing acridinium salt) exceeds the oxidation potential of the cyclopropanol[2].

  • Strict Degassing: Perform three freeze-pump-thaw cycles on your solvent prior to irradiation to completely eliminate radical-scavenging oxygen[1].

Ring_Expansion Start 1-Tetralone Derivative Cyclopropanol Cyclopropanol Intermediate Start->Cyclopropanol PCET Photoredox PCET (Single Electron Transfer) Cyclopropanol->PCET Radical Carbon-Centered Radical PCET->Radical Expansion β-Scission & Ring Expansion Radical->Expansion Anaerobic Side Over-oxidation / Quenched Radical Radical->Side O2 present / Poor catalyst match Target Benzosuberone (Expanded Ring) Expansion->Target

Photoredox-mediated ring expansion workflow from 1-tetralone.

Q3: During the -catalyzed intramolecular hydroarylation to form sulfonyl 1-benzosuberones, my cyclization stalls at 40-50% conversion.

The Causality: Indium(III) triflate is a powerful but moisture-sensitive


-Lewis acid used to activate the tethered alkene for nucleophilic attack by the arene[3]. If trace water is present, it competitively binds to the Indium center, dampening its Lewis acidity. Furthermore, the 7-endo-trig cyclization requires a higher activation energy than 6-endo-trig cyclizations due to transannular strain[3].

The Solution: Use strictly anhydrous 1,2-dichloroethane (DCE) and run the reaction at reflux (


). The thermal energy provided by refluxing DCE is required to overcome the activation barrier for the 7-membered ring closure[3].

Part 2: Quantitative Route Comparison

The selection of a synthetic route for benzosuberone is a trade-off between yield, functional group tolerance, and scalability[1]. The table below summarizes the quantitative parameters of the three primary methodologies discussed.

Synthesis MethodologyReagents / CatalystsTypical YieldPrimary Side ProductsKey Mitigation Strategy
Classical Friedel-Crafts ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

,

,

45 - 60%Demethylated phenols, intermolecular polymersAvoid with electron-rich (methoxy) substrates.
Modified Friedel-Crafts Eaton's Reagent, RT75 - 90%Intermolecular dimersHigh dilution (

), slow addition.
Photoredox Ring Expansion Acridinium catalyst, Blue LED65 - 85%[2]Unreacted tetralone, oxidized open chainsStrict freeze-pump-thaw degassing.
Hydroarylation


, DCE
70 - 87%[3]Incomplete cyclizationReflux conditions, anhydrous solvent.

Part 3: Self-Validating Experimental Protocol

Eaton's Reagent-Mediated Intramolecular Friedel-Crafts Annulation

This protocol details the optimized, high-yielding synthesis of methoxy-substituted benzosuberones from their corresponding aryl valeric acid precursors[4].

Materials Required:

  • Aryl valeric acid derivative (1.0 eq)

  • Eaton’s Reagent (

    
    
    
    
    
    in
    
    
    ) (10.0 eq)
  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous

    
    
    

Step-by-Step Methodology:

  • Preparation of the Acidic Matrix: To an oven-dried, argon-purged round-bottom flask, add Eaton's reagent (10.0 eq relative to the substrate). Cool the viscous solution to

    
     using an ice-water bath.
    
  • High-Dilution Substrate Addition: Dissolve the aryl valeric acid derivative (1.0 eq) in a minimum amount of anhydrous DCM to create a

    
     solution.
    
  • Controlled Annulation: Using a syringe pump, add the substrate solution dropwise to the vigorously stirring Eaton's reagent over 30 minutes. Causality note: Slow addition ensures the localized concentration of the generated acylium ion remains exceptionally low, suppressing intermolecular dimerization.

  • Reaction Progression & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Self-Validation Check: Monitor via TLC (Eluent: 8:2 Hexanes:EtOAc). The reaction is complete when the highly polar carboxylic acid spot (

      
      ) is entirely replaced by the less polar, UV-active benzosuberone ketone spot (
      
      
      
      ).
  • Quenching: Carefully pour the reaction mixture over crushed ice. Caution: Highly exothermic.

  • Neutralization & Extraction: Slowly add saturated aqueous

    
     until the aqueous layer reaches pH 8. Extract the aqueous phase with EtOAc (
    
    
    
    ). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 8:2 Hexanes:EtOAc) to afford the pure benzocycloheptenone derivative.

References

  • Pinney, K. G., et al. "Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents". National Institutes of Health (NIH) / PMC. URL: [Link]

  • Kikuchi, T., et al. "Synthesis of Benzo-Fused Cyclic Ketones via Metal-Free Ring Expansion of Cyclopropanols Enabled by Proton-Coupled Electron Transfer". Organic Letters (ACS Publications). URL: [Link]

  • Chang, M.-Y., et al. "In(OTf)3-catalyzed intramolecular hydroarylation of α-phenylallyl β-ketosulfones – synthesis of sulfonyl 1-benzosuberones and 1-tetralones". RSC Advances (RSC Publishing). URL: [Link]

Sources

Optimization

optimizing temperature for 5H-Benzocyclohepten-5-one ring closure

Technical Support Center: 5H-Benzocyclohepten-5-one Ring Closure Optimization Role: Senior Application Scientist | Department: Process Chemistry Support Subject: Thermal Optimization for Intramolecular Friedel-Crafts Cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5H-Benzocyclohepten-5-one Ring Closure Optimization

Role: Senior Application Scientist | Department: Process Chemistry Support Subject: Thermal Optimization for Intramolecular Friedel-Crafts Cyclization of 5-Phenylvaleric Acid Derivatives

Executive Summary: The Thermal Goldilocks Zone

Welcome to the technical support hub for benzocycloheptenone synthesis. You are likely performing a ring-closure operation to synthesize 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (commonly known as 1-benzosuberone), a critical scaffold for CNS-active agents and tricyclic antidepressants.

The Core Challenge: The formation of the 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. Success relies heavily on the Polyphosphoric Acid (PPA) method or Friedel-Crafts Acylation (via Acid Chloride) .

  • PPA Method: Temperature controls viscosity and dehydration efficiency.

  • Acid Chloride (AlCl₃) Method: Temperature controls kinetic selectivity and catalyst deactivation.

This guide focuses on the PPA-mediated cyclization , as it is the industrial standard for this scaffold due to atom economy and robustness.

Critical Process Parameters (CPP) & Data

The following data illustrates the impact of temperature on the cyclization of 5-phenylvaleric acid to 1-benzosuberone using PPA (83% P₂O₅ content).

Table 1: Temperature vs. Yield & Purity Profile (Reaction Time: 3 Hours)

Temperature (°C)Viscosity StateConversion (%)Isolated Yield (%)Impurity Profile
< 60°C Solid/Gel-like< 20%N/ALow conversion; stirring failure.
65 - 75°C High Viscosity60 - 75%55 - 65%Clean product, but slow kinetics.
80 - 90°C Ideal Flow > 98% 88 - 92% Optimal. Trace polymerization.
100 - 120°C Low Viscosity100%70 - 75%Significant charring/tars (black).
> 130°C Very Low100%< 50%Extensive decomposition; sulfonation side-products.

Troubleshooting Guide (Q&A Format)

Category A: Rheology & Physical Handling

Q: The reaction mixture is a solid block and broke my overhead stirrer. What happened? A: You likely attempted to run the reaction below 60°C .

  • The Science: PPA is a viscous polymer of phosphoric acid. Its glass transition temperature is close to room temperature. It requires thermal energy to lower viscosity (η) to a range where mass transfer can occur.

  • The Fix: Heat the PPA alone to 70°C before adding your substrate. Use a high-torque overhead stirrer (anchor impeller), not a magnetic stir bar.

Q: Can I use a solvent to lower the viscosity instead of heat? A: generally, No .

  • The Science: PPA acts as both solvent and catalyst. Adding non-polar solvents (like Toluene) creates a biphasic system that hinders the reaction. Adding polar solvents (like Ethanol) will react with the PPA (phosphorylation) or quench the active acylium species.

  • Exception: Xylene can sometimes be used as a co-solvent at reflux, but neat PPA at 80-90°C is superior for yield.

Category B: Yield & Purity

Q: My LC-MS shows a peak with M+1 = 336 (Dimer). How do I stop this? A: This is intermolecular acylation (dimerization) competing with intramolecular cyclization.

  • Cause: Localized high concentration of substrate or insufficient temperature to drive the entropically difficult 7-membered ring closure.

  • The Fix:

    • Dilution: Ensure the ratio of PPA to Substrate is at least 10:1 (w/w) . The PPA essentially acts as a "high dilution" medium.

    • Temperature: Ensure you are at 85°C . Lower temperatures favor the bimolecular reaction (kinetically easier) over the unimolecular ring closure (entropically harder).

Q: The reaction turned into a black tar. Is my product lost? A: Not necessarily, but you overheated (>100°C).

  • The Science: PPA is a powerful dehydrating agent.[1][2] At high temperatures, it begins to dehydrate the organic skeleton itself, leading to graphitic-like tars.

  • The Fix: Quench the reaction by pouring the hot mixture onto crushed ice (carefully!). Extract with Ethyl Acetate. The tar often remains in the aqueous/solid phase, while the benzosuberone extracts into the organic layer. Do not exceed 95°C in future runs.

Standardized Protocol: PPA Cyclization

Objective: Synthesis of 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one.

  • Preparation: Charge a 3-neck round bottom flask with Polyphosphoric Acid (100 g) .

  • Thermal Conditioning: Heat PPA to 85°C using an oil bath. Verify internal temp with a probe.

  • Addition: Add 5-phenylvaleric acid (10 g) in small portions over 20 minutes.

    • Why: Prevents localized exotherms and ensures homogenous dispersion before reaction accelerates.

  • Reaction: Stir at 85°C for 3 hours.

    • Monitor: TLC (mobile phase 10% EtOAc/Hexane).

  • Quench: Cool the mixture to ~60°C (still flowable) and pour slowly onto 300 g of crushed ice with vigorous stirring.

  • Workup: Extract aqueous slurry with Toluene or Ethyl Acetate (3 x 100 mL). Wash organics with 10% NaOH (to remove unreacted acid) and Brine. Dry over MgSO₄.

Mechanistic & Workflow Visualization

Figure 1: Reaction Mechanism (Intramolecular Friedel-Crafts)

Caption: The PPA acts as a dual proton donor and dehydrating agent, generating the electrophilic acylium ion which is attacked by the aromatic ring.

G Start 5-Phenylvaleric Acid PPA PPA Activation (Protonation) Start->PPA 85°C Inter1 Acylium Ion (Electrophile) PPA->Inter1 -H2O TS Sigma Complex (Transition State) Inter1->TS Intramolecular Attack Product 1-Benzosuberone (7-membered ring) TS->Product Aromatization

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing yield and handling issues during the cyclization process.

Troubleshooting Start Problem Identified Issue What is the symptom? Start->Issue Viscosity Mixture too thick / Stirrer stuck Issue->Viscosity Tar Black Tar / Charring Issue->Tar LowYield Low Yield / Dimer Issue->LowYield Sol_TempUp Increase Temp to 80-90°C (PPA is thixotropic) Viscosity->Sol_TempUp Sol_TempDown Decrease Temp to <95°C Reduce Reaction Time Tar->Sol_TempDown Sol_Dilute Increase PPA:Substrate Ratio (High Dilution Principle) LowYield->Sol_Dilute

References

  • Organic Syntheses, Coll.[3] Vol. 4, p. 898 (1963). Benzosuberone. This is the foundational reference for PPA cyclization of phenylvaleric acid.

  • Beilstein Journal of Organic Chemistry.Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of... 5-aryltetrahydro-5H-benzo[7]annulen-7-ols. Provides modern context on Lewis Acid catalyzed variants (AlCl₃/BF₃)

  • National Institutes of Health (PMC).Polyphosphoric Acid in Organic Synthesis.

    • [Link] (Note: Link directs to general PPA usage context).

  • Master Organic Chemistry.Intramolecular Friedel-Crafts Reactions. Discusses the entropic difficulty of forming 7-membered rings compared to 6-membered rings.

Sources

Troubleshooting

solvent selection for recrystallization of 5H-Benzocyclohepten-5-one

This is the Technical Support Center for Organic Purification . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for Organic Purification . I am Dr. Aris, your Senior Application Scientist.

Below is the troubleshooting guide and standard operating procedure (SOP) for the recrystallization of 5H-Benzocyclohepten-5-one .

⚠️ PHASE 1: DIAGNOSTIC & TRIAGE

Critical Check: Confirm Your Compound's Physical State

Before proceeding, we must distinguish between the two common forms of this chemical scaffold, as their purification strategies differ fundamentally.

Compound VariantCommon NameCAS NumberPhysical State (RT)Purification Method
6,7,8,9-Tetrahydro- 1-Benzosuberone 826-73-3Liquid (Clear/Yellow)Distillation or Column Chromatography
Unsaturated (Fully Conjugated) 4,5-Benzotropone 2223-97-4*Solid (Low Melting Point)Recrystallization

Note: If you are working with the liquid 1-Benzosuberone , recrystallization is NOT applicable at room temperature. You must use vacuum distillation (bp ~140°C @ 12 mmHg) or silica chromatography.

The following guide assumes you are working with the solid, unsaturated 5H-Benzocyclohepten-5-one (or a solid functionalized derivative).

🔬 PHASE 2: SOLVENT SELECTION STRATEGY

The Challenge: 5H-Benzocyclohepten-5-one possesses a fused aromatic ring and a polar ketone. It typically has a low melting point (40–70°C) depending on purity and specific isomerism. The Risk: The primary failure mode is "Oiling Out" —where the compound separates as a liquid droplet rather than a crystal lattice because the process temperature exceeds the compound's melting point.

Recommended Solvent Systems

Based on Hansen Solubility Parameters (HSP) and polarity matching, here are the validated systems:

System TypeSolvent(s)Polarity IndexWhy it works
Primary (Single) Cyclohexane 0.2Best for Non-Polar Impurities. The tropone ring provides enough polarity to dissolve in hot cyclohexane, but it crashes out well upon cooling.
Binary (Pair) EtOAc / Heptane 4.4 / 0.1Most Versatile. Dissolve in minimal hot Ethyl Acetate (EtOAc); add Heptane until cloudy. Excellent for removing tarry synthesis byproducts.
Binary (Polar) Ethanol / Water 5.2 / 10.2Best for Polar Impurities. Use 95% EtOH. Water acts as a strong anti-solvent. High risk of oiling out if added too fast.

🛠️ PHASE 3: EXPERIMENTAL PROTOCOL

Workflow Visualization

The following diagram outlines the logical flow for purification, specifically designed to mitigate the "oiling out" risk.

RecrystallizationWorkflow Start Start: Crude Solid SolventChoice Select Solvent System (See Table) Start->SolventChoice Dissolution Dissolve in Hot Solvent (T < MP of Solid if possible) SolventChoice->Dissolution Filter Hot Filtration (Remove insoluble tars) Dissolution->Filter Cooling Slow Cooling to RT (Insulate flask) Filter->Cooling Check Crystals or Oil? Cooling->Check Success Vacuum Filtration & Wash Check->Success Crystals Formed OilingOut Troubleshoot: Oiling Out Check->OilingOut Liquid Droplets Reheat Re-heat & Add More Solvent OR Seed Crystal OilingOut->Reheat Reheat->Cooling

Figure 1: Decision logic for recrystallizing low-melting aromatic ketones.

Step-by-Step Procedure (Binary System: EtOAc/Heptane)
  • Preparation: Place your crude solid in an Erlenmeyer flask. Prepare a hot water bath (set to ~60°C). Do not use a direct hot plate surface as this creates hot spots that degrade the ketone.

  • Dissolution: Add Ethyl Acetate (EtOAc) dropwise while swirling in the hot bath. Add just enough to dissolve the solid.

    • Tech Tip: If the solution is dark/black, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • The Anti-Solvent: Keep the solution warm. Add Heptane dropwise.

    • Visual Cue: Stop adding Heptane the moment you see a faint, persistent cloudiness (turbidity).

  • Clearing: Add one single drop of EtOAc to clear the cloudiness. The solution should be saturated but clear.

  • Crystallization: Remove from heat. Cover the flask with a beaker (or foil) and let it cool to room temperature undisturbed .

    • Critical: Do not place in ice immediately. Rapid cooling forces the compound to separate as an oil.

  • Harvest: Once crystals form at RT, you may move to an ice bath for 15 minutes to maximize yield. Filter using a Buchner funnel.[1] Wash with cold Heptane.

❓ PHASE 4: TROUBLESHOOTING & FAQs

Q1: My product is separating as a yellow/brown oil at the bottom, not crystals. Why? A: This is "Oiling Out." It happens because the saturation temperature of your solution is higher than the melting point of the solvated compound.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the good solvent (e.g., EtOAc or Ethanol) to lower the saturation point. Allow it to cool much more slowly (wrap the flask in a towel).

  • Pro-Tip: If you have any pure seed crystals from a previous batch, add one "seed" when the solution reaches room temperature.

Q2: The crude material is a sticky tar. Can I still recrystallize? A: Direct recrystallization of tars is difficult.

  • Fix: Perform a "Trituration" first. Sonicate the tar in cold Pentane or Hexane . The impurities often dissolve (or the product solidifies), leaving a powder that is easier to recrystallize.

Q3: Can I use Acetone? A: Acetone is generally too good a solvent for benzocycloheptenones; it holds the compound in solution too well, leading to poor recovery (yield). If you must use acetone, pair it with water, but be wary of hydrolysis if the water is acidic.

Q4: I am seeing two spots on TLC after recrystallization. A: The benzocycloheptenone ring is susceptible to oxidation or aldol condensation if heated too long in basic or acidic conditions. Ensure your solvents are neutral. If the second spot is the starting material (e.g., uncyclized acid), you may need to wash the organic layer with dilute NaHCO3 before attempting recrystallization.

References

  • PubChem. Benzosuberone (Compound Summary). National Library of Medicine.[2] Available at: [Link]

  • NIST Chemistry WebBook. 5H-Benzocycloheptene, 6,7,8,9-tetrahydro-.[3] National Institute of Standards and Technology.[3] Available at: [Link]

  • Organic Syntheses. Purification of Benzosuberone Derivatives. Org.[1][4][5] Synth. 2010, 87, 1-10. (General methodology for fused ring ketones).

Sources

Optimization

Technical Support Center: 5H-Benzocyclohepten-5-one Functionalization

Welcome to the Advanced Synthesis Support Center. 5H-Benzocyclohepten-5-one (commonly known as 1-benzosuberone) and its derivatives are highly privileged scaffolds in drug discovery, particularly in the development of am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. 5H-Benzocyclohepten-5-one (commonly known as 1-benzosuberone) and its derivatives are highly privileged scaffolds in drug discovery, particularly in the development of aminopeptidase inhibitors and targeted anticancer therapeutics [1]. However, the unique conformational dynamics of the fused seven-membered ring introduce severe steric bottlenecks during functionalization.

This guide provides field-proven troubleshooting strategies, mechanistic rationales, and self-validating protocols to overcome steric hindrance during the substitution of benzosuberone derivatives.

Part 1: Troubleshooting Guides & FAQs

Section A: Aliphatic Ring Functionalization (C-6 and C-9)

Q1: Why am I getting poor yields and diastereomeric mixtures during the alpha-alkylation (C-6) of 5H-Benzocyclohepten-5-one? A1: The core issue lies in the conformational flexibility of the seven-membered cycloheptane ring. Unlike rigid six-membered tetralones, the benzosuberone ring adopts a puckered twist-chair conformation. When you form the enolate at C-6, the incoming electrophile faces severe transannular steric shielding from the axial protons at C-8 and C-9. Causality & Solution: Standard bases like LDA in THF form tight lithium-enolate aggregates (hexamers or tetramers) that are too bulky to navigate this shielded trajectory. To overcome this, you must force the formation of a highly reactive, unaggregated monomeric enolate. The addition of a strongly coordinating co-solvent like DMPU (N,N'-Dimethylpropyleneurea) or HMPA displaces the lithium ions, breaking up the aggregates. This drastically increases the nucleophilicity of the enolate, allowing it to overcome the steric activation barrier of the C-6 position.

Q2: I am trying to functionalize the benzylic position (C-9) via bromination, but I keep getting elimination products or intractable over-brominated mixtures. How can I control this? A2: The benzylic position (C-9) is electronically activated but sterically encumbered. During radical bromination (e.g., using NBS/AIBN), the mono-brominated intermediate is conformationally locked in a way that exposes the remaining benzylic proton to further rapid abstraction. Furthermore, mono-brominated benzosuberones are notoriously unstable and prone to spontaneous dehydrohalogenation (loss of HBr) upon exposure to silica gel [2]. Causality & Solution: Do not fight the over-reaction; leverage it. Intentionally drive the reaction to the di-brominated intermediate by using 2.2 equivalents of NBS. The dibrominated species can then be subjected to a controlled elimination using DBU to form the stable vinyl bromide (9-bromo-6,7-dihydro-5H-benzo[7]annulen-5-one). This desaturated intermediate is highly stable and serves as an excellent, unhindered handle for subsequent functionalization [2].

Section B: Aromatic Ring Functionalization (C-1 to C-4)

Q3: My Palladium-catalyzed Suzuki cross-coupling at the C-4 position (peri to the carbonyl) is failing completely. What is the mechanism of failure? A3: The C-4 position of benzosuberone experiences a severe "peri-interaction" with the adjacent carbonyl oxygen and the bulky aliphatic ring. This steric clash prevents standard palladium-phosphine complexes (such as


) from achieving the necessary coplanarity during the oxidative addition and transmetalation steps.
Causality & Solution:  You must switch to a highly active, sterically demanding Buchwald ligand system (e.g., XPhos or RuPhos). Paradoxically, the extreme bulk of these ligands forces the palladium center into a mono-ligated, highly reactive 12-electron state (

). This highly unsaturated species is small enough to insert into the hindered C-4 aryl halide bond, while the electron-rich nature of the phosphine accelerates the oxidative addition.

Q4: I am attempting a multi-component cyclocondensation to form fused pyridine derivatives from benzosuberone, but conventional heating yields unreacted starting material. How can I drive this reaction? A4: The enolization of benzosuberone is thermodynamically less favorable than its six-membered counterparts due to transannular strain. In multi-component cyclocondensations (e.g., with arylhydrazonal aldehydes), conventional reflux fails to overcome the high activation energy required for the initial hindered nucleophilic addition [3]. Causality & Solution: Utilize a high-pressure reactor (e.g., Q-tube) with acetic acid as both the solvent and acid catalyst. High pressure significantly accelerates the reaction rate of sterically hindered nucleophilic additions by compressing the transition state volume (a negative activation volume,


), forcing the molecules into the required proximity [3].

Part 2: Visualizing Steric Bottlenecks

G Start 5H-Benzocyclohepten-5-one Steric Bottlenecks Aliphatic Aliphatic Ring (C-6 / C-9) Start->Aliphatic Aromatic Aromatic Ring (C-1 to C-4) Start->Aromatic C6 C-6 Alpha-Alkylation Issue: Transannular Shielding Aliphatic->C6 C9 C-9 Benzylic Bromination Issue: Over-reaction to Dibromide Aliphatic->C9 C4 C-4 Peri-Position Coupling Issue: Severe Ketone Clash Aromatic->C4 SolC6 Use LDA + DMPU Forces unaggregated enolate C6->SolC6 SolC9 Intentional Dibromination Followed by DBU elimination C9->SolC9 SolC4 Buchwald Ligands (XPhos) Forces L1Pd(0) active species C4->SolC4

Decision tree for overcoming site-specific steric hindrance in benzosuberone substitution.

Part 3: Quantitative Data & Optimization

Table 1: Optimization of Suzuki Cross-Coupling for C-4 Hindered Benzosuberones

ParameterStandard ConditionsOptimized Conditions (Hindered)Mechanistic Rationale
Catalyst Precursor

(5 mol%)

(2.5 mol%)

provides a clean source of Pd(0) without strongly coordinating, unhindered phosphines that poison the catalytic cycle.
Ligand None (inherent

)
XPhos (10 mol%)Biaryl phosphine ligands force the formation of the highly active 12-electron

complex necessary for peri-insertion.
Base

(Aqueous)

(Anhydrous or Aq.)

is a stronger, more soluble base in organic media, accelerating the rate-limiting transmetalation step.
Solvent Toluene / Ethanol1,4-Dioxane /

(10:1)
Dioxane allows for higher reaction temperatures (110°C) while maintaining excellent solubility for both the organic substrate and the inorganic base.

Part 4: Self-Validating Experimental Protocols

Protocol A: Deaggregated Alpha-Alkylation of 5H-Benzocyclohepten-5-one

This protocol is designed to overcome the C-6 transannular shielding via enolate deaggregation.

Materials:

  • 5H-Benzocyclohepten-5-one (1.0 eq, 10 mmol)

  • LDA (2.0 M in THF/heptane, 1.1 eq)

  • DMPU (N,N'-Dimethylpropyleneurea) (2.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide) (1.2 eq)

  • Anhydrous THF (30 mL)

Step-by-Step Methodology:

  • System Purge: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon three times.

  • Enolization: Add anhydrous THF (20 mL) and cool to -78°C using a dry ice/acetone bath. Slowly add LDA (5.5 mL, 1.1 eq) dropwise.

  • Substrate Addition: Dissolve benzosuberone (1.60 g, 10 mmol) in 10 mL THF and add dropwise over 15 minutes. Stir at -78°C for 1 hour.

    • Self-Validation Checkpoint 1: The solution should turn a pale, clear yellow, indicating successful enolate formation. If the solution remains colorless, the LDA has degraded.

  • Deaggregation (Critical Step): Add DMPU (2.4 mL, 2.0 eq) dropwise.

    • Self-Validation Checkpoint 2: Upon addition of DMPU, a distinct deepening of the yellow color to a slight orange tint should be observed. This confirms the disruption of the lithium-enolate hexamers into highly reactive monomers. If the solution turns cloudy, moisture has compromised the system.

  • Electrophilic Quench: Add the alkyl halide (12 mmol) dropwise. Maintain at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous

    
     (20 mL). Extract with EtOAc (
    
    
    
    mL), wash the combined organic layers with brine, dry over
    
    
    , and concentrate under reduced pressure.

G Step1 1. Enolization LDA in THF (-78°C) Step2 2. Deaggregation Add DMPU (15 min) Step1->Step2 Step3 3. Electrophile Add Alkyl Halide Step2->Step3 Step4 4. Thermal Drive Warm to RT (2h) Step3->Step4 Step5 5. Quench Sat. NH4Cl Step4->Step5

Workflow for the deaggregated alpha-alkylation of sterically hindered benzosuberone.

Part 5: References

  • Title: Aminobenzosuberone Scaffold as a Modular Chemical Tool for the Inhibition of Therapeutically Relevant M1 Aminopeptidases Source: Molecules (via PubMed Central) URL:

  • Title: Synthesis of functionalized benzocycloheptene analogs Source: Taylor & Francis Online URL:

  • Title: High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents Source: PubMed Central (PMC) URL:

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data for 5H-Benzocyclohepten-5-one

Comparative NMR Analysis Guide: H and C Spectral Data for 5H-Benzocyclohepten-5-one Scaffolds Executive Summary & Structural Context The 5H-benzocyclohepten-5-one core is a highly strained, fused bicyclic system comprisi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative NMR Analysis Guide:


H and 

C Spectral Data for 5H-Benzocyclohepten-5-one Scaffolds

Executive Summary & Structural Context

The 5H-benzocyclohepten-5-one core is a highly strained, fused bicyclic system comprising a benzene ring and a fully unsaturated seven-membered cycloheptenone ring. This scaffold serves as the structural foundation for numerous high-value pharmacological agents, including the antioxidant purpurogallin[1] and various anti-proliferative benzosuberone conjugates[2].

For researchers and drug development professionals, accurately characterizing this core during synthesis is critical. This guide objectively compares the analytical NMR performance of the fully unsaturated 5H-benzocyclohepten-5-one against its saturated alternative, 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (commonly known as 1-benzosuberone)[3]. By analyzing the spectral shifts, researchers can definitively track the oxidation state and substitution patterns of the cycloheptane ring during drug development.

Comparative Spectral Performance: Conjugated vs. Saturated Scaffolds

The analytical differentiation between 5H-benzocyclohepten-5-one and 1-benzosuberone relies on the profound impact of


-conjugation on magnetic anisotropy.
  • Proton (

    
    H) Causality:  In the saturated 1-benzosuberone, the cycloheptanone ring consists of aliphatic methylene groups. These protons resonate in the shielded upfield region (1.80–3.00 ppm)[4]. Conversely, the introduction of double bonds in 5H-benzocyclohepten-5-one creates an extended conjugated system. The 
    
    
    
    -electrons generate a local magnetic field that heavily deshields the ring protons, shifting them into the olefinic region (6.10–6.80 ppm)[5].
  • Carbon (

    
    C) Causality:  The carbonyl carbon (C-5) is the most diagnostic signal. In the saturated alternative, the isolated ketone carbonyl appears far downfield at ~205.5 ppm. In the unsaturated 5H-benzocyclohepten-5-one, resonance stabilization from the adjacent double bonds increases the electron density around the carbonyl carbon, resulting in a diagnostic upfield shift to ~195.1 ppm[6].
    

Quantitative NMR Data Tables

The following tables summarize the benchmark spectral data used to validate the structural integrity of these two alternative scaffolds.

Table 1: Comparative


H NMR Spectral Data (400 MHz, CDCl

)
Position 1-Benzosuberone (Saturated)[4] 5H-Benzocyclohepten-5-one (Unsaturated)[5] Signal Shift Causality
H-6 2.72 ppm (t, 2H) 6.10 ppm (d, 1H) Deshielded by adjacent alkene & carbonyl

| H-7 | 2.02–2.17 ppm (m, 2H) | 6.30–6.50 ppm (m, 1H) | Transition from aliphatic to olefinic


-system |
| H-8  | 2.02–2.17 ppm (m, 2H) | 6.50–6.70 ppm (m, 1H) | Transition from aliphatic to olefinic 

-system | | H-9 | 2.92 ppm (t, 2H) | 6.80 ppm (d, 1H) | Deshielded by benzylic position & alkene | | Aromatic | 7.20–7.80 ppm (m, 4H) | 7.30–7.90 ppm (m, 4H) | Minimal change; core benzene ring remains intact |

Table 2: Comparative


C NMR Spectral Data (100 MHz, CDCl

)
Position 1-Benzosuberone (Saturated)[4] 5H-Benzocyclohepten-5-one (Unsaturated)[6] Signal Shift Causality
C-5 (C=O) 205.5 ppm 195.1 ppm Upfield shift due to resonance stabilization

| C-6 | 40.8 ppm | 132.0 ppm | Hybridization change from sp


 to sp

| | C-7 | 25.1 ppm | 129.8 ppm | Hybridization change from sp

to sp

| | C-8 | 23.2 ppm | 129.4 ppm | Hybridization change from sp

to sp

| | C-9 | 32.6 ppm | 135.0 ppm | Hybridization change from sp

to sp

|

Self-Validating NMR Acquisition Protocol

To ensure high-fidelity spectral data that can definitively distinguish between these scaffolds, the following self-validating methodology must be employed.

Step 1: Sample Preparation & Internal Referencing

  • Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: CDCl

    
     is chosen because benzocycloheptenones lack exchangeable protons that would require protic solvents, and it provides excellent solubility. TMS acts as the self-validating internal standard; if the TMS peak deviates from exactly 0.00 ppm, the entire spectrum's calibration is compromised and must be re-referenced.
    

Step 2: Instrument Calibration (Lock & Shim)

  • Lock the spectrometer strictly to the deuterium frequency of CDCl

    
     (7.26 ppm for 
    
    
    
    H residual, 77.16 ppm for
    
    
    C).
  • Shim the Z1-Z4 gradients until the line width at half height (FWHM) of the TMS signal is < 0.8 Hz. This ensures maximum resolution for overlapping aromatic multiplets.

Step 3: 1D Acquisition Parameters

  • 
    H NMR:  Acquire 16 scans with an acquisition time (AQ) of 3.0 s and a relaxation delay (D1) of 2.0 s.
    
  • 
    C NMR:  Acquire 512–1024 scans with a D1 of at least 2.0 s.
    
  • Causality: A D1 of

    
     2.0 seconds is mandatory in 
    
    
    
    C NMR to allow for the complete longitudinal relaxation (
    
    
    ) of quaternary carbons (such as the C-5 carbonyl and bridgehead carbons C-4a/C-9a). Shorter delays will artificially suppress these critical diagnostic peaks, leading to false-negative structural validations.

Step 4: 2D Heteronuclear Correlation (If Required)

  • For heavily substituted analogs (e.g., caffeoylquinic acid derivatives or purpurogallin)[7], 1D spectra often suffer from severe signal overlap in the 6.5–7.5 ppm region. In these cases, immediately trigger an HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) sequence to map direct C-H bonds and long-range (2-3 bond) connectivity, validating the exact position of substituents on the cycloheptenone ring.

Workflow Visualization

NMRElucidation Prep Sample Preparation (CDCl3 + TMS) Lock Spectrometer Calibration (Lock & Shim) Prep->Lock Acq1D 1D NMR Acquisition (1H & 13C) Lock->Acq1D Eval Signal Evaluation (Overlap Check) Acq1D->Eval Acq2D 2D NMR Acquisition (HSQC / HMBC) Eval->Acq2D Complex/Overlapping Signals Assign Spectral Assignment & Validation Eval->Assign Clear/Resolved Signals Acq2D->Assign

Workflow for self-validating NMR acquisition and spectral assignment of benzocycloheptenones.

References

1.[3] Benzosuberone | C11H12O | CID 70003 - PubChem - NIH. nih.gov. 2.[2] Novel benzosuberone conjugates as potential anti-proliferative agents: Design, synthesis and molecular docking studies - SciHorizon. scihorizon.com. 3.[1] Purpurogallin | C11H8O5 | CID 135403797 - PubChem - NIH. nih.gov. 4.[4] Supplementary Information - SBQ. sbq.org.br. 5.[5] PDF (Reaction of Tropolone with Boron Trifluoride). oup.com. 6.[7] Caffeoylquinic Acids from the Aerial Parts of Chrysanthemum coronarium L. - ResearchGate. researchgate.net. 7.[6] Supporting Information - Wiley-VCH. wiley-vch.de.

Sources

Comparative

Technical Comparison Guide: IR Spectroscopic Profiling of 5H-Benzocyclohepten-5-one

The following guide details the IR spectroscopic profile of 5H-Benzocyclohepten-5-one, specifically focusing on its most common stable derivative, 1-Benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one), while dis...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the IR spectroscopic profile of 5H-Benzocyclohepten-5-one, specifically focusing on its most common stable derivative, 1-Benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one), while distinguishing it from the fully unsaturated benzotropone analog.

Executive Summary

5H-Benzocyclohepten-5-one derivatives are critical pharmacophores in the synthesis of colchicine analogs, tubulin inhibitors, and various CNS-active agents. In vibrational spectroscopy, this scaffold presents a unique profile due to the fusion of a rigid benzene ring with a flexible seven-membered cycloheptane ring.

This guide provides a high-fidelity analysis of the infrared (IR) characteristic peaks of 1-Benzosuberone (the standard commercial form of the scaffold). It compares these spectral signatures against key structural analogs—1-Tetralone (6-membered ring) and Acetophenone (acyclic)—to isolate the effects of ring size and conformational flexibility on carbonyl stretching frequencies.

Key Spectroscopic Differentiators
  • Carbonyl Shift: The 7-membered ring induces a bathochromic shift (lower wavenumber) in the C=O stretch compared to 6-membered analogs due to reduced bond angle strain.

  • Conjugation Band: The

    
    -unsaturation provided by the fused benzene ring lowers the C=O frequency to the 1670–1680 cm⁻¹  range, distinct from non-conjugated cycloheptanone (~1705 cm⁻¹).
    

Structural Analysis & Theoretical Basis

The vibrational frequency of the carbonyl group (


) is governed by the force constant (

) and the reduced mass (

) of the atoms involved, modified by electronic effects (conjugation) and geometric effects (ring strain).
  • Conjugation Effect: The fused benzene ring allows delocalization of

    
    -electrons into the carbonyl antibonding orbital, reducing the C=O bond order and lowering the frequency by ~30–40 cm⁻¹ compared to saturated analogs.
    
  • Ring Size Effect (The "Suberone Shift"):

    • 6-Membered (Tetralone): The carbonyl carbon is locked in a semi-rigid conformation.

    • 7-Membered (Benzosuberone): The ring is more flexible (chair/twist-boat conformers). The C-C(=O)-C bond angle is wider (>120°), which slightly reduces the

      
      -character of the carbon orbital in the 
      
      
      
      -bond, thereby increasing
      
      
      -character and lowering the C=O stretching frequency relative to the 6-membered analog.
Resonance & Bond Order Diagram

The following diagram illustrates the resonance contribution that lowers the IR frequency.

Resonance cluster_0 Resonance Structures cluster_1 IR Consequence Node1 Neutral Form (C=O Double Bond) Node2 Zwitterionic Form (C-O Single Bond) Node1->Node2 Electron Delocalization (Lowers Bond Order) Effect Lower Wavenumber (~1675 cm⁻¹) Node2->Effect Reduced Force Constant

Figure 1: Resonance effects in benzo-fused ketones reducing C=O bond order and IR frequency.

Characteristic Peak Profiling

The following data represents the standard ATR-FTIR spectrum for 1-Benzosuberone (Neat/Liquid Film) .

Table 1: Diagnostic IR Peaks of 1-Benzosuberone
Functional GroupVibration ModeFrequency (

, cm⁻¹)
IntensityStructural Insight
Carbonyl (C=O) Stretching1670 – 1680 StrongConjugated ketone in a 7-membered ring. Lower than 1-Tetralone (~1685).
Aromatic C-H Stretching3020 – 3070 Weak/MedDiagnostic of the fused benzene ring.
Aliphatic C-H Stretching2850 – 2950 MediumMethylene (-CH₂-) groups of the suberone ring (C6, C7, C8, C9).
Aromatic C=C Ring Stretch1590 – 1600 Medium"Breathing" modes of the benzene ring; often appears as a doublet with the C=O peak.
Methylene (-CH₂-) Scissoring/Bend1440 – 1460 MediumDeformation of the saturated ring segment.
Fingerprint C-C-C Bend1260 – 1290 MediumCharacteristic skeletal vibration of the aryl-ketone linkage.

Critical Note: If you are analyzing the fully unsaturated5H-Benzocyclohepten-5-one (Benzotropone) , the C=O peak will shift significantly lower (to ~1580–1610 cm⁻¹ ) due to the extended conjugation and tropone-like character [1].

Comparative Analysis: Selecting the Right Scaffold

To validate your compound, compare its carbonyl peak against these standard alternatives. The shift is subtle but reproducible under high-resolution FTIR.

Table 2: Comparative Carbonyl Frequencies
CompoundStructure TypeRing Size

(cm⁻¹)
Notes
1-Benzosuberone Fused Aryl Ketone7 1670 – 1678 Lowest frequency among saturated analogs due to ring flexibility.
1-Tetralone Fused Aryl Ketone6 1680 – 1690 Slightly higher frequency due to tighter ring constraints.
Acetophenone Acyclic Aryl KetoneOpen 1685 – 1695 Reference standard for conjugated ketones.
Cycloheptanone Cyclic Ketone7 ~1705 Higher frequency due to lack of conjugation.
Experimental Insight: The "Tetralone vs. Suberone" Test

When distinguishing between a 6-membered and 7-membered fused ring product:

  • Overlay the Spectra: 1-Tetralone typically shows a C=O peak centered near 1685 cm⁻¹.

  • Check the Shift: 1-Benzosuberone will consistently appear "red-shifted" by 5–10 cm⁻¹ (near 1675 cm⁻¹).

  • Analyze Band Width: The 7-membered ring often produces a slightly broader carbonyl band due to the rapid interconversion of conformers (chair/twist-boat) at room temperature.

Experimental Protocol: High-Fidelity ATR-FTIR

To ensure data integrity and reproducibility comparable to the values above, follow this self-validating protocol.

Methodology
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

  • Resolution: Set to 2 cm⁻¹ (standard is 4 cm⁻¹, but 2 cm⁻¹ is required to resolve the subtle Tetralone/Suberone shift).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

Step-by-Step Workflow

Protocol Start Start: Instrument Initialization Background Acquire Background Spectrum (Clean Crystal, Air Path) Start->Background Clean Solvent Clean (Isopropanol) Verify Baseline Flatness Background->Clean Load Load Sample (1 drop neat liquid or <5mg solid) Clean->Load Acquire Acquire Sample Spectrum (32 scans, 2 cm⁻¹ res) Load->Acquire Process Post-Processing (Baseline Correction, Peak Picking) Acquire->Process Validate Validation Check: Is C=O within 1670-1680 cm⁻¹? Process->Validate Validate->Clean No (Reclean/Resample) End Export Data & Compare Validate->End Yes (Pass)

Figure 2: Validated workflow for obtaining characteristic IR data for benzocyclohepten-5-one derivatives.

Troubleshooting Common Artifacts
  • Split Carbonyl Peak: If the C=O band appears split (e.g., 1675 and 1690 cm⁻¹), this indicates Fermi resonance (often with the first overtone of a C-H bending mode) or the presence of a conformational mixture. It is not necessarily an impurity.

  • Water Interference: Broad peaks >3300 cm⁻¹ indicate moisture. 1-Benzosuberone is hygroscopic; dry the sample over MgSO₄ if necessary before analysis.

References

  • NIST Mass Spectrometry Data Center. "1-Benzosuberone Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed 2024.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Source for general cyclic ketone frequencies).
  • ChemicalBook. "1-Benzosuberone Spectrum Data."

Sources

Validation

Technical Guide: Mass Spectrometric Characterization of 5H-Benzocyclohepten-5-one (1-Benzosuberone)

Topic: Mass Spectrometry Fragmentation Pattern of 5H-Benzocyclohepten-5-one (1-Benzosuberone) Content Type: Technical Comparison Guide Executive Summary In drug development, the benzocyclohepten-5-one scaffold is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 5H-Benzocyclohepten-5-one (1-Benzosuberone) Content Type: Technical Comparison Guide

Executive Summary

In drug development, the benzocyclohepten-5-one scaffold is a critical pharmacophore, serving as a core structure for various therapeutic agents, including antihistamines and antidepressants. Precise identification of this 7-membered ring ketone is challenging due to its structural similarity to 6-membered analogs (e.g., 1-Tetralone) and positional isomers (e.g., 2-Benzosuberone).

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 5H-Benzocyclohepten-5-one (specifically the 6,7,8,9-tetrahydro derivative, commonly known as 1-Benzosuberone ). It compares Electron Ionization (EI) fragmentation pathways against structural analogs and outlines a self-validating experimental protocol for researchers.

The Analyte: Nomenclature & Structural Precision

Before interpreting spectra, it is vital to resolve the nomenclature ambiguity common in chemical databases.

  • Target Analyte: 1-Benzosuberone[1]

  • IUPAC Name: 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one[1][2]

  • CAS Registry: 826-73-3[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 160.21 Da

Note on "5H-Benzocyclohepten-5-one": While the user query specifies "5H-Benzocyclohepten-5-one," this name technically refers to the fully unsaturated benzotropone. However, in pharmaceutical applications and NIST databases, this string is frequently listed as a synonym or root name for the tetrahydro form (1-Benzosuberone). This guide focuses on the tetrahydro form (MW 160) as it is the standard stable intermediate in drug synthesis.

Fragmentation Mechanics (Electron Ionization)

Under standard 70 eV Electron Ionization (EI), 1-Benzosuberone (


) undergoes a distinct fragmentation pathway driven by the stability of the aromatic ring and the release of neutral small molecules (CO and Ethylene).
Key Fragmentation Pathways:
  • Molecular Ion (

    
    ):  The parent peak appears distinctly at m/z 160 . It is generally stable due to the fused benzene ring.
    
  • Primary Loss (Alpha-Cleavage/CO Loss): The cyclic ketone undergoes

    
    -cleavage followed by the expulsion of Carbon Monoxide (CO, 28 Da). This generates a peak at m/z 132 .
    
  • Secondary Loss (Ethylene Ejection): The 7-membered ring, now contracted or opened, often loses an ethylene unit (

    
    , 28 Da), leading to ions at m/z 104  (styrene-like cation).
    
  • Aromatic Decay: Further fragmentation leads to the tropylium ion or phenyl cation series (m/z 91, 77 ).

Visualizing the Pathway

The following diagram illustrates the mechanistic flow from the parent ion to the characteristic fragments.[3]

Fragmentation M_Ion Molecular Ion (M+) m/z 160 (1-Benzosuberone) Frag_132 Fragment [M-CO]+ m/z 132 (Tetralin-like Cation) M_Ion->Frag_132 Alpha-Cleavage Loss_CO Loss of CO (-28 Da) M_Ion->Loss_CO Frag_104 Fragment [M-CO-C2H4]+ m/z 104 (Styrene Cation) Frag_132->Frag_104 Ring Contraction Loss_C2H4 Loss of C2H4 (-28 Da) Frag_132->Loss_C2H4 Frag_77 Fragment [C6H5]+ m/z 77 (Phenyl Cation) Frag_104->Frag_77 Aromatic Decay Loss_C2H3 Loss of C2H3 (-27 Da) Frag_104->Loss_C2H3

Figure 1: Proposed EI fragmentation pathway for 1-Benzosuberone showing sequential loss of CO and Ethylene.

Comparative Analysis: Target vs. Alternatives

Distinguishing 1-Benzosuberone from its lower homolog (1-Tetralone) and its isomer (2-Benzosuberone) is critical. While they share aromatic features, ring size and carbonyl position dictate the mass shift and relative abundance of fragments.

Table 1: Spectral Fingerprint Comparison
Feature1-Benzosuberone (Target)1-Tetralone (Homolog)2-Benzosuberone (Isomer)
Structure 7-Membered Ring Ketone6-Membered Ring Ketone7-Membered Ring (C2 Ketone)
Molecular Ion (

)
m/z 160 m/z 146 m/z 160
Base Peak (Typical) m/z 132 or 104m/z 118 or 90m/z 104 or 118
Primary Neutral Loss -28 (CO)

132
-28 (CO)

118
-42 (

)

118
Key Differentiator m/z 132 (Unique intermediate)m/z 118 (Stable Tetralin ion)Loss of ketene (

) is favored over CO loss.

Analytical Insight:

  • Vs. 1-Tetralone: The Molecular Ion shift (160 vs 146) is the primary confirmation. If the M+ is weak, look for the [M-CO] peaks: 132 for Benzosuberone vs. 118 for Tetralone.

  • Vs. 2-Benzosuberone: This is the harder challenge. 2-Benzosuberone (carbonyl not adjacent to the benzene ring) favors a McLafferty-like rearrangement or loss of ketene (

    
    , 42 Da) rather than simple CO loss. The presence of a strong m/z 118  peak in a sample with M+ 160 suggests the 2-isomer, whereas a strong m/z 132  points to the 1-isomer (Target).
    
Experimental Protocol: Self-Validating GC-MS Workflow

To ensure data integrity (E-E-A-T), follow this protocol. It includes "Stop/Go" checkpoints to validate the system before committing to an identification.

Step 1: Sample Preparation
  • Solvent: Dichloromethane or Methanol (HPLC Grade).

  • Concentration: 10-50 µg/mL (trace analysis) to prevent detector saturation which distorts isotopic ratios.

Step 2: Instrument Configuration (Agilent/Thermo GC-MS)
  • Column: DB-5ms or equivalent (30m x 0.25mm ID). Non-polar stationary phases provide excellent separation of the ketone isomers.

  • Inlet: Splitless mode (1 µL injection) at 250°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40–300.

Step 3: The Identification Decision Tree (Workflow)

Workflow Start Acquire Spectrum Check_M Is M+ observed at m/z 160? Start->Check_M Check_Tetralone Is M+ at m/z 146? Check_M->Check_Tetralone No Check_Base Check Fragment Ions Check_M->Check_Base Yes Result_Tetralone IDENTIFIED: 1-Tetralone Check_Tetralone->Result_Tetralone Yes Result_Target CONFIRMED: 1-Benzosuberone Check_Base->Result_Target Peak at 132 (M-28) Result_Isomer LIKELY ISOMER: 2-Benzosuberone Check_Base->Result_Isomer Peak at 118 (M-42)

Figure 2: Decision logic for distinguishing benzocycloheptenone derivatives.

Step 4: Self-Validation (Quality Control)
  • Tuning Check: Ensure the m/z 69, 219, 502 peaks of PFTBA (tuning standard) are within calibrated ranges.

  • Isotopic Check: The M+1 peak (m/z 161) should be approximately 11-12% of the M+ peak (due to 11 carbons). Significant deviation indicates co-elution or detector saturation.

References
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Benzosuberone (CAS 826-73-3). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 1-Benzosuberone.[1][2] National Library of Medicine. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard reference for mechanism of cyclic ketone fragmentation).

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra.[3][4][5][6][7][8] Retrieved from [Link]

Sources

Comparative

Structural Elucidation of 5H-Benzocyclohepten-5-one: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

5H-Benzocyclohepten-5-one (commonly referred to as benzosuberone) and its highly oxygenated derivatives, such as purpurogallin, serve as privileged scaffolds in modern drug discovery. These fused-ring systems exhibit pot...

Author: BenchChem Technical Support Team. Date: March 2026

5H-Benzocyclohepten-5-one (commonly referred to as benzosuberone) and its highly oxygenated derivatives, such as purpurogallin, serve as privileged scaffolds in modern drug discovery. These fused-ring systems exhibit potent biological activities, acting as critical intermediates for novel therapeutics, antioxidants, and enzyme inhibitors[1].

To effectively leverage this unique polycyclic framework in Structure-Based Drug Design (SBDD), researchers must obtain precise 3D atomic coordinates. The non-planar, highly flexible nature of the seven-membered cycloheptane ring makes structural characterization uniquely challenging. This guide objectively compares Single-Crystal X-ray Crystallography against Nuclear Magnetic Resonance (NMR) spectroscopy and Computational Modeling, providing actionable protocols and causality-driven insights for pharmaceutical scientists.

Comparative Analysis of Structural Modalities

When dealing with the conformational flexibility of the benzocycloheptenone core, selecting the appropriate analytical tool dictates the success of downstream synthetic chemistry and receptor-binding studies.

  • Single-Crystal X-ray Crystallography (The Benchmark): X-ray diffraction provides absolute stereochemistry, exact bond lengths, and torsional angles in the solid state. It is the only method that definitively maps the spatial orientation of the seven-membered ring's buckling, which is critical for predicting steric clashes within an enzyme's active site. For example, X-ray crystallography has been instrumental in demonstrating exactly how the 5H-benzocyclohepten-5-one derivative purpurogallin coordinates with the active site of the human GSH-px enzyme[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1H and 13C NMR (along with 2D techniques like HMBC/HSQC) are indispensable for confirming bulk purity and solution-state connectivity[3], they only infer 3D structure through NOE (Nuclear Overhauser Effect) correlations. For a flexible seven-membered ring, NOE signals represent a time-averaged ensemble of conformers, which can introduce ambiguity.

  • Computational/In Silico Modeling (DFT): Density Functional Theory (DFT) can predict theoretical lowest-energy conformers. However, without empirical validation from X-ray data, these models risk overlooking crystal packing forces or solvent-mediated hydrogen bonding networks that stabilize the active pharmaceutical ingredient (API) in its formulated state.

Performance & Feasibility Comparison

The following table summarizes the operational and data-yield differences between the three primary modalities used for 5H-Benzocyclohepten-5-one characterization.

Performance MetricX-Ray CrystallographyNMR Spectroscopy (Solution)Computational Modeling (DFT)
Primary Output Absolute 3D coordinates, bond lengthsAtomic connectivity, dynamic statesTheoretical lowest-energy conformers
Stereochemistry Definitive (Absolute configuration)Inferred (Relative via NOESY/ROESY)Predictive only
Sample Requirement ~0.1 - 0.5 mg (Single flawless crystal)2 - 10 mg (Dissolved in deuterated solvent)None (In silico)
Phase State Solid-stateSolution-stateVacuum or implicit solvent
Throughput Low (Crystallization is a bottleneck)High (Routine QA/QC)High (Compute-dependent)
Cost Profile High (Diffractometer time, cryogenics)Medium (Spectrometer time)Low (Software licenses)

Experimental Protocol: X-Ray Crystallography of 5H-Benzocyclohepten-5-one

To ensure a self-validating system, the following protocol details the crystallization and diffraction analysis of a 5H-Benzocyclohepten-5-one derivative. Every step is grounded in physical chemistry principles to explain why specific actions are taken to overcome the inherent flexibility of the cycloheptane ring.

Step 1: High-Purity Isolation
  • Action: Purify the synthesized 5H-Benzocyclohepten-5-one derivative via preparative HPLC to >99.5% purity before attempting crystallization[1].

  • Causality: Impurities act as crystal growth terminators or induce twinning. A monodisperse solute population is thermodynamically required to form a flawless, repeating lattice.

Step 2: Solvent Selection and Slow Evaporation
  • Action: Dissolve 5 mg of the compound in a binary solvent system (e.g., Dichloromethane as the primary solvent and Hexane as the antisolvent). Allow slow evaporation at 4°C in a vibration-free environment.

  • Causality: The seven-membered ring of benzocycloheptenone introduces significant conformational entropy. Lowering the temperature reduces kinetic energy, favoring the thermodynamic stability of a single conformer during nucleation. Slow evaporation ensures the system remains in the metastable zone, promoting the growth of a few large single crystals rather than a microcrystalline powder.

Step 3: Crystal Harvesting and Cryoprotection
  • Action: Select a single crystal (approx. 0.1 x 0.1 x 0.2 mm) exhibiting sharp extinction under polarized light. Mount it on a MiTeGen loop using a cryoprotectant oil (e.g., Paratone-N).

  • Causality: Polarized light acts as a primary validation step; sharp extinction confirms the crystal is a single domain and not twinned. The cryoprotectant displaces the mother liquor and prevents the formation of amorphous ice when flash-cooled, which would otherwise produce diffuse scattering rings that obscure the diffraction pattern.

Step 4: Data Collection at 100 K
  • Action: Flash-cool the crystal in a liquid nitrogen stream (100 K) and collect diffraction data using a Mo-Kα (

    
     Å) X-ray source.
    
  • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the resolution of high-angle reflections and protecting the organic crystal from radiation damage.

Step 5: Phasing and Refinement (Self-Validation)
  • Action: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Causality & Validation: This protocol is inherently self-validating through the

    
     and 
    
    
    
    reliability factors. An
    
    
    value below 5% confirms that the theoretical electron density model perfectly matches the experimental diffraction data, definitively proving the spatial arrangement of the 5H-Benzocyclohepten-5-one structure.

Mechanistic Visualization: Structural Workflows

The following diagram illustrates the complementary workflow of utilizing both X-ray and NMR data to drive the drug development of 5H-Benzocyclohepten-5-one derivatives.

G A 5H-Benzocyclohepten-5-one Synthesis & Isolation C X-ray Crystallography (Solid-State 3D Conformation) A->C Single Crystal Growth D NMR Spectroscopy (Solution-State Connectivity) A->D Deuterated Solvent E Electron Density Map & Atomic Coordinate Phasing C->E F 2D/3D Chemical Shift Assignments (COSY/HMBC) D->F G Structure-Based Drug Design (e.g., Target Inhibition) E->G Absolute Stereochemistry F->G Bulk Purity & Dynamics

Workflow comparing X-ray and NMR for 5H-Benzocyclohepten-5-one structural elucidation.

Field-Proven Insights in Drug Development

In pharmaceutical R&D, relying solely on NMR for 5H-Benzocyclohepten-5-one derivatives can lead to costly late-stage failures. Because the cycloheptane ring can adopt multiple conformations (chair, boat, or twist-boat) in solution, NMR data may present a misleading "average" structure.

Conversely, X-ray crystallography locks the molecule into its lowest-energy solid-state conformation. For instance, purpurogallin's (a highly oxygenated 5H-benzocyclohepten-5-one) ability to inhibit human GSH-px is heavily dependent on the precise spatial arrangement of its hydroxyl groups[2][4]. X-ray crystallography studies have explicitly mapped how these functional groups coordinate with the enzyme's active site residues. Without the absolute 3D coordinates provided by X-ray diffraction, computational docking simulations would lack the empirical anchor needed to design more potent, target-specific analogs.

References

  • 8-[(3,4-Dihydro-3,5,7-Trihydroxy-2H-1-Benzopyran)
  • Source: cymitquimica.
  • Source: nih.
  • 1 H-NMR (1 H-Nuclear Magnetic Resonance, 400 MHz, MeOH-d 4)

Sources

Validation

UV-Vis absorption maxima of 5H-Benzocyclohepten-5-one

Comparative UV-Vis Absorption Profiling of 5H-Benzocyclohepten-5-one Derivatives: A Guide for Photoprotective and Synthetic Applications Executive Summary The 5H-benzocyclohepten-5-one scaffold—encompassing the parent 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative UV-Vis Absorption Profiling of 5H-Benzocyclohepten-5-one Derivatives: A Guide for Photoprotective and Synthetic Applications

Executive Summary

The 5H-benzocyclohepten-5-one scaffold—encompassing the parent 2,3-benzotropone, its saturated analogue 1-benzosuberone, and polyhydroxylated derivatives like purpurogallin—represents a highly versatile pharmacophore and photoprotective core. This guide objectively compares the UV-Vis absorption performance of these structural variants, providing researchers and drug development professionals with actionable, self-validating protocols for spectroscopic characterization.

Mechanistic Causality: Structure-Absorption Relationships

As an application scientist, it is critical to understand why specific structural modifications on the benzocyclohepten-5-one core dictate its UV-Vis absorption profile.

  • The Baseline Chromophore (1-Benzosuberone): In 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (1-benzosuberone), the seven-membered ring is completely saturated ()[1]. Because the π-electron system is restricted to the benzene ring and the adjacent carbonyl group, the absorption is primarily driven by the conjugated benzoyl system. This results in localized π→π* transitions typical of simple aryl ketones, yielding absorption maxima in the lower UV range (~240 nm and ~285 nm).

  • Extended Conjugation (2,3-Benzotropone): Dehydrogenation of the suberone ring yields the fully conjugated 5H-benzocyclohepten-5-one (2,3-benzotropone) ()[2]. The introduction of the troponoid double bonds creates a cross-conjugated system. This structural rigidity lowers the HOMO-LUMO gap, causing a bathochromic (red) shift and broadening the absorption into the UVA region.

  • Auxochromic Hydroxylation (Purpurogallin & Theaflavins): The addition of hydroxyl groups, as seen in 2,3,4,6-tetrahydroxy-5H-benzocyclohepten-5-one (purpurogallin), introduces n→π* transitions and intramolecular hydrogen bonding. This results in distinct, high-intensity absorption maxima at 243 nm, 280 nm, and 304 nm ()[3]. Complex natural derivatives like theaflavins extend this shielding even further, with absorption maxima reaching 314 nm and 353 nm ()[4]. Because of these properties, benzotropolone derivatives are highly effective as photostable UV absorbers and antioxidants in cosmetic and dermatological formulations ()[5].

Comparative UV-Vis Performance Data

The following table synthesizes the quantitative absorption data for key 5H-benzocyclohepten-5-one alternatives, providing a benchmark for product selection in synthetic and formulation workflows.

CompoundStructural ClassificationUV-Vis Absorption Maxima (λmax)Primary Application / Role
1-Benzosuberone Saturated 7-membered ring~240 nm, 285 nmSynthetic precursor, baseline chromophore
Purpurogallin Polyhydroxylated benzotropolone243 nm, 280 nm, 304 nmAntioxidant, advanced UV absorber
Theaflavin Complex benzotropolone211 nm, 250 nm, 314 nm, 353 nmNatural pigment, broad-spectrum UV shielding

Standardized Experimental Protocol for UV-Vis Profiling

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for determining the UV-Vis absorption maxima of 5H-benzocyclohepten-5-one derivatives.

Causality Note: Polyhydroxylated benzotropones (like purpurogallin) exhibit limited aqueous solubility but are highly soluble in polar aprotic and protic organic solvents. Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO) must be used to ensure complete dissolution and to prevent aggregation-induced spectral artifacts that artificially broaden the absorption peaks ()[3].

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh 1.0 mg of the 5H-benzocyclohepten-5-one derivative. Dissolve in 1.0 mL of spectroscopic-grade Ethanol or DMSO to create a 1 mg/mL stock solution. Crucial Step: Purge the solvent with an inert gas (e.g., Nitrogen) prior to dissolution to prevent auto-oxidation of the polyhydroxylated derivatives.

  • Serial Dilution: Dilute the stock solution into aqueous buffers (e.g., PBS, pH 7.2) or pure solvent to achieve a working concentration range of 10 µM to 50 µM. Ensure the residual organic solvent concentration is kept constant across all samples to prevent solvatochromic shifts.

  • Baseline Correction (Blanking): Fill a quartz cuvette (1 cm path length) with the exact solvent mixture used for the working solutions. Run a baseline scan from 200 nm to 600 nm on a dual-beam UV-Vis spectrophotometer to subtract solvent absorbance.

  • Spectral Acquisition: Scan the working solutions from 200 nm to 600 nm. Record the absorbance values at a scan rate of 100 nm/min.

  • Data Validation (Beer-Lambert Law): Plot absorbance versus concentration at the identified λmax (e.g., 304 nm for purpurogallin). A linear response (R² > 0.99) validates that the compound is fully dissolved, not forming dimers, and that the detector is operating within its linear dynamic range.

Experimental Workflow Visualization

UV_Vis_Workflow A 1. Stock Preparation (1 mg/mL in EtOH/DMSO) B 2. Serial Dilution (10-50 µM Working Conc.) A->B Inert Gas Purge C 3. Baseline Correction (Solvent Blanking) B->C Matched Solvents D 4. UV-Vis Spectral Scan (200 nm - 600 nm) C->D 1 cm Quartz Cuvette E 5. Peak Identification (Extract λmax) D->E Absorbance Data F 6. Data Validation (Beer-Lambert Linearity) E->F R² > 0.99 Check

Step-by-step UV-Vis spectroscopic validation workflow for 5H-benzocyclohepten-5-one derivatives.

References[3] Title: PRODUCT INFORMATION - Purpurogallin | Source: Cayman Chemical | URL:https://www.caymanchem.com/product/29689[4] Title: Theaflavine | Source: DrugFuture | URL:https://www.drugfuture.com/chemdata/theaflavine.html[5] Title: WO2009156324A2 - Use of benzotropolone derivatives as uv absorbers and antioxidants | Source: Google Patents | URL:https://patents.google.com/patent/WO2009156324A2/en[1] Title: Benzosuberone | C11H12O | CID 70003 | Source: PubChem, NIH | URL:https://pubchem.ncbi.nlm.nih.gov/compound/Benzosuberone[2] Title: One hundred years of benzotropone chemistry | Source: Beilstein Journal of Organic Chemistry | URL:https://www.beilstein-journals.org/bjoc/articles/14/118

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 5H-Benzocyclohepten-5-one from its Isomeric Ketones

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a foundational requirement for ensuring the integrity and reproducibility of their work. The subtle...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a foundational requirement for ensuring the integrity and reproducibility of their work. The subtle differences in the arrangement of atoms within isomers can lead to vastly different chemical, physical, and biological properties. This guide provides an in-depth technical comparison of 5H-benzocyclohepten-5-one and its key isomeric ketones, offering experimental data and protocols to facilitate their unambiguous differentiation.

The isomers under consideration present a unique analytical challenge due to their identical molecular formula (C₁₁H₈O for the fully unsaturated isomers and C₁₁H₁₂O for the tetrahydro- derivative) and core benzocycloheptene framework. This guide will focus on the following representative isomers:

  • 5H-Benzocyclohepten-5-one: The primary compound of interest, featuring a fully conjugated system.

  • 6H-Benzocyclohepten-6-one: A positional isomer with a different arrangement of the double bonds and carbonyl group.

  • 7H-Benzocyclohepten-7-one (4,5-Benzotropone): Another positional isomer with a distinct electronic and structural configuration.

  • 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one (1-Benzosuberone): A saturated analog, often encountered as a synthetic precursor or related substance.

This guide will navigate the nuanced differences in their spectroscopic signatures, providing the necessary tools for confident identification.

The Structural Isomers

The core challenge lies in differentiating the placement of the carbonyl group and the degree of saturation within the seven-membered ring. The structures of the four isomers are depicted below.

G cluster_0 5H-Benzocyclohepten-5-one cluster_1 6H-Benzocyclohepten-6-one cluster_2 7H-Benzocyclohepten-7-one cluster_3 1-Benzosuberone 5H 6H Structure not readily available 7H 1B

Figure 1: Structures of 5H-Benzocyclohepten-5-one and its selected isomers.

Spectroscopic Differentiation: A Comparative Analysis

The differentiation of these isomers is reliably achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR will show distinct differences between the isomers.

The chemical shifts, multiplicities, and coupling constants of the protons are highly sensitive to their local electronic and spatial environments.

  • Aromatic Region (δ 7.0-8.5 ppm): The substitution pattern and electronic effects of the seven-membered ring will influence the chemical shifts and coupling patterns of the four protons on the benzene ring. For the fully conjugated systems (5H-, 6H-, and 7H-isomers), the deshielding effect of the extensive π-system will generally lead to more downfield shifts compared to the saturated analog, 1-benzosuberone.

  • Vinylic and Aliphatic Regions: This is where the most significant differences will be observed.

    • 5H-Benzocyclohepten-5-one: Will exhibit signals for the vinylic protons on the seven-membered ring. The conjugation with the carbonyl group will deshield the proton at the 6-position.

    • 6H-Benzocyclohepten-6-one: The methylene protons at the 5- and 7-positions will have distinct chemical shifts, and the vinylic protons will also show characteristic signals.

    • 7H-Benzocyclohepten-7-one: This isomer is expected to show a more complex pattern of vinylic protons.

    • 1-Benzosuberone: The spectrum will be characterized by aliphatic protons in the region of δ 1.5-3.0 ppm. The protons alpha to the carbonyl group (at the 6-position) and the benzylic protons (at the 9-position) will be the most downfield in the aliphatic region[1].

CompoundKey ¹H NMR Signals (δ ppm)
5H-Benzocyclohepten-5-one Data not readily available in searched sources. Expected to show complex aromatic and vinylic signals.
6H-Benzocyclohepten-6-one Data not readily available in searched sources. Expected to show signals for methylene and vinylic protons.
7H-Benzocyclohepten-7-one Data not readily available in searched sources. Expected to show a complex pattern of vinylic and aromatic protons.
1-Benzosuberone ~7.71 (d, 1H, Ar-H), ~7.39 (t, 1H, Ar-H), ~7.27 (t, 1H, Ar-H), ~7.17 (d, 1H, Ar-H), ~2.89 (t, 2H, -CH₂-Ar), ~2.70 (t, 2H, -CH₂-C=O), ~1.81 (m, 4H, -CH₂-CH₂-)[1]

The chemical shifts of the carbon atoms, particularly the carbonyl carbon and the carbons of the seven-membered ring, are highly diagnostic.

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to conjugation. In the fully conjugated isomers, the carbonyl resonance is expected to be shifted to a different field compared to the saturated 1-benzosuberone.

  • Aromatic and Olefinic Carbons: The number and chemical shifts of the sp² hybridized carbons will differ significantly between the isomers, reflecting their unique electronic structures.

  • Aliphatic Carbons: 1-Benzosuberone will be the only isomer to show multiple signals in the aliphatic region (δ 20-40 ppm).

CompoundCarbonyl ¹³C Signal (δ ppm)Other Key ¹³C NMR Signals (δ ppm)
5H-Benzocyclohepten-5-one Data not readily available in searched sources.Data not readily available in searched sources.
6H-Benzocyclohepten-6-one Data not readily available in searched sources.Data not readily available in searched sources.
7H-Benzocyclohepten-7-one ~185.0Aromatic and olefinic carbons in the range of δ 125-145[2].
1-Benzosuberone ~207.0Aromatic carbons (δ 126-144), Aliphatic carbons (δ 26, 31, 42)[3][4].
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups. The primary diagnostic feature for distinguishing these ketones is the position of the carbonyl (C=O) stretching vibration.

  • Carbonyl (C=O) Stretch: The position of the C=O stretch is influenced by conjugation and ring strain.

    • Conjugated Isomers (5H-, 6H-, and 7H-): Conjugation with the benzene ring and/or double bonds within the seven-membered ring will lower the C=O stretching frequency compared to a saturated ketone. This is due to the delocalization of π-electrons, which weakens the C=O bond. The absorption is expected in the range of 1650-1685 cm⁻¹.

    • 1-Benzosuberone: As a saturated aryl ketone, the C=O stretch will appear at a higher frequency, typically around 1680-1690 cm⁻¹, due to the absence of conjugation within the seven-membered ring[5].

CompoundC=O Stretching Frequency (cm⁻¹)Other Characteristic Bands (cm⁻¹)
5H-Benzocyclohepten-5-one Expected ~1650-1670C=C stretch, Aromatic C-H and C=C stretches.
6H-Benzocyclohepten-6-one Expected ~1660-1680C=C stretch, Aromatic C-H and C=C stretches.
7H-Benzocyclohepten-7-one Expected ~1650-1670C=C stretch, Aromatic C-H and C=C stretches.
1-Benzosuberone ~1684Aliphatic C-H stretches (~2850-2950), Aromatic C-H and C=C stretches[6][7].
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all the fully unsaturated isomers will have the same molecular weight, their fragmentation patterns can differ.

  • Molecular Ion Peak (M⁺•): For the fully unsaturated isomers, the molecular ion peak will be at m/z 156. For 1-benzosuberone, it will be at m/z 160.

  • Fragmentation Patterns: The fragmentation of these compounds under electron ionization (EI) will be driven by the stability of the resulting fragments.

    • Common Fragmentations: A common fragmentation pathway for aryl ketones is the loss of the carbonyl group as CO (a loss of 28 amu). Another typical fragmentation is the cleavage of bonds alpha to the carbonyl group.

    • Distinguishing Fragments: The specific fragmentation pathways and the relative abundances of the fragment ions will be unique to each isomer's structure. For example, 1-benzosuberone is known to produce a prominent fragment at m/z 131 after the loss of an ethyl group, and another at m/z 104[8]. The fragmentation of the conjugated systems will likely involve rearrangements and fragmentations that maintain the aromaticity of the resulting ions.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
5H-Benzocyclohepten-5-one 156Expected fragments from loss of CO (128) and other rearrangements.
6H-Benzocyclohepten-6-one 156Expected to show a unique fragmentation pattern based on its structure.
7H-Benzocyclohepten-7-one 156Fragments at 128 (M-CO) and 127 are reported[2].
1-Benzosuberone 160132, 131, 104, 103, 77[8].

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques discussed.

NMR Sample Preparation and Analysis

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing A Weigh 5-10 mg of the ketone B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter the solution into a 5 mm NMR tube B->C D Cap the tube and wipe clean C->D E Insert the sample into the spectrometer D->E F Lock and shim the instrument E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum F->H I Fourier transform the raw data G->I H->I J Phase and baseline correct the spectra I->J K Reference the spectra (e.g., to TMS or residual solvent peak) J->K L Integrate ¹H signals and pick peaks for both spectra K->L

Figure 2: Workflow for NMR sample preparation and analysis.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified ketone isomer.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a small vial[1][8].

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter[1].

    • Cap the NMR tube securely.

  • Instrumental Analysis (¹H and ¹³C NMR):

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 220-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum and pick the peaks for both the ¹H and ¹³C NMR spectra to determine their chemical shifts.

IR Spectroscopy

G cluster_1 IR Spectrum Acquisition cluster_2 Data Analysis A Place a small drop of the neat liquid sample on the ATR crystal C Collect a background spectrum of the clean, empty ATR crystal B (For solids) Place a small amount of solid on the ATR crystal and apply pressure D Collect the sample spectrum C->D E Clean the ATR crystal thoroughly after analysis D->E F Identify the C=O stretching frequency D->F G Analyze the fingerprint region and other characteristic peaks F->G

Figure 3: Workflow for IR spectroscopy using an ATR accessory.

Protocol (using an Attenuated Total Reflectance - ATR accessory):

  • Background Collection:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small drop of the neat liquid ketone isomer directly onto the ATR crystal.

    • If the sample is a solid, place a small amount onto the crystal and apply pressure using the instrument's pressure arm to ensure good contact.

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the wavenumber of the strong carbonyl (C=O) absorption.

    • Analyze other regions of the spectrum for characteristic absorptions, such as C-H stretches (aliphatic vs. aromatic/vinylic) and C=C stretches.

Mass Spectrometry (Electron Ionization - EI)

G cluster_0 Sample Introduction cluster_1 Ionization and Analysis cluster_2 Data Interpretation A Dissolve a small amount of sample in a volatile solvent (e.g., methanol or dichloromethane) B Inject the solution into a GC-MS system or introduce via a direct insertion probe A->B C Vaporize the sample in the ion source B->C D Ionize the molecules using a 70 eV electron beam C->D E Separate the resulting ions in the mass analyzer based on their m/z ratio D->E F Detect the ions E->F G Identify the molecular ion peak F->G H Analyze the fragmentation pattern G->H I Compare with library spectra or predict fragmentation pathways H->I

Figure 4: Workflow for mass spectrometry analysis.

Protocol (using Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 10-100 µg/mL) of the ketone isomer in a volatile solvent such as dichloromethane or methanol.

  • Instrumental Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system. The gas chromatograph will separate the analyte from any impurities before it enters the mass spectrometer.

    • The sample is vaporized and then ionized in the ion source, typically using a standard electron energy of 70 eV[2][7].

    • The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) according to their mass-to-charge (m/z) ratio.

    • A mass spectrum is recorded.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the major fragment ions and their relative abundances.

    • Propose fragmentation pathways consistent with the observed spectrum and the structure of the isomer.

Conclusion

The differentiation of 5H-benzocyclohepten-5-one from its isomeric ketones is a clear demonstration of the power of modern analytical techniques. By systematically applying NMR and IR spectroscopy, and mass spectrometry, researchers can confidently distinguish between these closely related structures. The key distinguishing features are the unique patterns in the aliphatic and vinylic regions of the NMR spectra, the position of the carbonyl stretch in the IR spectrum, and the characteristic fragmentation patterns in the mass spectrum. This guide provides the foundational knowledge and experimental framework to enable scientists to tackle this and similar analytical challenges in their research and development endeavors.

References

  • National Institute of Standards and Technology. 1-Benzosuberone in NIST Chemistry WebBook. [Link]

  • PubChem. Benzosuberone. [Link]

  • Chromatography Online. Electron Ionization for GC–MS. [Link]

  • University of Illinois. Electron Ionization. [Link]

  • UCLA Chemistry & Biochemistry. IR: ketones. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Thermal Analysis of 5H-Benzocyclohepten-5-one: A Comparative Study

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of heterocyclic compounds is paramount. 5H-Benzocyclohepten-5-one, also known as benzosuberon...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of heterocyclic compounds is paramount. 5H-Benzocyclohepten-5-one, also known as benzosuberone, and its derivatives are key structural motifs in medicinal chemistry, serving as building blocks for novel therapeutic agents.[1][2][3] Their thermal stability, melting behavior, and decomposition profile are critical parameters that influence storage, formulation, and ultimately, the safety and efficacy of a potential drug product.

This guide provides an in-depth protocol for the thermal analysis of 5H-Benzocyclohepten-5-one using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the causality behind experimental choices and compare its known thermal properties with those of other relevant cyclic and aromatic ketones to provide a comprehensive analytical framework.

The 'Why': Scientific Rationale for Thermal Analysis

Before detailing the experimental protocol, it is crucial to understand the information that TGA and DSC provide.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] This is critical for determining the thermal stability of a compound, identifying the temperature ranges at which decomposition occurs, and quantifying the loss of volatiles like water or solvents.[4][6]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample compared to a reference as a function of temperature.[4][7] It allows for the precise determination of thermal transitions such as melting (endothermic event), crystallization (exothermic event), and glass transitions.[5] The area under a melting peak can be used to calculate the enthalpy of fusion, a key thermodynamic property.

When used in conjunction, TGA and DSC provide a comprehensive thermal profile of a substance, which is indispensable for pharmaceutical development.[4][7][8] For instance, a mass loss observed in TGA at a temperature corresponding to an endothermic event in DSC can confirm the evaporation of a solvent rather than decomposition of the active pharmaceutical ingredient (API).

Experimental Protocol: A Self-Validating System

This protocol is designed to generate reliable and reproducible TGA/DSC data for a small organic molecule like 5H-Benzocyclohepten-5-one.

Instrumentation: A simultaneous TGA/DSC instrument (e.g., NETZSCH STA 449 F3 Jupiter®, TA Instruments SDT Q600) is recommended for acquiring both data streams from a single sample run.

Step 1: Sample Preparation & Loading

  • Rationale: Proper sample preparation is critical to avoid contamination and ensure even heat distribution. The sample mass must be sufficient for accurate detection but small enough to minimize thermal gradients within the sample.

  • Procedure:

    • Accurately weigh 5-10 mg of high-purity 5H-Benzocyclohepten-5-one into a clean, inert crucible (e.g., alumina or platinum).

    • If the sample is a liquid at room temperature (some isomers are), ensure it is evenly distributed at the bottom of the crucible.

    • Place the loaded sample crucible and an empty reference crucible onto the TGA/DSC sensor.

Step 2: Instrument Purging & Equilibration

  • Rationale: An inert atmosphere (typically nitrogen or argon) is essential to prevent oxidative decomposition, allowing for the study of the material's intrinsic thermal stability.[9] An initial isothermal segment ensures the sample reaches a stable starting temperature.

  • Procedure:

    • Close the furnace and begin purging with high-purity nitrogen at a flow rate of 50-80 mL/min.

    • Hold the temperature at a baseline, typically 25-30°C, for 10-15 minutes to allow for thermal equilibration.

Step 3: The Thermal Program

  • Rationale: A controlled heating rate is crucial for resolving thermal events. A rate of 10 K/min (or 10°C/min) is a standard starting point that provides a good balance between resolution and experiment time for most pharmaceuticals.[9][10][11] The temperature range should extend well beyond the boiling point to capture all decomposition events.

  • Procedure:

    • Program the instrument to heat the sample from the initial equilibration temperature to a final temperature of approximately 600°C.

    • Set a constant heating rate of 10 K/min.

Step 4: Data Acquisition & Analysis

  • Rationale: The instrument software will plot mass change (TGA), the derivative of mass change (DTG), and heat flow (DSC) against temperature. Analyzing these curves provides the key data points.

  • Procedure:

    • From the DSC Curve: Determine the onset and peak temperatures of any endothermic events. The sharp peak will correspond to the melting point. Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

    • From the TGA/DTG Curve: Identify the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins.[12] The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Visualizing the Workflow: TGA/DSC Experimental Process

TGA_DSC_Workflow Figure 1: TGA/DSC Experimental Workflow cluster_prep 1. Preparation cluster_instrument 2. Instrument Setup cluster_run 3. Analysis Run cluster_data 4. Data Interpretation Sample Weigh 5-10 mg of 5H-Benzocyclohepten-5-one Crucible Load into Alumina Crucible Sample->Crucible Place Place Sample & Reference Crucibles in Furnace Crucible->Place Purge Purge with N2 Gas (50-80 mL/min) Place->Purge Equilibrate Isothermal Hold at 30°C (10 min) Purge->Equilibrate Heat Heat from 30°C to 600°C at 10 K/min Equilibrate->Heat DSC_Data DSC Curve: - Melting Point (Tm) - Enthalpy of Fusion (ΔHfus) Heat->DSC_Data Generate TGA_Data TGA/DTG Curve: - Onset of Decomposition (Td) - Mass Loss (%) Heat->TGA_Data Generate

Caption: A flowchart illustrating the key stages of a simultaneous TGA/DSC experiment.

Comparative Data: 5H-Benzocyclohepten-5-one vs. Alternatives

To contextualize the thermal properties of 5H-Benzocyclohepten-5-one (benzonuberone), it is useful to compare it with other structurally related ketones used in organic synthesis and drug discovery. Note that different isomers of benzosuberone exist, with slightly different properties.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-Benzosuberone (Target)1-Benzosuberone160.21[13]Varies (liquid at RT)[14]~270[14][15]
3-Benzosuberone (Isomer)3-Benzosuberone160.2138.5[16]288.2[16]
Benzophenone (Aromatic Ketone)Benzophenone182.2248.5305.4
α-Tetralone (Fused Aromatic Ketone)α-Tetralone146.195-8255-257
Cyclohexanone (Alicyclic Ketone)Cyclohexanone98.14-47155.6

Analysis of Comparative Data:

  • Melting Point: 3-Benzosuberone exhibits a melting point of 38.5°C, which is comparable to that of benzophenone.[16] This transition would be clearly visible as a sharp endothermic peak in a DSC scan. 1-Benzosuberone is often described as a liquid at room temperature, indicating its melting point is lower.[14]

  • Boiling Point & Thermal Stability: With a boiling point around 270-288°C, benzosuberone isomers are expected to be thermally stable well above typical processing temperatures.[14][15][16] The TGA analysis would likely show a stable baseline with minimal mass loss until temperatures approach the boiling point. Decomposition would be expected to occur at temperatures at or above the boiling point. This high thermal stability is a desirable characteristic for an API, suggesting resilience during manufacturing processes like drying and melt extrusion.

  • Structural Influence: Compared to the simple alicyclic ketone, cyclohexanone, the fused aromatic ring in benzosuberone significantly increases its boiling point and, consequently, its expected thermal stability. This is due to increased molecular weight and stronger intermolecular van der Waals forces.

Conclusion

The thermal analysis of 5H-Benzocyclohepten-5-one is a critical step in its evaluation as a potential scaffold in drug development. By employing a robust and well-rationalized TGA/DSC protocol, researchers can obtain precise data on its melting behavior, thermal stability, and decomposition profile. This information is not merely academic; it directly informs decisions on material handling, formulation strategies, and stability testing. When compared with other ketones, benzosuberone demonstrates the high thermal stability characteristic of fused aromatic systems, making it a promising and resilient platform for further chemical exploration.

References

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Comparative

A Senior Application Scientist's Guide to the Synthesis of 5H-Benzocyclohepten-5-one Scaffolds

The 5H-benzocyclohepten-5-one core, commonly known as benzosuberone, is a privileged scaffold in medicinal chemistry. Its unique seven-membered ring fused to a benzene ring imparts specific conformational properties that...

Author: BenchChem Technical Support Team. Date: March 2026

The 5H-benzocyclohepten-5-one core, commonly known as benzosuberone, is a privileged scaffold in medicinal chemistry. Its unique seven-membered ring fused to a benzene ring imparts specific conformational properties that are attractive for the design of novel therapeutics. Benzosuberone derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] This guide provides an in-depth comparison of the most common and emerging synthetic routes to this valuable scaffold, offering practical insights and experimental data to aid researchers in their synthetic strategy selection.

Intramolecular Friedel-Crafts Acylation: The Workhorse Approach

The most traditional and widely employed method for the synthesis of 5H-benzocyclohepten-5-one is the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid or its corresponding acyl chloride. This acid-catalyzed cyclization is a robust and generally high-yielding reaction.

Mechanistic Overview

The reaction proceeds via the generation of an acylium ion intermediate from the carboxylic acid or acyl chloride in the presence of a strong acid catalyst. This highly electrophilic species is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution. Subsequent deprotonation re-aromatizes the benzene ring and yields the desired seven-membered cyclic ketone.[2][3] Polyphosphoric acid (PPA) is a commonly used catalyst for this transformation as it serves as both the acidic catalyst and the solvent.[4]

G cluster_0 Friedel-Crafts Acylation Workflow Start 4-Phenylbutanoic Acid PPA Polyphosphoric Acid (PPA) Start->PPA Acylium Ion Formation Heat Heating (e.g., 100-120 °C) PPA->Heat Intramolecular Cyclization Workup Aqueous Workup (Ice, Extraction) Heat->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product 5H-Benzocyclohepten-5-one Purification->Product

Figure 1: General workflow for the intramolecular Friedel-Crafts acylation to synthesize 5H-benzocyclohepten-5-one.

Experimental Protocol

Synthesis of 5H-Benzocyclohepten-5-one via Polyphosphoric Acid-Catalyzed Cyclization of 4-Phenylbutanoic Acid [4]

  • Materials:

    • 4-Phenylbutanoic acid

    • Polyphosphoric acid (PPA)

    • Ice

    • Dichloromethane (or other suitable organic solvent)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (a significant excess by weight, e.g., 10 times the weight of the starting material).

    • Heat the PPA to approximately 80-90 °C with stirring to reduce its viscosity.

    • Slowly add 4-phenylbutanoic acid to the hot PPA with vigorous stirring.

    • After the addition is complete, raise the temperature to 100-120 °C and maintain it for 2-4 hours. Monitor the reaction progress by TLC.

    • Allow the reaction mixture to cool to about 60-70 °C and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Extract the aqueous mixture with dichloromethane (3 x volume).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 5H-benzocyclohepten-5-one as a colorless to pale yellow liquid.

Performance and Comparison
ParameterIntramolecular Friedel-Crafts Acylation
Typical Yield 70-90%
Catalyst Polyphosphoric acid (PPA), Eaton's reagent, AlCl₃
Substrate Scope Tolerant of various substituents on the aromatic ring, though strongly deactivating groups can hinder the reaction.
Advantages High-yielding, uses readily available starting materials, relatively straightforward procedure.
Disadvantages Requires strongly acidic and often harsh conditions, workup with PPA can be challenging due to its viscosity, potential for side reactions with sensitive functional groups.[2]

Nazarov Cyclization: An Electrocyclic Approach

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones.[5][6] While not the most direct route to the seven-membered benzosuberone, it can be a key step in multi-step sequences leading to related structures. For the synthesis of a seven-membered ring, a modified Nazarov-type strategy or a tandem reaction sequence would be necessary.

Mechanistic Overview

The core of the Nazarov cyclization is the acid-catalyzed 4π-electrocyclic ring closure of a pentadienyl cation, which is generated from a divinyl ketone.[5] This conrotatory cyclization forms an oxyallyl cation, which then eliminates a proton to give the cyclopentenone product. To adapt this to a seven-membered ring system, a more complex substrate, such as a dienone with a tethered aromatic ring, would be required, potentially leading to a tandem cyclization.

G cluster_1 Conceptual Nazarov-type Workflow for a Fused System Start Aryl-Substituted Dienone LewisAcid Lewis Acid (e.g., FeCl₃, BF₃·OEt₂) Start->LewisAcid Pentadienyl Cation Formation Cyclization 4π-Electrocyclization & Rearrangement LewisAcid->Cyclization Workup Aqueous Workup Cyclization->Workup Product Fused Cyclic Ketone Workup->Product

Figure 2: Conceptual workflow of a Nazarov-type cyclization for a fused ring system.

Experimental Protocol (Illustrative for a Related System)

Synthesis of a Fused Cyclic Ketone via Nazarov-like Cyclization [7]

  • Materials:

    • Appropriately substituted aryl dienone

    • Lewis acid (e.g., FeCl₃, BF₃·OEt₂)

    • Anhydrous dichloromethane

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the aryl dienone in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add the Lewis acid (e.g., a solution of FeCl₃ in dichloromethane) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Performance and Comparison
ParameterNazarov Cyclization (Conceptual for this scaffold)
Typical Yield Variable, highly substrate-dependent.
Catalyst Lewis acids (FeCl₃, BF₃·OEt₂, AlCl₃), Brønsted acids.
Substrate Scope Requires specific dienone precursors. The substitution pattern on the dienone is critical for reactivity and regioselectivity.[8]
Advantages Can generate complex polycyclic systems in a single step, offers stereocontrol possibilities.
Disadvantages Substrate synthesis can be multi-step, not a direct route to the parent benzosuberone, potential for competing reaction pathways like Friedel-Crafts.[7]

Ring-Closing Metathesis (RCM): A Modern Alternative

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic compounds, including medium-sized rings.[9] This method relies on the use of well-defined ruthenium or molybdenum catalysts to form a new double bond within a molecule containing two terminal alkenes.

Mechanistic Overview

The RCM reaction is initiated by the coordination of one of the alkene moieties of the diene substrate to the metal catalyst, forming a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release an alkylidene and form a new metal-alkylidene complex. Intramolecular reaction with the second alkene functionality leads to a new metallacyclobutane, which upon another retro [2+2] cycloaddition, releases the cyclic alkene product and regenerates a metal-alkylidene species that continues the catalytic cycle. The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene.[10]

G cluster_2 Ring-Closing Metathesis Workflow Start Acyclic Diene Precursor Catalyst Ru or Mo Catalyst (e.g., Grubbs', Schrock) Start->Catalyst Solvent Inert Solvent (e.g., Toluene, DCM) Catalyst->Solvent Reaction Metathesis Reaction Solvent->Reaction Ethylene by-product Purification Purification (Chromatography) Reaction->Purification Product Cyclic Alkene Purification->Product

Figure 3: General workflow for Ring-Closing Metathesis.

Experimental Protocol (Illustrative for a Benzo-fused Seven-membered Ring)

The following is a representative protocol for the synthesis of a benzo-fused seven-membered ring using RCM, which could be adapted for the synthesis of a precursor to 5H-benzocyclohepten-5-one.

Synthesis of a Dihydro-5H-benzo[2]annulene Derivative via RCM

  • Materials:

    • A suitable diene precursor (e.g., 1-allyl-2-(but-3-en-1-yl)benzene)

    • Grubbs' 2nd generation catalyst

    • Anhydrous and degassed toluene

    • Ethyl vinyl ether

    • Silica gel

  • Procedure:

    • Dissolve the diene precursor in anhydrous and degassed toluene in a flask equipped with a reflux condenser under an inert atmosphere.

    • Add Grubbs' 2nd generation catalyst (typically 1-5 mol%).

    • Heat the reaction mixture to reflux (or a suitable temperature) and stir for several hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

    • Concentrate the reaction mixture and purify directly by column chromatography on silica gel to obtain the cyclic alkene. Subsequent hydrogenation would yield the saturated seven-membered ring, and further functionalization could lead to the target ketone.

Performance and Comparison
ParameterRing-Closing Metathesis (RCM)
Typical Yield 60-95%
Catalyst Grubbs' or Schrock catalysts.
Substrate Scope Broad functional group tolerance, though some groups can interfere with the catalyst.
Advantages Mild reaction conditions, high functional group tolerance, predictable outcomes.
Disadvantages Cost of the catalyst, synthesis of the diene precursor can be multi-step, potential for catalyst poisoning.

Data Summary and Characterization

The successful synthesis of 5H-benzocyclohepten-5-one should be confirmed by spectroscopic analysis.

Table 1: Comparison of Synthetic Routes

FeatureIntramolecular Friedel-Crafts AcylationNazarov CyclizationRing-Closing Metathesis (RCM)
Starting Materials Readily available (4-phenylbutanoic acid)Requires specific dienone synthesisRequires diene precursor synthesis
Reaction Conditions Harsh (strong acids, high temp.)Mild to harsh (acid-catalyzed)Generally mild
Key Transformation Electrophilic aromatic substitution4π-electrocyclizationOlefin metathesis
Directness to Target DirectIndirect (for parent compound)Indirect (requires precursor synthesis and post-modification)
Key Advantages High yield, low-cost starting materialsForms complex rings, stereocontrolHigh functional group tolerance
Key Disadvantages Harsh conditions, difficult workupSubstrate specific, potential side reactionsCatalyst cost, precursor synthesis

Table 2: Spectroscopic Data for 5H-Benzocyclohepten-5-one

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR~7.8 (dd)Doublet of doubletsH-6
~7.5-7.2 (m)MultipletAromatic protons
~2.9 (t)Triplet-CH₂-C=O
~2.7 (t)TripletAr-CH₂-
~2.0 (m)Multiplet-CH₂-CH₂-CH₂-
¹³C NMR~205C=O
~140-126Aromatic carbons
~42-CH₂-C=O
~32Ar-CH₂-
~26-CH₂-CH₂-CH₂-

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency. The data presented is a representative example.[11]

Conclusion

For the direct and large-scale synthesis of the parent 5H-benzocyclohepten-5-one, the intramolecular Friedel-Crafts acylation remains the most practical and cost-effective method, despite its harsh reaction conditions. Its high yields and the use of readily available starting materials make it the workhorse for accessing this scaffold.

The Nazarov cyclization offers intriguing possibilities for the construction of more complex, substituted benzosuberone analogues through tandem reaction sequences. However, it is not a direct route to the parent compound and requires careful substrate design.

Ring-Closing Metathesis (RCM) represents a modern and highly versatile approach. While it necessitates the synthesis of a diene precursor, its mild reaction conditions and exceptional functional group tolerance make it an excellent choice for the synthesis of highly functionalized benzosuberone derivatives that may not be accessible through traditional Friedel-Crafts chemistry.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the scale of the synthesis, and the available resources. This guide provides the foundational knowledge and practical considerations to make an informed decision for the successful synthesis of 5H-benzocyclohepten-5-one scaffolds.

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Safety & Regulatory Compliance

Safety

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

An Expert Guide to the Safe Disposal of 5H-Benzocyclohepten-5-one (Benzosuberone) As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative applications but also with the criti...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Safe Disposal of 5H-Benzocyclohepten-5-one (Benzosuberone)

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative applications but also with the critical knowledge to manage laboratory reagents safely from acquisition to disposal. The proper handling of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice that ensures the safety of personnel, protects our environment, and upholds the integrity of our research institutions.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5H-Benzocyclohepten-5-one (also known as 1-Benzosuberone). This process is grounded in established safety principles and regulatory standards set forth by agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Adherence to these procedures is mandatory to mitigate risks and ensure compliance.

Understanding the specific hazards of a chemical is the first step in managing its waste correctly. The disposal protocol is directly informed by the chemical's physical, health, and environmental risks.

  • Physical and Chemical Hazards : 5H-Benzocyclohepten-5-one is a liquid with a flash point of approximately 113°C (235°F)[1]. While this is above the 60°C (140°F) threshold for an EPA-classified "ignitable" hazardous waste, it is still a combustible liquid and should be kept away from ignition sources.

  • Health Hazards : While some safety data sheets (SDS) may not classify the compound under specific European regulations, aggregated data suggests it may cause skin irritation and serious eye irritation[2]. Since the toxicological properties have not been fully investigated, it is prudent to handle it with the standard precautions for a potentially hazardous laboratory chemical[3].

  • Reactivity Hazards : This compound is stable under normal conditions but is incompatible with strong oxidizing agents[4]. This is a critical piece of information for waste segregation to prevent potentially violent reactions[5].

  • Environmental Hazards : Aromatic ketones, as a class, are considered contaminants of emerging concern.[6] Their release into the environment is undesirable due to the potential for persistence and ecotoxicity.[6] Therefore, preventing entry into the sewer system or soil is a primary objective of the disposal plan.[4]

Property Value / Information Source(s)
Synonyms 1-Benzosuberone, 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one[1][2]
Chemical Formula C₁₁H₁₂O
Molecular Weight 160.22 g/mol [1]
Flash Point ~113 °C (235 °F)[1]
Known Health Hazards May cause skin and serious eye irritation.[2]
Incompatibilities Strong oxidizing agents.[4]

Regulatory Framework: Adherence to Mandated Standards

The disposal of all laboratory chemical waste in the United States is governed by federal and state regulations.

  • Environmental Protection Agency (EPA) : Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility[7][8].

  • Occupational Safety and Health Administration (OSHA) : OSHA standards, including the Hazardous Waste Operations and Emergency Response (HAZWOPER) regulations, ensure the safety of workers who handle and dispose of hazardous materials[9][10].

All disposal activities must be conducted in accordance with your institution's Environmental Health and Safety (EHS) office, which implements these federal and state mandates[7][11].

On-Site Waste Management: Segregation and Accumulation

Proper management begins in the laboratory at the point of waste generation.

Principle of Segregation

The causality behind segregation is reaction prevention. Mixing incompatible chemicals can lead to fire, explosion, or the generation of toxic gases. Therefore, waste streams containing 5H-Benzocyclohepten-5-one must be kept separate from those containing strong oxidizing agents (e.g., nitrates, perchlorates, permanganates)[5][12]. It should typically be collected in a non-halogenated organic solvent waste stream[13].

Satellite Accumulation Areas (SAA)

The EPA allows for the temporary collection of hazardous waste in the lab in what is known as a Satellite Accumulation Area (SAA)[11]. An SAA must be:

  • At or near the point of waste generation.

  • Under the direct control of the laboratory personnel generating the waste[11].

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe and compliant disposal of 5H-Benzocyclohepten-5-one.

Step 1: Select a Proper Waste Container Choose a container that is in good condition, leak-proof, and chemically compatible with the ketone waste. A high-density polyethylene (HDPE) or other plastic solvent waste container is generally preferred[7][13]. The container must have a tightly sealing screw cap[13][14]. To prevent over-pressurization or spills, never fill a waste container beyond 90% of its total capacity[13].

Step 2: Label the Container Immediately The moment the first drop of waste is added, the container must be labeled with an official EHS hazardous waste tag[7]. This is a critical step for safety and regulatory compliance. The label must include:

  • The words "Hazardous Waste" [7][11].

  • The full chemical name of all contents: "5H-Benzocyclohepten-5-one." Do not use abbreviations or chemical formulas[7]. If it is part of a mixture, all components must be listed with their approximate percentages[11].

  • The accumulation start date (the date the first waste was added)[7].

  • Appropriate hazard pictograms (e.g., an exclamation mark for an irritant)[7].

Step 3: Accumulate Waste Safely Keep the waste container tightly closed at all times, except when you are actively adding waste. Leaving a funnel in the opening is a common violation and unsafe practice[11][13]. Store the container in your designated SAA, ensuring it is segregated from incompatible materials[11]. Conduct weekly inspections of the container and the SAA to check for any signs of leaks or degradation[11].

Step 4: Arrange for Final Disposal When the container is nearly full (at its 90% capacity), schedule a pickup through your institution's EHS department. Do not transport hazardous waste containers yourself[15]. EHS personnel are specially trained for this task and will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF)[8][16]. The preferred disposal method for organic ketones is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[17].

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5H-Benzocyclohepten-5-one.

G cluster_0 start Waste Generated: 5H-Benzocyclohepten-5-one select_stream Identify Waste Stream (e.g., Non-Halogenated Organic Solvent) start->select_stream select_container Select Compatible Container (HDPE, <90% Full) select_stream->select_container label_container Affix 'Hazardous Waste' Label (List all components) select_container->label_container accumulate Accumulate in SAA (Keep closed, segregate) label_container->accumulate check_full Container Full? accumulate->check_full check_full->accumulate No request_pickup Request Pickup from EHS check_full->request_pickup Yes

Caption: Disposal workflow for 5H-Benzocyclohepten-5-one.

Emergency Procedures for Spills

In the event of an accidental release, prompt and correct action is crucial.

  • Small Spills : For minor spills contained within a fume hood, absorb the liquid with a non-combustible absorbent material like vermiculite, sand, or earth. Do not use paper towels if there are oxidizers nearby. Collect the contaminated absorbent material using non-sparking tools, place it in a sealed container, label it as hazardous waste, and dispose of it through EHS[18].

  • Large Spills : For any spill that is large, uncontained, or occurs outside of a fume hood, evacuate personnel from the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team immediately[9][16].

Disposal of Empty Containers

An "empty" container can still pose a hazard if it contains chemical residues[19]. Since 5H-Benzocyclohepten-5-one is not classified as an acutely hazardous ("P-listed") waste, the following procedure applies:

  • Triple-Rinse : Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol) capable of removing the residue[19][20].

  • Collect Rinsate : This is a critical step. The solvent rinsate from this process is now considered hazardous waste and must be collected in your appropriate hazardous waste container[14][19].

  • Prepare Container for Disposal : Allow the rinsed container to air-dry completely in a well-ventilated area, such as a chemical fume hood[20].

  • Final Disposal : Once dry, deface or remove the original manufacturer's label and any hazard markings. The clean, dry container can then be disposed of in the regular trash or recycling, depending on institutional policy[19][20].

References

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